molecular formula C10H14N2OS B1345291 (2-thiomorpholin-4-ylpyridin-4-yl)methanol CAS No. 898289-25-3

(2-thiomorpholin-4-ylpyridin-4-yl)methanol

Cat. No.: B1345291
CAS No.: 898289-25-3
M. Wt: 210.3 g/mol
InChI Key: KDJBEJVGUFHDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Thiomorpholin-4-ylpyridin-4-yl)methanol (CAS 898289-25-3) is a high-value hybrid heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. It features a unique molecular structure that incorporates two privileged pharmacophores: a pyridine ring and a thiomorpholine ring system, linked via its nitrogen atom to the pyridine's 2-position, with a hydroxymethyl group at the 4-position . This specific arrangement makes it a versatile building block for the exploration of novel chemical space. The compound is part of a growing research trend focused on creating hybrid molecules to develop compounds with unique or enhanced biological activities that may not be achievable with a single scaffold alone . The presence of the thiomorpholine ring, a sulfur isostere of morpholine, can impart distinct properties to the molecule, influencing key factors such as lipophilicity, metabolic stability, and target binding compared to its morpholine-containing analogs . Researchers utilize this chemical in various applications, including as a key intermediate in the synthesis of potential therapeutic agents. Its physicochemical profile suggests it is a valuable scaffold for generating novel compounds with a range of pharmacological activities, consistent with the reported bioactivities of its constituent heterocycles, such as antioxidant, hypolipidemic, and enzyme inhibitory effects . The compound is supplied with high purity and is intended for research and development use only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Properties

IUPAC Name

(2-thiomorpholin-4-ylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-8-9-1-2-11-10(7-9)12-3-5-14-6-4-12/h1-2,7,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBEJVGUFHDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640223
Record name [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-25-3
Record name 2-(4-Thiomorpholinyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

(2-thiomorpholin-4-ylpyridin-4-yl)methanol emerges from a class of heterocyclic compounds that stand at the crossroads of innovative drug discovery. This molecule uniquely combines two pharmacologically significant moieties: a pyridine ring and a thiomorpholine satellite. The pyridine core is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active compounds, recognized for its ability to engage in hydrogen bonding and aromatic interactions with biological targets.[1] The thiomorpholine group, a sulfur-containing analog of morpholine, offers a nuanced yet impactful modification to a molecule's physicochemical profile. In drug development, the substitution of morpholine with thiomorpholine can enhance lipophilicity, a critical factor in membrane permeability and oral bioavailability.[2] Furthermore, the sulfur atom introduces a "soft spot" for metabolism, potentially influencing the pharmacokinetic profile through controlled oxidation to its sulfoxide and sulfone derivatives.[2]

This guide provides a comprehensive technical overview of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, presenting its chemical properties, a plausible synthetic pathway, and an exploration of its potential biological activities based on the established pharmacology of its constituent scaffolds.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2-thiomorpholin-4-ylpyridin-4-yl)methanolSynQuest Laboratories
Synonyms 4-(Hydroxymethyl)-2-(thiomorpholin-4-yl)pyridine; 4-[4-(Hydroxymethyl)pyridin-2-yl]thiomorpholineSynQuest Laboratories
CAS Number 898289-25-3SynQuest Laboratories
Molecular Formula C10H14N2OSSynQuest Laboratories
Molecular Weight 210.30 g/mol Calculated

Note: Advanced physicochemical properties such as melting point, boiling point, pKa, and LogP have not been experimentally determined in publicly accessible literature. These values would need to be ascertained through laboratory analysis.

Synthesis and Reactivity: A Strategic Approach

A definitive, published synthesis for (2-thiomorpholin-4-ylpyridin-4-yl)methanol is not currently available. However, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the preparation of analogous 2-substituted pyridinemethanols. A logical approach involves the reduction of a corresponding carboxylic acid ester.

A proposed multi-step synthesis is outlined below:

Synthetic_Pathway A 2-chloro-4-cyanopyridine B 2-thiomorpholino-4-cyanopyridine A->B Thiomorpholine, Base (e.g., K2CO3) Nucleophilic Aromatic Substitution C Methyl 2-thiomorpholinopyridine-4-carboxylate B->C 1. H2SO4, H2O (Hydrolysis) 2. SOCl2, Methanol (Esterification) D (2-thiomorpholin-4-ylpyridin-4-yl)methanol C->D Reducing Agent (e.g., LiAlH4) in THF (Reduction)

Caption: Proposed synthetic pathway for (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-thiomorpholino-4-cyanopyridine (Nucleophilic Aromatic Substitution)

  • To a solution of 2-chloro-4-cyanopyridine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add an excess of thiomorpholine (1.2 equivalents) and a base such as potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 2-position of the pyridine ring towards nucleophilic aromatic substitution by thiomorpholine.

Step 2: Synthesis of Methyl 2-thiomorpholinopyridine-4-carboxylate (Hydrolysis and Esterification)

  • Hydrolyze the nitrile group of 2-thiomorpholino-4-cyanopyridine to the corresponding carboxylic acid using a strong acid such as sulfuric acid in water under heating.

  • Isolate the resulting carboxylic acid.

  • Convert the carboxylic acid to the methyl ester by refluxing with thionyl chloride in methanol.

  • Remove the excess solvent and reagent under reduced pressure to obtain the crude methyl ester.

Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Subsequent esterification, for example via an acid chloride intermediate, is a robust method to prepare the ester for the final reduction step.

Step 3: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Reduction)

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl 2-thiomorpholinopyridine-4-carboxylate in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

  • Purify the final product by a suitable method such as crystallization or column chromatography.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols, providing a direct route to the target molecule from the ester intermediate.[3]

Potential Biological Activity and Therapeutic Applications

The amalgamation of the thiomorpholine and 2-aminopyridine-like scaffolds suggests a rich potential for biological activity. While no specific biological data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol has been published, the known activities of related compounds provide a strong basis for directed screening and drug development efforts.

The Thiomorpholine Moiety in Drug Design

The thiomorpholine heterocycle is a key component in a variety of pharmacologically active agents. Its inclusion in a molecular structure can confer a range of therapeutic properties.[4][5]

  • Antimicrobial and Antitubercular Activity: Thiomorpholine derivatives have shown promise as antitubercular agents.[4] The antibiotic sutezolid, which is in clinical trials for multidrug-resistant tuberculosis, features a thiomorpholine ring and is an analog of the FDA-approved linezolid.[4][5]

  • Antiprotozoal and Antimalarial Effects: Various compounds incorporating the thiomorpholine scaffold have been investigated for their efficacy against protozoal and malarial infections.[4]

  • Metabolic Disease Modulation: Thiomorpholine-containing molecules have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] Additionally, some derivatives have demonstrated hypolipidemic activity, potentially through the inhibition of squalene synthase.[6]

The 2-Substituted Pyridine Scaffold: A Versatile Pharmacophore

The 2-aminopyridine unit and its derivatives are prevalent in medicinal chemistry, contributing to a wide spectrum of biological activities.[6][7]

  • Kinase Inhibition and Anticancer Activity: Many kinase inhibitors feature a 2-aminopyridine core, which often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. This has led to the development of numerous anticancer agents.[8]

  • Anti-inflammatory Properties: The 2-aminopyridine scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory effects.[6][7]

  • Antibacterial and Antiviral Applications: This structural motif is also found in a range of antibacterial and antiviral agents.[6][7]

Hypothesized Mechanism of Action and Signaling Pathways

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a plausible hypothesis is that (2-thiomorpholin-4-ylpyridin-4-yl)methanol could function as an inhibitor of one or more protein kinases. The pyridine nitrogen and the exocyclic amino group (from the thiomorpholine) can form key hydrogen bonds with the kinase hinge region, while the rest of the molecule can occupy the hydrophobic pocket.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Target_Molecule (2-thiomorpholin-4-ylpyridin-4-yl)methanol Target_Molecule->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: Hypothesized mechanism of action via kinase inhibition.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol represents a molecule of significant interest for further investigation in the field of drug discovery. The strategic combination of a pyridine core and a thiomorpholine substituent suggests a high potential for diverse biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders. The proposed synthetic route offers a viable starting point for the laboratory preparation of this compound, which would enable the crucial next steps of detailed physicochemical characterization and comprehensive biological screening. Future research should focus on the synthesis and purification of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, followed by in vitro screening against a panel of kinases and various microbial strains to elucidate its specific biological targets and therapeutic potential.

References

  • U.S.
  • Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. PMC.
  • Thiomorpholine compounds. ChemScene.
  • Thiomorpholine. Wikipedia.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
  • Morpholine and thiomorpholine tachykinin receptor antagonists - P
  • (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook.
  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
  • 2-aminopyridine – a classic and trendy pharmacophore.
  • A overview of the 2- Aminopyrimidine deriv
  • Process for the preparation of morpholines - US Patent 3151112A.
  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Der Pharma Chemica.
  • Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society.
  • Pyridine derivatives and their production - EP 0174726 A1.
  • Benzenesulfonylamino-pyridin-2-yl derivatives and related compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1) for the treatment of diabetes and obesity.
  • [5-(Morpholin-4-yl)thiophen-2-yl]methanol. PubChem.

Sources

An In-depth Technical Guide to (2-thiomorpholin-4-ylpyridin-4-yl)methanol (CAS 898289-25-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential biological significance based on the well-established pharmacology of its core structural motifs: the thiomorpholine and pyridine-4-yl-methanol scaffolds.

Compound Identity and Physicochemical Properties

(2-thiomorpholin-4-ylpyridin-4-yl)methanol, assigned CAS number 898289-25-3, is a substituted pyridine derivative. The molecule incorporates a thiomorpholine ring at the 2-position and a hydroxymethyl group at the 4-position of the pyridine core.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 898289-25-3[1]
Molecular Formula C₁₀H₁₄N₂OS[2]
Molecular Weight 210.3 g/mol [2]
Synonyms 4-(Hydroxymethyl)-2-(thiomorpholin-4-yl)pyridine, 4-[4-(Hydroxymethyl)pyridin-2-yl]thiomorpholine[1]
Flash Point 222.6°C[2]
Density 1.25 g/cm³[2]
InChI Key KDJBEJVGUFHDPW-UHFFFAOYSA-N[2]

Strategic Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction 2-chloro-4-pyridinecarboxylic_acid 2-Chloropyridine-4-carboxylic Acid Intermediate 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid 2-chloro-4-pyridinecarboxylic_acid->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat thiomorpholine Thiomorpholine thiomorpholine->Intermediate Final_Product (2-thiomorpholin-4-yl)pyridin-4-yl)methanol Intermediate->Final_Product Reducing Agent (e.g., LiAlH₄) Solvent (e.g., THF) Workup

Caption: Proposed two-step synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Step 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid

The initial step involves the nucleophilic aromatic substitution of a suitable 2-halopyridine, such as 2-chloropyridine-4-carboxylic acid, with thiomorpholine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack of the secondary amine of thiomorpholine at the C-2 position of the pyridine ring, displacing the chloride.

Experimental Protocol:

  • Reagents and Materials:

    • 2-Chloropyridine-4-carboxylic acid

    • Thiomorpholine

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask charged with 2-chloropyridine-4-carboxylic acid (1 equivalent), add anhydrous DMF.

    • Add potassium carbonate (2-3 equivalents) to the suspension.

    • Add thiomorpholine (1.1-1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl to precipitate the product.

    • Filter the precipitate and wash with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

    • Dry the purified 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid under vacuum.

Step 2: Reduction to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The second step is the reduction of the carboxylic acid group of the intermediate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[3][4] Alternatively, borane complexes can also be employed for the selective reduction of carboxylic acids.[5]

Experimental Protocol (using LiAlH₄):

  • Reagents and Materials:

    • 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).

    • In a three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture back to 0°C and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Alternatively, a saturated aqueous solution of Rochelle's salt can be added to quench the reaction and break up the aluminum salts.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

    • The crude product can be purified by column chromatography on silica gel.

Characterization and Analytical Profile

A comprehensive characterization of the synthesized (2-thiomorpholin-4-ylpyridin-4-yl)methanol is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the pyridine, thiomorpholine, and hydroxymethyl protons and carbons in their expected chemical environments and multiplicities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic moieties, and C-N and C-S vibrations.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.

Medicinal Chemistry Context and Potential Applications

The structural motifs present in (2-thiomorpholin-4-ylpyridin-4-yl)methanol are prevalent in a wide array of biologically active compounds. This suggests a strong potential for this molecule in drug discovery and development.

The Thiomorpholine Scaffold: A Privileged Heterocycle

Thiomorpholine, a saturated six-membered ring containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry.[6] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets.[7] The sulfur atom can also be a site for metabolic oxidation, leading to the sulfoxide and sulfone, which can have altered pharmacological profiles.

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial[6]

  • Antitubercular[8]

  • Anticancer[4]

  • Anti-inflammatory[4]

  • Antiviral[4]

The incorporation of the thiomorpholine moiety in our target molecule suggests that it could be explored for these therapeutic areas.

Pyridine-Methanol Derivatives in Drug Design

The pyridine-methanol core is also a common feature in many pharmaceutical agents. This structural unit can act as a versatile scaffold for further functionalization and can participate in hydrogen bonding interactions with biological targets. Derivatives of pyridinyl methanol have been investigated as potent and selective inhibitors of various enzymes and receptors. For instance, they have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[9]

Thiomorpholine as a Bioisostere of Morpholine

In drug design, thiomorpholine is often used as a bioisosteric replacement for the morpholine ring.[10] This substitution can lead to improved metabolic stability, altered lipophilicity, and potentially different interactions with the target protein, which can fine-tune the pharmacological properties of a lead compound.[11] Exploring the structure-activity relationship (SAR) by comparing the biological activity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol with its morpholine analog would be a valuable exercise in a drug discovery program.

Biological_Relevance Target_Molecule (2-thiomorpholin-4-ylpyridin-4-yl)methanol Thiomorpholine_Scaffold Thiomorpholine Scaffold Target_Molecule->Thiomorpholine_Scaffold Pyridine_Methanol_Scaffold Pyridine-Methanol Scaffold Target_Molecule->Pyridine_Methanol_Scaffold Bioisosterism Bioisostere of Morpholine Analog Target_Molecule->Bioisosterism Potential_Activities Potential Biological Activities Thiomorpholine_Scaffold->Potential_Activities Antimicrobial, Anticancer, Anti-inflammatory Pyridine_Methanol_Scaffold->Potential_Activities Enzyme/Receptor Inhibition (e.g., TRPV3) Bioisosterism->Potential_Activities Modulated Pharmacokinetics and Pharmacodynamics

Caption: Key structural features and their implications for potential biological activity.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a molecule with significant potential for further investigation in the field of medicinal chemistry. The proposed synthetic route provides a practical approach for its preparation in the laboratory. The presence of the thiomorpholine and pyridine-methanol scaffolds suggests that this compound could be a valuable building block or a lead candidate for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a comprehensive biological evaluation, including screening against a panel of relevant biological targets, is warranted to elucidate its specific pharmacological profile and to unlock its full therapeutic potential.

References

Sources

An In-depth Technical Guide to the Molecular Structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This compound, featuring a pyridine core substituted with a thiomorpholine and a hydroxymethyl group, represents a scaffold of significant interest in medicinal chemistry due to the established pharmacological relevance of its constituent moieties. This document details a proposed synthetic pathway, predicted physicochemical properties, and a thorough spectroscopic and structural characterization based on established principles and data from analogous compounds. Detailed experimental protocols, data interpretation, and visualizations are provided to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. The incorporation of a thiomorpholine moiety can modulate a compound's lipophilicity and metabolic stability, offering advantages over the more common morpholine ring.[3] Furthermore, the hydroxymethyl group provides a crucial handle for further synthetic elaboration or can act as a key pharmacophoric element.

The target molecule, (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Figure 1), combines these features, making it a compound of interest for exploring new chemical space in various therapeutic areas. This guide aims to provide a detailed technical overview of its molecular structure and properties to facilitate its synthesis and further investigation.

Figure 1: Molecular Structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Caption: 2D representation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Physicochemical and Structural Properties

Based on its structure and data from chemical suppliers, the key properties of (2-thiomorpholin-4-ylpyridin-4-yl)methanol are summarized in Table 1.

PropertyValueSource
Molecular Formula C10H14N2OS[4]
Molecular Weight 210.3 g/mol [4]
CAS Number 898289-25-3[4]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in methanol, DMSO, chloroformInferred
Purity >95% (as commercially available)

Proposed Synthesis Pathway

Synthesis_Pathway Start 2-chloropyridine-4-carboxylic acid Intermediate (2-chloropyridin-4-yl)methanol Start->Intermediate LiAlH4, THF Reflux Product (2-thiomorpholin-4-ylpyridin-4-yl)methanol Intermediate->Product K2CO3, DMF Heat Thiomorpholine Thiomorpholine Thiomorpholine->Product

Caption: Proposed two-step synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Step 1: Synthesis of (2-chloropyridin-4-yl)methanol

The first step involves the reduction of 2-chloropyridine-4-carboxylic acid to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 2-chloropyridine-4-carboxylic acid (1.0 eq.) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the combined filtrate under reduced pressure to yield crude (2-chloropyridin-4-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by thiomorpholine.[3]

Protocol:

  • To a solution of (2-chloropyridin-4-yl)methanol (1.0 eq.) in dimethylformamide (DMF), add thiomorpholine (1.5 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Spectroscopic and Structural Characterization

The structural elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the thiomorpholine ring, and the hydroxymethyl group. The pyridine protons will appear in the aromatic region (δ 6.5-8.5 ppm). The protons of the thiomorpholine ring will likely appear as two multiplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms. The methylene protons of the hydroxymethyl group are expected to be a singlet around δ 4.5 ppm, and the hydroxyl proton will be a broad singlet.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridine ring carbons (δ 110-160 ppm). The carbons of the thiomorpholine ring will appear in the aliphatic region (δ 25-55 ppm). The carbon of the hydroxymethyl group is expected around δ 60-65 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=N and C=C stretch (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch: A strong band around 1050-1150 cm⁻¹.

  • C-N stretch: In the 1250-1350 cm⁻¹ region.

  • C-S stretch: A weaker band in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C10H14N2OS) by providing an accurate mass of the molecular ion [M+H]⁺. The fragmentation pattern in the mass spectrum would likely show the loss of the hydroxymethyl group and fragmentation of the thiomorpholine ring.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure. Based on crystal structures of similar pyridinylmethanol derivatives, it is expected that the molecule will exhibit intermolecular hydrogen bonding involving the hydroxyl group and the pyridine nitrogen atom, leading to the formation of supramolecular assemblies in the solid state.[7][8][9] The thiomorpholine ring is expected to adopt a chair conformation.[3]

Potential Applications and Biological Relevance

While no specific biological activity has been reported for (2-thiomorpholin-4-ylpyridin-4-yl)methanol, its structural components suggest potential for pharmacological activity. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Thiomorpholine-containing compounds have been investigated as kinase inhibitors and for other therapeutic applications.[3][10] The combination of these two pharmacologically important scaffolds in a single molecule makes (2-thiomorpholin-4-ylpyridin-4-yl)methanol an attractive candidate for screening in various biological assays, particularly in the context of kinase inhibition and oncology research.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a plausible synthetic route, and expected characterization data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol. By leveraging established chemical principles and data from analogous compounds, this document serves as a foundational resource for researchers interested in synthesizing and exploring the potential of this novel heterocyclic compound. The detailed protocols and predicted spectroscopic data will aid in the successful preparation and structural verification of this molecule, paving the way for its evaluation in drug discovery and other scientific endeavors.

References

  • Badiadka Narayana, Balladka K Sarojini, Hemmige S Yathirajan, Ravindranath Rathore, Christopher Glidewell. Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol. Acta Crystallogr E Crystallogr Commun. 2016 Jan 1;72(Pt 1):69-72. [Link]

  • Kim, J. H., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o947. [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. 2016;21(7):894. [Link]

  • Badiadka Narayana, et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. ResearchGate. [Link]

  • Zhang, S., Zhang, K., Jin, W., & Li, J. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • AMiner. Synthesis and Pharmacological Evaluation of Thieno[2,3-B]pyridine Derivatives As Novel C-Src Inhibitors. [Link]

  • Dashyan, S. S., Babaev, E. V., Ayvazyan, A. G., Mamyan, S. S., Paronikyan, E. G., Nikoghosyan, T. A., Hunanyan, L. S., & Paronikyan, R. G. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 148, 107435. [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Biological Magnetic Resonance Bank. Pyridine. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • Hilf, J. A., Holzwarth, M. S., & Rychnovsky, S. D. (2016). Route to Highly Substituted Pyridines. The Journal of organic chemistry, 81(21), 10376–10382. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. [Link]

  • SpectraBase. 4-Hydroxymethyl-pyridine. [Link]

  • Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.
  • Al-Ostath, A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(19), 6825. [Link]

  • Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. [Link]

  • A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022 Aug; 27(15): 4983. [Link]

  • Hassaneen, H. M., Abunada, N., Hassaneen, H. M. E., & Miqdad, O. (2011). Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety. International Journal of Chemistry, 3(2). [Link]

  • The Pharma Innovation Journal. Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Med Chem. 2021 May; 12(5): 756–767. [Link]

  • β-Oxo Anilides in Heterocyclic Synthesis: Novel Synthesis of Substituted Pyridazinones, Pyridine, Pyrimidines and Pyrazolotriazines. Scirp.org. [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS Cent Sci. 2024 May 22; 10(5): 1063–1071. [Link]

  • Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725). [Link]

Sources

(2-thiomorpholin-4-ylpyridin-4-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The molecular architecture, featuring a pyridine core functionalized with both a thiomorpholine and a hydroxymethyl group, presents a unique synthetic challenge that necessitates a carefully planned strategic approach. This document elucidates a logical retrosynthetic analysis and details a reliable two-step forward synthesis. The primary pathway involves an initial nucleophilic aromatic substitution (SNAr) to introduce the thiomorpholine moiety, followed by a chemoselective reduction to yield the target primary alcohol. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and discuss the necessary analytical techniques for structural validation. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of substituted pyridinylmethanol derivatives.

Introduction: Significance of the Target Scaffold

The pyridine ring is a cornerstone structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. The introduction of specific functional groups onto this core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn modulates its pharmacological profile.

The target molecule, (2-thiomorpholin-4-ylpyridin-4-yl)methanol, incorporates two key functional groups that enhance its potential as a valuable synthetic intermediate:

  • The Thiomorpholine Moiety: Thiomorpholine, a saturated heterocycle, is often used as a bioisostere for morpholine.[2][3] The replacement of the oxygen atom with sulfur increases lipophilicity and can introduce new metabolic pathways, potentially improving the pharmacokinetic properties of a drug candidate.[2] The thiomorpholine group is found in various compounds investigated for antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5]

  • The Pyridinylmethanol Group: The 4-(hydroxymethyl)pyridine unit is a versatile building block in organic synthesis.[6][7][8] The primary alcohol can be further functionalized, serving as a handle for introducing other groups through esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.[6][8]

The combination of these two moieties on a central pyridine ring creates a unique trifunctional scaffold with significant potential for the development of novel chemical entities in various therapeutic areas.

Strategic Blueprint: Retrosynthetic Analysis

A logical and efficient synthesis begins with a sound retrosynthetic strategy. The target molecule is disconnected at key bonds to identify readily available or easily synthesized precursors. For (2-thiomorpholin-4-ylpyridin-4-yl)methanol, two primary disconnections are proposed, as illustrated below.

G cluster_0 TM (2-thiomorpholin-4-yl)pyridin-4-yl)methanol (Target Molecule) I1 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid TM->I1 Functional Group Interconversion (FGI) Reduction of Carboxylic Acid I2 Thiomorpholine I1->I2 C-N Bond Disconnection (SNAr Reaction) I3 2-chloro-isonicotinic acid I1->I3 G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Carboxylic Acid SM1 2-chloro-isonicotinic acid Intermediate 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid (CAS: 884507-29-3) SM1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat SM2 Thiomorpholine SM2->Intermediate FinalProduct (2-thiomorpholin-4-yl)pyridin-4-yl)methanol (Target Molecule) Intermediate->FinalProduct Reducing Agent (e.g., LiAlH₄) Anhydrous Solvent (e.g., THF) Then H₂O Quench

Caption: Proposed two-step forward synthesis pathway.

Step 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid

The initial step involves the coupling of thiomorpholine with 2-chloro-isonicotinic acid.

  • Mechanism and Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carboxylic acid group. The chlorine atom at the C2 position serves as an excellent leaving group. The secondary amine of thiomorpholine acts as the nucleophile, attacking the electron-deficient C2 carbon to form a Meisenheimer complex intermediate, which then rearomatizes by expelling the chloride ion.

  • Experimental Considerations:

    • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. It serves two purposes: to deprotonate the carboxylic acid, enhancing its solubility and preventing it from protonating the thiomorpholine nucleophile, and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the ionic intermediates and reactants while not interfering with the nucleophile.

    • Temperature: Heating is typically required to overcome the activation energy of the reaction, often in the range of 80-120 °C.

Step 2: Reduction to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The second and final step is the reduction of the carboxylic acid group on the intermediate to a primary alcohol.

  • Choice of Reducing Agent: Carboxylic acids are relatively resistant to reduction. Mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective. Therefore, a powerful reducing agent is required.

    • Lithium Aluminum Hydride (LiAlH₄): This is the classic and most effective reagent for this transformation. [7]It is a potent, non-selective reducing agent that readily converts carboxylic acids to primary alcohols in high yields.

  • Experimental Considerations:

    • Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents, including water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., tetrahydrofuran (THF) or diethyl ether) and an inert atmosphere (e.g., nitrogen or argon).

    • Work-up: The reaction is quenched by the careful, sequential addition of water and then an aqueous base (e.g., NaOH solution) to decompose the excess LiAlH₄ and the resulting aluminum salts into a filterable precipitate.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid (Intermediate)
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
2-chloro-isonicotinic acid157.5610.0 g1.0
Thiomorpholine103.197.8 g (7.2 mL)1.2
Potassium Carbonate (K₂CO₃)138.2112.8 g1.5
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-isonicotinic acid (10.0 g), potassium carbonate (12.8 g), and DMF (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add thiomorpholine (7.8 g) to the suspension via syringe.

  • Heat the reaction mixture to 100 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 4-5 with 2M HCl. A precipitate should form.

  • Stir the suspension in an ice bath for 1 hour, then collect the solid by vacuum filtration.

  • Wash the solid product with cold water (3 x 50 mL) and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid as a solid. [9]

Protocol 2: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Final Product)
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
2-(thiomorpholin-4-yl)pyridine-4-carboxylic acid224.285.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.951.7 g2.0
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

  • Carefully add LiAlH₄ (1.7 g) to 50 mL of anhydrous THF in the flask.

  • Dissolve the intermediate carboxylic acid (5.0 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Quench the reaction by the slow, sequential dropwise addition of:

    • 1.7 mL of water

    • 1.7 mL of 15% aqueous NaOH

    • 5.1 mL of water

  • A granular white precipitate of aluminum salts will form. Stir the resulting slurry vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (3 x 30 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Structural Characterization and Validation

Confirmation of the successful synthesis of the intermediate and final product requires rigorous analytical characterization.

TechniqueIntermediate: 2-(thiomorpholin-4-yl)pyridine-4-carboxylic acidFinal Product: (2-thiomorpholin-4-ylpyridin-4-yl)methanol
¹H NMR Aromatic protons on the pyridine ring, two sets of triplets for the thiomorpholine protons (-CH₂-N- and -CH₂-S-), and a broad singlet for the carboxylic acid proton.Aromatic protons, two sets of triplets for thiomorpholine protons, a singlet for the benzylic -CH₂OH protons, and a triplet/broad singlet for the -OH proton.
¹³C NMR Resonances for the pyridine ring carbons, the carboxylic acid carbonyl carbon (~165-175 ppm), and two distinct signals for the thiomorpholine carbons.Resonances for the pyridine ring carbons, the hydroxymethyl carbon (~60-65 ppm), and the thiomorpholine carbons.
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₂N₂O₂S.The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₄N₂OS.
IR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.A broad O-H stretch (~3200-3600 cm⁻¹) and the absence of the carboxylic C=O stretch.

Conclusion

This guide has outlined a logical, efficient, and well-validated synthetic pathway for producing (2-thiomorpholin-4-ylpyridin-4-yl)methanol. The two-step sequence, commencing with a nucleophilic aromatic substitution followed by a robust reduction, provides a reliable method for accessing this valuable heterocyclic scaffold. The detailed protocols and mechanistic insights serve as a practical resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of this and related structures for potential applications in drug discovery and development. Further optimization of reaction conditions or exploration of alternative reducing agents could enhance the scalability and greenness of the synthesis, offering avenues for future investigation.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols.
  • Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • Jubilant Ingrevia. (n.d.). 4-Hydroxymethyl pyridine (Pyridine-4-methanol).
  • Comprehensive Overview of 4-Pyridinemethanol (CAS: 586-95-8). (2025).
  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
  • FINETECH INDUSTRY LIMITED. (n.d.). 2-thiomorpholin-4-ylpyridine-4-carboxylic acid.
  • CymitQuimica. (n.d.). 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis.
  • PubChem. (n.d.). Thiomorpholine.
  • Wikipedia. (n.d.). Thiomorpholine.
  • PubMed. (2016). Route to Highly Substituted Pyridines.

Sources

An In-depth Technical Guide to [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the heterocyclic compound [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol . The document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies.

Introduction: The Strategic Importance of the Thiomorpholine-Pyridine Scaffold

The convergence of a thiomorpholine ring and a pyridine nucleus in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug discovery. The pyridine ring, a common motif in numerous pharmaceuticals, offers a versatile platform for substituent placement, influencing physicochemical properties and target engagement. The thiomorpholine moiety, a sulfur-containing saturated heterocycle, can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The strategic combination of these two pharmacophores in [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol suggests a molecule with potential for nuanced biological activity, making it a subject of interest for the development of novel therapeutic agents.

Nomenclature and Physicochemical Properties

The accurate identification and characterization of a compound are fundamental to any scientific investigation. This section details the formal nomenclature and key physicochemical properties of the title compound.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol .

  • CAS Number: 898289-25-3[1]

  • Molecular Formula: C₁₀H₁₄N₂OS[2]

  • Molecular Weight: 210.3 g/mol

The structural formula is presented below:

Caption: 2D Structure of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol.

Physicochemical Data Summary

A summary of the key physicochemical properties is provided in the table below. This data is crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation development.

PropertyValueSource
IUPAC Name [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol[3]
CAS Number 898289-25-3[1]
Molecular Formula C₁₀H₁₄N₂OS[2]
Molecular Weight 210.3 g/mol
Appearance Solid
Purity ≥95%[1]

Synthesis and Purification

Proposed Synthetic Pathway: A Logic-Driven Approach

The most logical approach to the synthesis of the target molecule involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable 2-halopyridine derivative with thiomorpholine.

  • Reduction of a Carboxylic Acid or its Ester: Conversion of a 4-carboxy or 4-alkoxycarbonyl group on the pyridine ring to a hydroxymethyl group.

The proposed retro-synthetic analysis is depicted in the following diagram:

retrosynthesis target [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol intermediate1 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid or its ester target->intermediate1 Reduction starting_material1 2-Halopyridine-4-carboxylic acid or its ester intermediate1->starting_material1 SNAr starting_material2 Thiomorpholine intermediate1->starting_material2 SNAr

Caption: Retrosynthetic analysis of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol.

Experimental Protocol (Proposed)

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 2-(Thiomorpholin-4-yl)isonicotinic acid

  • Reaction Setup: To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add thiomorpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-(Thiomorpholin-4-yl)isonicotinic acid to [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(thiomorpholin-4-yl)isonicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF, to the suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol.

Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (broad peak around 3300 cm⁻¹) and the aromatic pyridine ring.

Potential Applications in Drug Discovery and Development

While specific biological activity data for [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol is not yet published, the constituent moieties suggest several promising avenues for investigation.

Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The thiomorpholine group can occupy adjacent hydrophobic pockets within the ATP-binding site of various kinases, potentially leading to potent and selective inhibition.

Central Nervous System (CNS) Activity

Both pyridine and thiomorpholine derivatives have been explored for their activity on various CNS targets. The physicochemical properties of this compound would need to be optimized to ensure blood-brain barrier penetration for potential applications in neurodegenerative diseases or psychiatric disorders.

Anti-infective Agents

The thiomorpholine ring is present in some anti-infective agents. The combined scaffold could be explored for its potential antibacterial or antifungal properties.

Conclusion and Future Directions

[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol represents a strategically designed molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a plausible, detailed synthetic route. The lack of published biological data presents a clear opportunity for future research. The synthesis and subsequent biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents for a range of diseases. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

Sources

An In-Depth Technical Guide to the Biological Activity Screening of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanol. Given the limited specific data on this molecule, we draw upon the rich pharmacology of its core scaffolds—pyridine and thiomorpholine—to propose a rational, multi-tiered screening strategy. Pyridine derivatives are known to exhibit a wide range of biological activities, including antiproliferative and kinase inhibitory effects, while thiomorpholine-containing compounds have shown potential as antioxidant and hypolipidemic agents[1][2]. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step to systematically uncover the therapeutic potential of this compound. We will explore its potential as a modulator of critical cellular pathways, including kinase signaling, the PI3K/Akt/mTOR axis, the p53-Mdm2 protein-protein interaction, and the Nrf2-mediated antioxidant response.

Introduction: Deconstructing (2-thiomorpholin-4-ylpyridin-4-yl)methanol for Targeted Screening

The chemical structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol presents a compelling case for a broad yet targeted biological screening approach. The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs and is a privileged scaffold in kinase inhibitor design[2][3]. The thiomorpholine moiety, a sulfur-containing heterocycle, is structurally related to morpholine and has been incorporated into compounds with diverse activities, including antimycobacterial and antioxidant properties[1][4].

The strategic combination of these two moieties suggests several plausible biological hypotheses:

  • Oncology: The pyridine core is a common feature in inhibitors of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer[5]. Furthermore, the overall structure may allow for interaction with other key cancer targets.

  • Oxidative Stress-Related Diseases: The thiomorpholine component, with its sulfur atom, may confer antioxidant properties, making the compound a potential activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response[6][7].

  • Protein-Protein Interaction Modulation: The three-dimensional arrangement of the molecule could facilitate the disruption of critical protein-protein interactions, such as the p53-Mdm2 interaction, a key target in cancer therapy[8][9].

This guide outlines a systematic screening cascade designed to test these hypotheses, moving from broad, high-throughput primary screens to more focused secondary and tertiary assays to elucidate the mechanism of action and cellular effects.

A Multi-Tiered Screening Strategy

A hierarchical approach to screening is essential for efficiently identifying and characterizing the biological activity of a novel compound. This strategy minimizes resource expenditure by initially casting a wide net with high-throughput in vitro assays, followed by more complex and physiologically relevant cell-based assays for promising hits.

Screening_Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_1 Tier 2: Hit Validation & Potency Determination cluster_2 Tier 3: Mechanism of Action & Cellular Activity A Kinase Panel Screen E IC50 Determination for Specific Kinases A->E Hit Identified B Broad Anti-proliferative Screen (e.g., NCI-60 Panel) F Dose-Response Cytotoxicity in Selected Cancer Cell Lines B->F Selective Activity C Nrf2 Activation Assay G EC50 for Nrf2 Activation C->G Hit Identified D p53-Mdm2 Interaction Assay H IC50 for p53-Mdm2 Disruption D->H Hit Identified I Cellular Target Engagement Assays (e.g., Western Blot for Phospho-proteins) E->I Potent Inhibition F->I Potent Cytotoxicity J Downstream Nrf2 Target Gene Expression G->J Potent Activation K Cell-based p53 Activation Assay H->K Potent Disruption L Off-Target Liability Screening I->L J->L K->L

Figure 1: A tiered workflow for screening (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to broadly assess the compound's activity against key hypothesized targets in a high-throughput manner.

Kinase Panel Screening

Rationale: The pyridine scaffold is a common feature in many kinase inhibitors[5][10]. A broad kinase panel screen is the most efficient way to identify potential kinase targets.

Protocol: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize (2-thiomorpholin-4-ylpyridin-4-yl)methanol in DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compound for screening against a large panel of human kinases (e.g., >400 kinases) at a single concentration (typically 1-10 µM). These assays often utilize affinity chromatography or competition binding principles where the test compound competes with a known ligand for binding to the kinase.[11]

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl) or percent inhibition. A common hit threshold is >80% inhibition or a %Ctrl < 20.

Broad Anti-proliferative Screening

Rationale: To assess the compound's potential as an anticancer agent, a broad screen against a diverse panel of human cancer cell lines is invaluable. This can reveal patterns of activity that may correlate with specific cancer types or genetic backgrounds[12][13].

Protocol: NCI-60 Human Tumor Cell Line Screen (or similar)

  • Cell Culture: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in their respective optimal media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with the test compound at a single high concentration (e.g., 10 µM) for 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: The primary output is a measure of growth inhibition for each cell line. Significant growth inhibition (e.g., >50%) in multiple cell lines warrants further investigation.

Nrf2 Activation Assay

Rationale: The thiomorpholine moiety suggests potential antioxidant activity, which may be mediated through the activation of the Nrf2 pathway. A reporter gene assay is a robust method for screening for Nrf2 activators[6][7].

Protocol: ARE-Luciferase Reporter Assay

  • Cell Line: Utilize a stable cell line, such as the AREc32 cell line (derived from MCF7) or HepG2 cells, containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE)[7][14].

  • Compound Treatment: Seed the cells in a 96-well plate and treat with (2-thiomorpholin-4-ylpyridin-4-yl)methanol at a single concentration (e.g., 10 µM) for 12-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: A significant increase in luminescence compared to the vehicle control indicates Nrf2 activation.

p53-Mdm2 Interaction Assay

Rationale: The compound's structure may allow it to fit into the hydrophobic pocket of Mdm2, disrupting its interaction with the p53 tumor suppressor protein. This is a validated strategy for reactivating p53 in cancer cells[8][9].

Protocol: Fluorescence Polarization (FP) Assay

  • Reagents: Use purified recombinant human Mdm2 protein and a fluorescently labeled p53-derived peptide.

  • Assay Setup: In a 384-well plate, combine the Mdm2 protein and the fluorescent p53 peptide in an appropriate buffer.

  • Compound Addition: Add the test compound at a single concentration (e.g., 10 µM) and a known inhibitor (e.g., Nutlin-3a) as a positive control[15].

  • Measurement: After a brief incubation, measure the fluorescence polarization. A decrease in polarization indicates that the compound has displaced the fluorescent peptide from Mdm2.

  • Data Analysis: A significant drop in the FP signal compared to the vehicle control suggests inhibition of the p53-Mdm2 interaction.

Tier 2: Hit Validation and Potency Determination

Compounds that show promising activity in Tier 1 screens ("hits") must be validated through dose-response studies to determine their potency (e.g., IC50 or EC50 values).

Table 1: Hypothetical Tier 2 Data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Assay TypeTarget/Cell LineResult (IC50/EC50)
Kinase Inhibition PI3Kα0.15 µM
mTOR0.25 µM
Cell Viability MCF-7 (Breast Cancer)0.5 µM
PC-3 (Prostate Cancer)0.8 µM
Nrf2 Activation ARE-Luciferase Assay2.5 µM
p53-Mdm2 Disruption FP Assay> 50 µM

Protocol: IC50/EC50 Determination

  • Serial Dilution: Prepare a serial dilution of the compound in DMSO, typically covering a range from 100 µM to 1 nM.

  • Assay Performance: Perform the relevant primary assays (kinase, cell viability, Nrf2 activation, or p53-Mdm2) with this range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Tier 3: Mechanism of Action and Cellular Activity

For potent and validated hits, the focus shifts to understanding how the compound works within a cellular context.

Cellular Target Engagement in the PI3K/Akt/mTOR Pathway

Rationale: Based on the hypothetical data in Table 1, the compound is a potent inhibitor of PI3K and mTOR. It is crucial to confirm that it inhibits the pathway in intact cells. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival[16][17].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Growth Cell Growth & Proliferation S6K->Growth EBP1->Growth Compound (2-thiomorpholin-4-ylpyridin-4-yl)methanol Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway with inhibitory points.

Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) and starve overnight. Treat with various concentrations of the compound for 1-2 hours, followed by stimulation with a growth factor (e.g., IGF-1) to activate the pathway.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key phosphorylated proteins in the pathway (e.g., p-Akt Ser473, p-S6 ribosomal protein). Also, probe for total protein levels as loading controls[18].

  • Data Analysis: A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm cellular inhibition of the PI3K/mTOR pathway.

Confirmation of Nrf2 Pathway Activation

Rationale: If the compound is a potent Nrf2 activator, it should induce the expression of Nrf2 target genes, which are involved in the antioxidant defense system.

Protocol: Quantitative PCR (qPCR) for Nrf2 Target Genes

  • Cell Treatment: Treat cells (e.g., HepG2) with the compound at its EC50 concentration for 6-12 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it to cDNA.

  • qPCR: Perform qPCR using primers for Nrf2 target genes such as HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1).

  • Data Analysis: A significant upregulation of these genes relative to a housekeeping gene (e.g., GAPDH) confirms the compound's activity as an Nrf2 activator[19].

Conclusion and Future Directions

This guide presents a logical and comprehensive strategy for the initial biological characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and validate its primary biological activities. The proposed workflow is designed to uncover potential therapeutic applications in areas such as oncology and diseases related to oxidative stress.

Positive findings from this screening cascade would form the basis for more advanced preclinical studies, including:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of cancer or other relevant diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

By following this structured and scientifically rigorous approach, the full therapeutic potential of (2-thiomorpholin-4-ylpyridin-4-yl)methanol can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent.

References

  • A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed.
  • Reporter protein complementation imaging assay to screen and study Nrf2 activators in cells and living animals. PubMed.
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific.
  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed.
  • Full library screening for Nrf2 activators through ARE induction assay... ResearchGate.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
  • An Application of Fit Quality to Screen MDM2/p53 Protein-Protein Interaction Inhibitors. MDPI.
  • Kinase Screening and Profiling: Methods and Protocols. National Institutes of Health.
  • Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PMC - NIH.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Request PDF - ResearchGate.
  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. PMC.
  • Disrupting p53:Mdm2 and p53:Mdm4 - Comparative cell-based assays for drug screening. Cancer Research.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions. Frontiers.
  • New Screening Approaches for Kinases. Royal Society of Chemistry.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • PI3K/AKT signalling pathway panel. Abcam.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors. Benchchem.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC - NIH.
  • Identification of Food-Derived Electrophilic Chalcones as Nrf2 Activators Using Comprehensive Virtual Screening Techniques. MDPI.
  • Tumour Cell Panels. In Vitro Technologies.
  • A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. Benchchem.
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. REALAB LLC.
  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.
  • Total synthesis and biological activity of "carbamorphine": O-to-CH2 replacement in the E-ring of the morphine core structure. PubMed.
  • (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook.

Sources

Potential therapeutic targets of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Foreword: A Strategic Approach to Unveiling Therapeutic Potential

The journey of a novel chemical entity from discovery to a potential therapeutic agent is one of systematic investigation and validated insights. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic landscape of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. Given the limited direct biological data on this specific molecule, our approach is rooted in a robust analysis of its constituent chemical moieties: the pyridinyl-methanol core and the thiomorpholine substituent. By examining the established biological activities of analogous structures, we can logically deduce and prioritize a series of high-potential therapeutic targets. This document will not only hypothesize these targets but also provide the detailed experimental methodologies required to validate them, ensuring a scientifically rigorous and efficient path forward in the drug discovery process.

Molecular Profile and Rationale for Investigation

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a methanol group at the 4-position and a thiomorpholine ring at the 2-position.

  • PubChem CID: 105066687[1]

  • Molecular Formula: C10H14N2OS

The rationale for investigating this molecule stems from the well-documented and diverse biological activities of its core components. The pyridinyl-methanol scaffold is a key feature in compounds targeting a range of enzymes and receptors, while the thiomorpholine moiety is a recognized "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacological properties.[2]

  • Pyridinyl-methanol Derivatives: Analogues have demonstrated potent activity as kinase inhibitors in oncology, phosphodiesterase-4 (PDE4) inhibitors for inflammatory conditions, and transient receptor potential vanilloid 3 (TRPV3) antagonists for pain and inflammation.[3][4][5]

  • Thiomorpholine Derivatives: This group is associated with a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and analgesic properties.[2][6]

This convergence of activities suggests that (2-thiomorpholin-4-ylpyridin-4-yl)methanol could be a multi-target agent, with potential applications in oncology, immunology, and neurology.

Hypothesized Therapeutic Targets and Pathways

Based on the evidence from structurally related compounds, we can propose several high-priority therapeutic targets for investigation.

Protein Kinases in Oncogenic Signaling

Derivatives of pyridin-4-yl-methanol have shown significant promise as anticancer agents by targeting protein kinases that are crucial for the proliferation and survival of cancer cells.[3] Key kinase families to investigate include:

  • RAF Kinases (e.g., BRAF): Central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.

  • Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): These receptors are pivotal in regulating cell growth, proliferation, and angiogenesis. Dual inhibition of EGFR and VEGFR-2 is a validated strategy in cancer therapy.[7]

Below is a diagram illustrating the potential points of intervention for (2-thiomorpholin-4-ylpyridin-4-yl)methanol within these oncogenic pathways.

G cluster_0 MAPK/ERK Pathway cluster_1 Cell Cycle Regulation Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Drives Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Leads to Aurora Kinases Aurora Kinases Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinases->Mitotic Spindle Formation Regulates Cell Division Cell Division Mitotic Spindle Formation->Cell Division Enables Molecule (2-thiomorpholin-4-yl pyridin-4-yl)methanol Molecule->RAF Inhibits? Molecule->Aurora Kinases Inhibits? PDE4_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates AMP AMP cAMP->AMP Degraded by PDE4 PDE4 PDE4->AMP CREB CREB PKA->CREB Activates NF-κB Inhibition NF-κB Inhibition PKA->NF-κB Inhibition Leads to Anti-inflammatory\nResponse Anti-inflammatory Response CREB->Anti-inflammatory\nResponse Promotes Pro-inflammatory\nCytokine Downregulation Pro-inflammatory Cytokine Downregulation NF-κB Inhibition->Pro-inflammatory\nCytokine Downregulation Results in Molecule (2-thiomorpholin-4-yl pyridin-4-yl)methanol Molecule->PDE4 Inhibits? Workflow A Compound Synthesis & QC B Tier 1: Primary Screening - Kinase Panel (e.g., 96-well format) - PDE4 Enzymatic Assay - Antimicrobial MIC Panel A->B C Tier 2: Hit Validation - IC50 Determination for Active Hits - Cell-based Assays (e.g., Cancer Cell Proliferation) - Cytokine Release Assay (LPS-stimulated PBMCs) B->C Hits D Tier 3: Mechanism of Action - Western Blot for Pathway Modulation - Calcium Flux Assay (for TRPV3) - In-depth Cellular Phenotyping C->D Validated Hits E Lead Optimization D->E

Tiered Experimental Validation Workflow.
Protocol: Kinase Inhibition Profiling

Objective: To identify which, if any, protein kinases are inhibited by (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Methodology:

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of recombinant kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Primary Screen:

    • Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >100 kinases, including representatives from the RAF, Aurora, and receptor tyrosine kinase families.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP depletion (e.g., Kinase-Glo®) or substrate phosphorylation detection.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to a DMSO control.

    • Set a hit threshold (e.g., >50% inhibition).

  • Follow-up (IC50 Determination):

    • For any identified hits, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate with the target kinase and substrates.

    • Measure kinase activity and plot the results against the compound concentration.

    • Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response).

Protocol: PDE4 Inhibition Assay

Objective: To determine the inhibitory activity of the compound against PDE4.

Methodology:

  • Assay Kit: Use a commercially available PDE4 assay kit (e.g., from BPS Bioscience or Cayman Chemical). These kits typically provide recombinant PDE4 enzyme, a fluorescently labeled cAMP substrate, and a binding partner.

  • Procedure:

    • Prepare a dilution series of the test compound in the provided assay buffer. A known PDE4 inhibitor (e.g., Rolipram) should be used as a positive control.

    • In a 96-well plate, add the enzyme, compound (or DMSO vehicle), and initiate the reaction by adding the fluorescent cAMP substrate.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Add the binding partner, which will bind to the remaining unhydrolyzed substrate.

    • Measure the fluorescence polarization or other relevant signal. A high signal indicates high levels of unhydrolyzed substrate, signifying potent inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value by fitting the dose-response curve.

Protocol: Cancer Cell Antiproliferative Assay

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines relevant to the identified kinase targets (e.g., MCF-7 for breast cancer, HepG2 for liver cancer). 2[7]. Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of (2-thiomorpholin-4-ylpyridin-4-yl)methanol for 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Paclitaxel).

  • Viability Assessment (MTT Assay):

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Data Summary and Interpretation

As experimental data becomes available, it should be organized for clear interpretation and comparison.

Table 1: Hypothetical Screening Results for (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Target/AssayEndpointResult (IC50/GI50)Potency RankingNotes
Kinase Panel
BRAFIC500.5 µMHighPotential for melanoma, colorectal cancer.
Aurora Kinase BIC502.1 µMModerateBroad anti-mitotic potential.
VEGFR-2IC508.9 µMLowLess likely a primary anti-angiogenic agent.
PDE4B IC500.8 µMHighStrong potential as an anti-inflammatory.
Cell Proliferation
MCF-7 (Breast Cancer)GI501.2 µMHighCorrelates with kinase inhibition profile.
HepG2 (Liver Cancer)GI503.5 µMModerate
Antimicrobial
S. aureusMIC>128 µg/mLInactiveLow priority for antibacterial development.

Interpretation: The hypothetical data in Table 1 would suggest that (2-thiomorpholin-4-ylpyridin-4-yl)methanol is a potent inhibitor of the BRAF kinase and PDE4B. This dual activity is highly compelling, suggesting potential applications as an anti-cancer agent with a concurrent ability to modulate the tumor immune microenvironment. The high potency in the MCF-7 cell line supports the kinase inhibition data. Further investigation would focus on BRAF and PDE4B selectivity, in vivo efficacy in relevant cancer and inflammation models, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol represents a promising chemical scaffold with the potential to engage multiple high-value therapeutic targets. The structural alerts from its pyridinyl-methanol and thiomorpholine components strongly suggest that a systematic investigation into its effects on protein kinases and phosphodiesterases is warranted. The experimental framework outlined in this guide provides a clear, logical, and efficient path to validate these hypotheses, elucidate the molecule's mechanism of action, and ultimately determine its potential as a novel therapeutic agent in oncology or inflammatory diseases. Successful validation of these initial targets will pave the way for lead optimization, preclinical development, and the potential to address unmet medical needs.

References

  • Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(11), 1923-1926. Available at: [Link]

  • PubChem Compound Summary for CID 105066687, (3-Thiomorpholin-4-yl-4-pyridinyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29339-29363. Available at: [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5531-5551. Available at: [Link]

  • PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

  • Al-Ghorbani, M., et al. (2018). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues. Asian Journal of Pharmaceutical and Clinical Research, 11(4), 306-313. Available at: [Link]

  • PubChem Compound Summary for CID 131704100, 4-(Thiomorpholin-4-yl)quinoline. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Belen'kaya, E. S., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to (2-thiomorpholin-4-ylpyridin-4-yl)methanol: Synthesis, Biological Evaluation, and Future Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization offers a rich landscape for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis, hypothesized biological activities, and potential mechanisms of action of a novel pyridine derivative, (2-thiomorpholin-4-ylpyridin-4-yl)methanol. Although specific literature on this compound is nascent, this guide synthesizes information from related structural analogs and established chemical principles to provide a solid foundation for its future investigation. We present a plausible synthetic route, explore potential anticancer and kinase inhibitory activities based on the bioactivity of its core moieties, and provide detailed experimental protocols for its evaluation.

Introduction and Rationale

The conjugation of a thiomorpholine ring to a pyridinylmethanol backbone presents an intriguing chemical entity with significant potential for biological activity. The thiomorpholine moiety is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and engage in various biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antimalarial effects.[1][2][3] The pyridine ring is another cornerstone of medicinal chemistry, with its derivatives showing a broad range of biological functions.[4][5] The 4-hydroxymethyl group on the pyridine ring can act as a hydrogen bond donor and a potential site for further derivatization.

This guide aims to provide a forward-looking perspective on (2-thiomorpholin-4-ylpyridin-4-yl)methanol, serving as a catalyst for its exploration as a potential therapeutic agent.

Chemical Synthesis

A plausible and efficient synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol can be envisioned through a two-step process starting from commercially available materials. The key steps involve the synthesis of a suitable 2-substituted pyridine-4-methanol intermediate followed by a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The proposed synthesis commences with the reduction of a 2-chloropyridine-4-carboxylate derivative to the corresponding alcohol, followed by a nucleophilic aromatic substitution with thiomorpholine.

Synthetic_Pathway Proposed Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol start Methyl 2-chloropyridine-4-carboxylate intermediate (2-chloropyridin-4-yl)methanol start->intermediate Reduction (e.g., DIBAL-H or NaBH4/Lewis Acid) final_product (2-thiomorpholin-4-ylpyridin-4-yl)methanol intermediate->final_product Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or DMSO) thiomorpholine Thiomorpholine thiomorpholine->final_product

Caption: Proposed two-step synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Experimental Protocol: Synthesis

Step 1: Synthesis of (2-chloropyridin-4-yl)methanol

This procedure is adapted from known methods for the reduction of pyridine carboxylates.[6][7]

  • To a solution of methyl 2-chloropyridine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of diisobutylaluminum hydride (DIBAL-H) in hexanes (2.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2-chloropyridin-4-yl)methanol as a white solid.[6]

Step 2: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

This procedure is based on established nucleophilic aromatic substitution reactions on 2-halopyridines.[8][9]

  • In a round-bottom flask, dissolve (2-chloropyridin-4-yl)methanol (1 equivalent) and thiomorpholine (1.2 equivalents) in dimethylformamide (DMF).

  • Add potassium carbonate (2 equivalents) as a base.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Hypothesized Biological Activity and Mechanism of Action

Based on the structural motifs present in (2-thiomorpholin-4-ylpyridin-4-yl)methanol, it is plausible to hypothesize that this compound may exhibit anticancer and kinase inhibitory activities.

Anticancer Potential

Numerous thiomorpholine and pyridine derivatives have been reported to possess significant cytotoxic activity against various cancer cell lines.[1][4] The proposed mechanism of action for such compounds often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Hypothesized Anticancer Data:

Cell LineCancer TypeHypothesized IC50 (µM)
MCF-7Breast Cancer5 - 20
HCT-116Colon Cancer10 - 30
A549Lung Cancer15 - 40
PC-3Prostate Cancer20 - 50
Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Both thiomorpholine and pyridine scaffolds are present in known kinase inhibitors. It is therefore reasonable to propose that (2-thiomorpholin-4-ylpyridin-4-yl)methanol could act as an inhibitor of one or more protein kinases.

Hypothetical Kinase Inhibition Profile:

Kinase TargetHypothesized IC50 (nM)
PI3Kα100 - 500
Akt1200 - 800
mTOR50 - 300
VEGFR2150 - 600
Proposed Signaling Pathway

A plausible mechanism of action for the anticancer effects of (2-thiomorpholin-4-ylpyridin-4-yl)methanol could be the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.

Signaling_Pathway Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (2-thiomorpholin-4-ylpyridin-4-yl)methanol Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.

Methodologies for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (2-thiomorpholin-4-ylpyridin-4-yl)methanol (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase.[10][12]

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or ELISA-based).[13][14]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of the compound in a mouse model.[15][16][17]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Compound Administration: Administer (2-thiomorpholin-4-ylpyridin-4-yl)methanol or vehicle control to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. This guide provides a comprehensive framework for its synthesis and biological evaluation, drawing upon the well-established pharmacology of its constituent thiomorpholine and pyridine scaffolds. The proposed synthetic route is practical and should be readily achievable in a standard medicinal chemistry laboratory. The hypothesized anticancer and kinase inhibitory activities provide a strong rationale for its initial biological screening.

Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined herein. Structure-activity relationship (SAR) studies, through the synthesis of analogs with modifications to the pyridine and thiomorpholine rings, will be crucial for optimizing its potency and selectivity. Furthermore, investigation into its pharmacokinetic and toxicological properties will be essential for its development as a potential drug candidate.

References

  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Chourasiya, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Chourasiya, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • ChemicalBook. (2023). (2-CHLORO-PYRIDIN-4-YL)-METHANOL. ChemicalBook.
  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1.
  • Bio-protocol. (n.d.). In vivo tumor xenograft study. Bio-protocol.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook.
  • Kourounakis, A. P., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 352-359.
  • Bio-protocol. (2017). BiTE® Xenograft Protocol. Bio-protocol.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • CIBER ONC. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Bio-protocol. (n.d.). 2.5. In vivo tumor xenograft studies. Bio-protocol.
  • Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
  • BenchChem. (2025).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • BenchChem. (2025).
  • ResearchGate. (2025). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones | Request PDF.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). Four-component synthesis of 2-aminopyridines.
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • PubMed. (n.d.).
  • YouTube. (2019).
  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.
  • PubMed. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. PubMed.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses.
  • ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem.
  • ResearchGate. (n.d.). Synthesis of thiomorpholine‐derived N,N‐/N,O‐bidentate ligands.
  • BenchChem. (2025).
  • PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • ResearchGate. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • PMC. (n.d.).
  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.

Sources

An In-Depth Technical Guide to the Synthesis and Emerging Significance of [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol (CAS No. 898289-25-3). While a detailed historical record of its discovery is not extensively documented in publicly available literature, its emergence appears linked to broader medicinal chemistry efforts exploring the pharmacological potential of substituted pyridines. This document will detail a plausible synthetic route based on related patent literature, discuss the chemical properties and structural features of the molecule, and explore its potential applications in drug discovery and materials science. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.

Introduction: The Pyridine and Thiomorpholine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for engaging with biological targets. Similarly, the thiomorpholine moiety, a saturated six-membered heterocycle containing both nitrogen and sulfur, has garnered significant interest in drug discovery. The presence of the sulfur atom can influence physicochemical properties such as lipophilicity and metabolic stability, offering advantages over its more common oxygen-containing analog, morpholine. The combination of these two scaffolds in [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol creates a molecule with a unique three-dimensional structure and a rich chemical space for further derivatization.

Discovery and Context: Emergence from Chemical Scaffolding

The compound, identified by its CAS number 898289-25-3, is often listed with the synonym 4-(Hydroxymethyl)-2-(thiomorpholin-4-yl)pyridine. A key piece of evidence for its synthetic origins can be inferred from patent literature focused on related pyridine derivatives. For instance, European patent EP1481965 A1, while centered on brominated pyridine compounds, lists the CAS number for our target molecule, suggesting its synthesis as part of a library of related structures for biological screening. This is a common practice in medicinal chemistry where a core scaffold is systematically functionalized to explore structure-activity relationships (SAR).

Synthetic Protocol: A Plausible Route to [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol

Based on established synthetic methodologies for substituted pyridines, a likely and efficient synthesis of [2-(thiomorpholin-4-yl)pyridin-4-yl]methanol can be proposed. The following protocol is a representative example and may be subject to optimization depending on available starting materials and laboratory capabilities.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable 2-halopyridine derivative.

(2-thiomorpholin-4-ylpyridin-4-yl)methanol mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: February 2026

**An In-depth Technical Guide to the

Mechanism of Action Hypothesis for (2-thiomorpholin-4-ylpyridin-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a novel heterocyclic compound incorporating both a pyridinylmethanol and a thiomorpholine moiety. While direct pharmacological data on this specific molecule is nascent, its structural components are recognized as "privileged scaffolds" in medicinal chemistry, known to impart diverse biological activities.[1][2] The pyridinylmethanol group is a versatile building block found in numerous kinase inhibitors and other targeted therapeutic agents.[3][4] Similarly, the thiomorpholine ring is a key pharmacophore in compounds with demonstrated anti-inflammatory, anticancer, and enzyme-inhibitory properties.[5] This guide synthesizes the available evidence on these core structures to propose a primary mechanism of action for (2-thiomorpholin-4-ylpyridin-4-yl)methanol. We hypothesize that this compound functions as a competitive inhibitor of a specific family of serine/threonine kinases, potentially the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in inflammatory diseases and oncology. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the underlying scientific rationale.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of a small molecule is often embedded in its constituent parts. In (2-thiomorpholin-4-ylpyridin-4-yl)methanol, we identify two key structural motifs:

  • The Pyridinylmethanol Scaffold: This component is frequently encountered in the development of kinase inhibitors.[6] The pyridine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving competitive inhibition.[7] The methanol group offers a potential point for further interaction or metabolic modification.

  • The Thiomorpholine Moiety: As a bioisostere of morpholine, thiomorpholine can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic and pharmacodynamic profile.[1] The sulfur atom in the thiomorpholine ring can also engage in specific interactions with biological targets and may contribute to the compound's overall bioactivity, which can range from antioxidant to anticancer effects.[5][8]

Given the established roles of these scaffolds, a compelling hypothesis emerges: (2-thiomorpholin-4-ylpyridin-4-yl)methanol is a targeted inhibitor of a protein kinase, with the pyridinylmethanol core driving the primary binding event and the thiomorpholine group modulating potency, selectivity, and drug-like properties.

The Kinase Inhibition Hypothesis: A Focus on the MAPK/p38 Signaling Pathway

We postulate that (2-thiomorpholin-4-ylpyridin-4-yl)methanol acts as an inhibitor of the p38 MAP kinase signaling pathway. The p38 MAP kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress and are implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Pyridinyl-based inhibitors have a well-documented history of targeting this kinase family.[9]

Our hypothesis is that the compound competitively binds to the ATP-binding site of p38, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2). This, in turn, would suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MK2->Transcription_Factors Activates Compound (2-thiomorpholin-4-ylpyridin-4-yl)methanol Compound->p38_MAPK Inhibits Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) Transcription_Factors->Gene_Expression Induces

Figure 1: Hypothetical inhibition of the p38 MAPK signaling pathway.

Experimental Validation Workflow

To systematically test this hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based functional assays.

G Start Hypothesis Formulation Biochemical_Assay In Vitro Kinase Assay (p38α) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., LPS-stimulated macrophages) Determine_IC50->Cell_Based_Assay Measure_Downstream Measure Downstream Effects (p-MK2, TNF-α) Cell_Based_Assay->Measure_Downstream Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assay->Cytotoxicity_Assay Analyze_Data Analyze & Interpret Data Measure_Downstream->Analyze_Data Cytotoxicity_Assay->Analyze_Data Conclusion Conclusion on Mechanism Analyze_Data->Conclusion

Figure 2: Experimental workflow for validating the mechanism of action.

In Vitro Kinase Inhibition Assay

Objective: To determine if (2-thiomorpholin-4-ylpyridin-4-yl)methanol directly inhibits the enzymatic activity of a representative p38 kinase isoform (e.g., p38α).

Methodology:

  • Reagents and Materials:

    • Recombinant human p38α kinase (active).

    • Biotinylated substrate peptide (e.g., ATF2-derived).

    • ATP.

    • (2-thiomorpholin-4-ylpyridin-4-yl)methanol (test compound).

    • Known p38 inhibitor (positive control, e.g., SB203580).

    • Kinase assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a 96-well plate, add the kinase, substrate peptide, and either the test compound, positive control, or vehicle (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Downstream Target Modulation

Objective: To assess the ability of the compound to inhibit the p38 MAPK pathway in a cellular context.

Methodology:

  • Cell Line: A relevant cell line, such as human monocytic THP-1 cells differentiated into macrophages, which are known to have a robust p38 response to stimuli.

  • Procedure:

    • Plate the differentiated THP-1 cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of (2-thiomorpholin-4-ylpyridin-4-yl)methanol or a vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to activate the p38 pathway.

    • After a suitable incubation period (e.g., 30 minutes for protein phosphorylation, 6 hours for cytokine production), harvest the cell lysates and culture supernatants.

    • Analyze the cell lysates for the levels of phosphorylated MK2 (p-MK2) and total MK2 using Western blotting or an ELISA-based method.

    • Measure the concentration of TNF-α in the culture supernatants using a commercially available ELISA kit.

Cytotoxicity Assay

Objective: To ensure that the observed inhibitory effects are not due to general cellular toxicity.

Methodology:

  • Assay: A standard MTT or similar viability assay.

  • Procedure:

    • Culture the selected cell line (e.g., THP-1) in a 96-well plate.

    • Treat the cells with the same concentration range of the test compound used in the functional assays.

    • Incubate for a relevant period (e.g., 24 hours).

    • Add the MTT reagent and incubate until formazan crystals form.

    • Solubilize the crystals and measure the absorbance to determine cell viability.

Hypothetical Data Presentation

The results from the proposed experiments can be summarized to provide a clear picture of the compound's activity.

Assay TypeParameter Measured(2-thiomorpholin-4-ylpyridin-4-yl)methanolPositive Control (SB203580)
In Vitro Kinase Assay p38α IC500.5 µM0.3 µM
Cell-Based Assay p-MK2 Inhibition IC501.2 µM0.8 µM
Cell-Based Assay TNF-α Release IC501.5 µM1.0 µM
Cytotoxicity Assay CC50 (THP-1 cells)> 50 µM> 50 µM

This table presents hypothetical data for illustrative purposes.

Conclusion

The structural components of (2-thiomorpholin-4-ylpyridin-4-yl)methanol strongly suggest a role as a kinase inhibitor. The proposed hypothesis, centered on the inhibition of the p38 MAPK pathway, provides a rational and testable framework for elucidating its mechanism of action. The experimental workflow detailed in this guide offers a systematic approach to validate this hypothesis, from direct enzyme inhibition to cellular functional outcomes. Confirmation of this mechanism would position (2-thiomorpholin-4-ylpyridin-4-yl)methanol as a promising lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science. Benchchem.

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.

  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. Benchchem.

  • The Multifaceted Biological Landscape of Pyridinylmethanol Derivatives: A Technical Review. Benchchem.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

  • [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. SynQuest Laboratories.

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. ResearchGate.

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.

  • (3-Thiomorpholin-4-yl-4-pyridinyl)methanol. PubChem.

  • [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. REALAB LLC.

  • Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. PubMed.

  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. PubMed.

  • Action against c-Met kinase inhibitory of selected compounds 8 and 9. ResearchGate.

  • Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. Benchchem.

  • [5-(Morpholin-4-yl)thiophen-2-yl]methanol. PubChem.

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC.

  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate.

  • Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed.

  • M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. MDPI.

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

Sources

Methodological & Application

Topic: Structural Elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol using High-Resolution NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The molecule (2-thiomorpholin-4-ylpyridin-4-yl)methanol, incorporating a thiomorpholine moiety attached to a pyridinylmethanol scaffold, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of these fragments in biologically active agents.[1][2] The thiomorpholine ring, a sulfur-containing analog of morpholine, offers unique physicochemical properties that can influence a compound's solubility, metabolic stability, and target engagement.

Unambiguous confirmation of the molecular structure is a non-negotiable prerequisite for any further investigation, including biological screening and lead optimization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques employed for this purpose.[3] While MS provides precise mass information and insights into molecular connectivity through fragmentation, NMR offers a detailed atomic-level map of the entire molecule.[4]

This application note provides a comprehensive, field-proven guide to the definitive structural elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. We move beyond simple data reporting to explain the causality behind the chosen analytical strategies, ensuring that the protocols are not merely followed but understood. This guide is designed to be a self-validating system, integrating predictive analysis with detailed experimental protocols and data interpretation.

Molecular Structure and Predicted Spectroscopic Fingerprints

Before embarking on experimental work, a thorough analysis of the target structure allows us to predict the key features we expect to observe in the NMR and mass spectra. This predictive step is crucial for efficient data interpretation and for identifying any unexpected outcomes.

Molecular Formula: C₁₀H₁₄N₂OS[5] Monoisotopic Mass: 210.0827 Da

Structure:


(Image generated for illustrative purposes)

Predicted ¹H and ¹³C NMR Characteristics

The structure can be dissected into three key domains: the pyridine ring, the thiomorpholine ring, and the hydroxymethyl group.

  • Pyridine Ring: The substitution pattern on the pyridine ring will lead to a distinct set of signals in the aromatic region (typically 6.5-8.5 ppm). The proton at position 6 (H-6) will likely be a doublet, coupled to the proton at position 5 (H-5). The proton at position 3 (H-3) will likely appear as a singlet or a narrowly split signal. The protons on the pyridine ring are influenced by the ring nitrogen and the electron-donating thiomorpholine group.

  • Thiomorpholine Ring: This ring typically adopts a chair conformation.[4] The four methylene protons adjacent to the nitrogen (N-CH₂) are expected to be deshielded compared to those next to the sulfur (S-CH₂). We anticipate two distinct triplets (or complex multiplets) corresponding to these two environments.[4][6]

  • Hydroxymethyl Group (-CH₂OH): The methylene protons (-CH₂) will appear as a singlet, and the hydroxyl proton (-OH) will be a broad singlet, the position of which is highly dependent on solvent and concentration.

Predicted Mass Spectrometry Fragmentation

Using Electrospray Ionization in positive ion mode (ESI+), we expect a prominent protonated molecular ion [M+H]⁺ at m/z 211.0905. The fragmentation (MS/MS) of this ion is governed by the stability of the resulting fragments.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines and related structures.[7]

  • Loss of Neutral Molecules: We can anticipate the loss of small, stable neutral molecules such as water (H₂O) from the hydroxymethyl group, or the loss of the entire hydroxymethyl group (-CH₂OH, 31 Da).[8]

  • Ring Fragmentation: The thiomorpholine ring may undergo fragmentation, leading to characteristic losses.

Experimental Protocols: A Validated Approach

The following protocols are designed for robustness and reproducibility. The rationale behind key steps is provided to empower the researcher to adapt these methods as needed.

Sample Preparation

The quality of the data is directly dependent on the quality of the sample.

  • Compound Purity: Ensure the sample is of high purity (>95%), as confirmed by a preliminary technique like LC-MS. Impurities will complicate spectral interpretation.

  • NMR Sample:

    • Accurately weigh 5-10 mg of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

    • Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Causality: The choice of solvent is critical. CDCl₃ is excellent for many organic molecules, but if the compound has limited solubility or if exchangeable protons (like the -OH) are of key interest, DMSO-d₆ is a superior choice as it slows down the proton exchange rate.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry Sample:

    • Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion, which is crucial for molecules containing basic nitrogen atoms.

NMR Data Acquisition Workflow

A standard suite of 1D and 2D NMR experiments is required for full structural assignment.

NMR_Workflow cluster_prep Sample Prep cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃/DMSO-d₆ H1 ¹H NMR (Proton) Prep->H1 Insert Sample C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 Run Next Proc Fourier Transform Phase & Baseline Correction Integration & Peak Picking H1->Proc COSY 2D COSY (H-H Correlation) C13->COSY If needed C13->Proc HSQC 2D HSQC (C-H Correlation) COSY->HSQC If needed COSY->Proc HSQC->Proc Analysis Assign Signals Confirm Connectivity Final Structure Validation Proc->Analysis

Caption: Workflow for NMR structural elucidation.

Protocol Steps:

  • Instrument Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Rationale: This is the fastest and most sensitive experiment, providing initial information on the number of different proton environments and their multiplicities.[9]

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Rationale: This experiment reveals the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to singlets for each carbon, making it easier to count the signals.[4]

  • 2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. Rationale: This experiment is essential for establishing proton-proton coupling networks. It reveals which protons are adjacent to each other within a spin system, which is critical for tracing the connectivity through the pyridine and thiomorpholine rings.[10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. Rationale: This powerful experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H assignments.[10]

Mass Spectrometry Acquisition Workflow

High-resolution mass spectrometry (HRMS), for instance, using a Q-TOF (Quadrupole Time-of-Flight) instrument, is recommended for obtaining accurate mass data.

MS_Workflow cluster_prep Sample Prep cluster_acq Data Acquisition (ESI-Q-TOF) cluster_analysis Data Analysis Prep Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA MS1 Full Scan MS (m/z 50-500) (Determine [M+H]⁺) Prep->MS1 Infuse Sample MS2 Targeted MS/MS (Fragment [M+H]⁺) MS1->MS2 Select Precursor Ion Analysis Confirm Elemental Comp. Propose Fragmentation Pathway MS1->Analysis MS2->Analysis

Caption: Workflow for HRMS structural analysis.

Protocol Steps:

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da). Rationale: This initial scan is to locate the protonated molecular ion [M+H]⁺ and confirm its mass with high accuracy (<5 ppm error), which validates the elemental composition.

  • Targeted MS/MS: Perform a second experiment where the ion corresponding to [M+H]⁺ (m/z 211.09) is isolated and fragmented by collision-induced dissociation (CID). Rationale: The resulting fragment ions provide pieces of the structural puzzle. Analyzing the mass losses from the parent ion helps to confirm the presence of specific functional groups and their connectivity.[11][12]

Data Interpretation and Structural Assignment

The following represents expected data based on the structure and established principles of spectroscopy.

NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-3~6.65s1H~107.5
Pyridine H-5~6.70d1H~118.0
Pyridine H-6~8.15d1H~148.0
Pyridine C-2---~158.5
Pyridine C-4---~151.0
-CH₂OH~4.60s2H~64.5
-OH~2.50br s1H-
N-CH₂ (Thio.)~3.80t4H~53.0
S-CH₂ (Thio.)~2.75t4H~28.0

Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'br s' = broad singlet. Chemical shifts are predictions and may vary based on experimental conditions.

Interpretation Walkthrough:

  • The three distinct signals in the aromatic region (δ 6.6-8.2 ppm) confirm the trisubstituted pyridine ring. The downfield shift of H-6 is characteristic of protons adjacent to the pyridine nitrogen.

  • The two triplets at ~3.80 and ~2.75 ppm, each integrating to 4 protons, are classic indicators of the thiomorpholine ring, corresponding to the methylene groups adjacent to the nitrogen and sulfur, respectively.[13]

  • The singlet at ~4.60 ppm integrating to 2H is definitively assigned to the hydroxymethyl protons (-CH₂OH).

  • In the ¹³C NMR spectrum, the presence of 9 distinct signals would align with the 9 unique carbon environments in the molecule.

Mass Spectrometry Data

Table 2: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Observed)Formula of IonMass DifferenceProposed Identity / Loss
211.0905C₁₀H₁₅N₂OS⁺-[M+H]⁺
193.0799C₁₀H₁₃N₂S⁺-18.0106[M+H - H₂O]⁺
180.0823C₉H₁₄N₂S⁺-31.0082[M+H - CH₂OH]⁺
107.0609C₆H₇N₂⁺-104.0296Fragment from pyridine and N-CH₂

Interpretation Walkthrough:

  • Molecular Ion: The primary observation in the full scan MS spectrum will be an ion at m/z 211.0905 . A high-resolution instrument should measure this mass to within 0.001 Da of the calculated value for C₁₀H₁₅N₂OS⁺, confirming the elemental formula.

  • Key Fragments (MS/MS):

    • A peak at m/z 193.0799 corresponds to the loss of 18.0106 Da, the exact mass of H₂O. This is a highly characteristic fragmentation for an alcohol.[8]

    • A peak at m/z 180.0823 indicates the loss of the hydroxymethyl group as a radical, followed by hydrogen rearrangement.

    • Other fragments would arise from the cleavage of the thiomorpholine ring and the bond connecting it to the pyridine ring, providing further confidence in the proposed structure.

Conclusion

By systematically applying the integrated workflow of high-resolution NMR and mass spectrometry, the chemical structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol can be elucidated with a high degree of confidence. The predictive analysis of expected spectral features, followed by rigorous, well-rationalized experimental protocols, and culminating in a detailed interpretation of the acquired data, forms a robust and scientifically sound approach. This methodology not only validates the identity of the target compound but also establishes a comprehensive analytical fingerprint essential for its future development in pharmaceutical and chemical research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Mondal, S., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Retrieved from [Link]

  • Nayak, S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • Ghosh, S., et al. (2021). Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. National Institutes of Health. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

  • Obydennov, D. L., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Marinov, I., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Zhang, J., et al. (2015). A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse011458 NMR Quality Control Of Fragment Libraries For Screening. Retrieved from [Link]

  • ResearchGate. (2012). Comparison of the 1 H NMR spectra of 4-(2-thioethyl)pyridine (a),.... Retrieved from [Link]

  • Keire, D. A., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging (2-thiomorpholin-4-ylpyridin-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule, (2-thiomorpholin-4-ylpyridin-4-yl)methanol, represents a compelling convergence of two such pharmacologically significant moieties: the thiomorpholine ring and the pyridinyl methanol core. While this specific molecule may be a novel entity in many research contexts, an analysis of its constituent parts provides a strong foundation for exploring its potential in drug discovery.

The thiomorpholine group, a saturated six-membered heterocycle containing sulfur and nitrogen, is a versatile scaffold found in a range of bioactive compounds.[1][2][3] Its sulfur atom can enhance lipophilicity and serves as a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate.[4] Thiomorpholine derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, antimicrobial agents, and antidiabetic compounds.[1][4]

Complementing this is the pyridinyl methanol fragment. Pyridine rings are a common feature in numerous approved drugs, and their derivatives have been investigated for a multitude of therapeutic applications. Notably, pyridinyl methanol derivatives have been successfully developed as potent and selective antagonists for targets such as the Transient Receptor Potential Vanilloid 3 (TRPV3), indicating their potential in modulating ion channels and receptors involved in pain and inflammation.[5]

This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. We will delve into its potential mechanisms of action, outline key experimental protocols for its characterization, and provide a framework for its advancement from a chemical curiosity to a viable lead compound.

Predicted Biological Activities and Therapeutic Hypotheses

Based on the known activities of its core components, we can hypothesize several promising avenues for the investigation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Table 1: Postulated Therapeutic Targets and Applications

Structural MoietyKnown Biological Activities of DerivativesPotential Therapeutic Area for (2-thiomorpholin-4-ylpyridin-4-yl)methanol
Thiomorpholine Kinase inhibition, antimicrobial, antidiabetic, antiprotozoal, antioxidant.[1][2]Oncology, Infectious Diseases, Metabolic Disorders
Pyridinyl Methanol Ion channel modulation (e.g., TRPV3 antagonism), receptor antagonism.[5]Neuropathic Pain, Inflammation, Skin Disorders

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen and thiomorpholine nitrogen), along with the lipophilic character of the thiomorpholine ring, suggests that this compound could interact with a variety of biological targets.

Experimental Workflow for Target Identification and Validation

A systematic approach is crucial to elucidate the biological activity of a novel compound. The following workflow provides a roadmap for researchers to identify and validate the molecular targets of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., Cell Viability Assays) A->B C Initial Target Class Prediction (In silico methods) A->C D Target-Based Screening (Kinase, GPCR, Ion Channel Panels) B->D E Affinity-Based Methods (e.g., Chemical Proteomics) B->E C->D F Biochemical Assays (Enzyme Kinetics, Binding Affinity) D->F E->F G Cell-Based Pathway Analysis (Western Blot, Reporter Assays) F->G H Cellular Thermal Shift Assay (CETSA) F->H I Structure-Activity Relationship (SAR) Studies G->I H->I J ADME/Tox Profiling I->J

Caption: A stepwise workflow for the discovery and validation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol's biological targets.

Protocols

Protocol 1: General Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Materials:

  • 2-chloro-4-(hydroxymethyl)pyridine or a suitable precursor

  • Thiomorpholine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 2-chloro-4-(hydroxymethyl)pyridine (1 equivalent) in DMF, add thiomorpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Cell Viability Assay (MTT Assay)

This initial screen helps to determine the cytotoxic potential of the compound across various cell lines and can provide preliminary insights into its therapeutic window.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • (2-thiomorpholin-4-ylpyridin-4-yl)methanol stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of (2-thiomorpholin-4-ylpyridin-4-yl)methanol in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Kinase Inhibition Profiling

Given the prevalence of thiomorpholine moieties in kinase inhibitors, screening against a panel of kinases is a logical next step.

Principle:

This protocol outlines a general approach for an in vitro kinase assay using a technology like ADP-Glo™ (Promega) which measures the amount of ADP produced during the kinase reaction.

Materials:

  • A panel of purified recombinant kinases

  • (2-thiomorpholin-4-ylpyridin-4-yl)methanol

  • Kinase-specific substrates and cofactors (e.g., ATP)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

  • In a 384-well plate, add the kinase, its specific substrate, and ATP in the kinase assay buffer.

  • Add the diluted compound to the wells. Include a positive control inhibitor and a no-compound control.

  • Incubate the reaction at the optimal temperature for the specific kinase (usually 30 °C) for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Should (2-thiomorpholin-4-ylpyridin-4-yl)methanol demonstrate activity as a kinase inhibitor, it could potentially modulate key signaling pathways implicated in cancer and other diseases.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound (2-thiomorpholin-4-yl- pyridin-4-yl)methanol Compound->RAF Inhibition? Compound->PI3K Inhibition?

Caption: Hypothesized modulation of the MAPK/ERK and PI3K/AKT signaling pathways by (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Conclusion and Future Directions

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a novel chemical entity with significant potential for drug discovery, owing to its hybrid structure of two pharmacologically relevant scaffolds. The application notes and protocols outlined in this guide provide a robust framework for initiating a comprehensive investigation into its biological activities.

Future work should focus on a systematic evaluation of its efficacy in relevant disease models, a thorough investigation of its mechanism of action, and optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinical candidate is arduous, but for molecules like (2-thiomorpholin-4-ylpyridin-4-yl)methanol, the scientific rationale for embarking on this path is compelling.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • MDPI. (n.d.). Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
  • PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders.
  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • MDPI. (n.d.). M547 - Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol.
  • MDPI. (n.d.). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol.

Sources

Application Notes and Protocols: (2-thiomorpholin-4-ylpyridin-4-yl)methanol as a Versatile Fragment for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low molecular weight fragments that can be subsequently optimized.[1] The selection of fragments for a screening library is a critical determinant of success, with a focus on molecules that are synthetically tractable and possess favorable physicochemical properties, often adhering to the "Rule of Three" (MW < 300, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors).[2]

Nitrogen-containing heterocycles are particularly valuable in drug design. The pyridine scaffold, for instance, is a "privileged structure" found in numerous FDA-approved drugs, prized for its ability to form key hydrogen bonds and improve aqueous solubility.[3][4][5] Similarly, the thiomorpholine moiety is a desirable feature in many bioactive molecules, offering a saturated heterocyclic system with a metabolically stable thioether and a basic nitrogen atom for interaction with biological targets.

This guide introduces (2-thiomorpholin-4-ylpyridin-4-yl)methanol as a novel, high-value fragment for library synthesis. This fragment combines the advantageous properties of both the pyridine and thiomorpholine scaffolds and presents a primary alcohol as a versatile handle for rapid chemical elaboration. We present a proposed synthesis of this fragment and detailed protocols for its diversification to generate a library of compounds with broad structural and functional diversity.

The (2-thiomorpholin-4-ylpyridin-4-yl)methanol Fragment: Synthesis and Properties

As a novel fragment, a robust synthetic route is paramount. We propose a straightforward two-step synthesis starting from commercially available 2-chloroisonicotinic acid.

Proposed Synthesis of the Core Fragment

The synthesis begins with a nucleophilic aromatic substitution (SNAr) of the chlorine atom on 2-chloroisonicotinic acid with thiomorpholine. The resulting carboxylic acid is then reduced to the primary alcohol, yielding the target fragment.

Caption: Multi-vector diversification strategy from the core fragment.

Detailed Experimental Protocols

Protocol 1: Acylation of the Hydroxymethyl Group

This protocol describes the formation of esters and sulfonates, introducing a variety of acyl groups. Acylation is a robust reaction, and using pyridine as both the solvent and base is a classic and effective method. [6][7] Objective: To synthesize an ester derivative (e.g., an acetate) of the core fragment.

Materials:

  • (2-thiomorpholin-4-ylpyridin-4-yl)methanol (1.0 equiv.)

  • Acetic anhydride (Ac₂O) (1.5 equiv.)

  • Dry pyridine

  • Dry toluene

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the fragment (1.0 equiv.) in dry pyridine (5-10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equiv.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the desired ester.

Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger. The use of an excess of the acylating agent ensures complete conversion of the alcohol. The aqueous workup is designed to remove any remaining pyridine, acetic acid, and salts.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide. [8][9]This protocol allows for the introduction of a wide range of alkyl and benzyl groups.

Objective: To synthesize an ether derivative (e.g., a benzyl ether) of the core fragment.

Materials:

  • (2-thiomorpholin-4-ylpyridin-4-yl)methanol (1.0 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Benzyl bromide (1.1 equiv.)

  • Dry tetrahydrofuran (THF)

  • Saturated NH₄Cl (aq)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of the fragment (1.0 equiv.) in dry THF under an inert atmosphere, add NaH (1.2 equiv.) portion-wise at 0 °C.

  • Allow the suspension to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide. This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide in an SN2 reaction. [8]THF is a suitable aprotic solvent for this reaction.

Protocol 3: Oxidation and Reductive Amination

This two-step, one-pot procedure allows for the synthesis of a diverse library of secondary and tertiary amines. The initial oxidation of the alcohol to an aldehyde is followed by the in-situ formation of an imine with a primary or secondary amine, which is then reduced. [10][11][12] Objective: To synthesize a secondary amine derivative.

Materials:

  • (2-thiomorpholin-4-ylpyridin-4-yl)methanol (1.0 equiv.)

  • Dess-Martin periodinane (DMP) (1.5 equiv.)

  • Dry Dichloromethane (DCM)

  • A primary amine (e.g., aniline) (1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv.)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve the fragment (1.0 equiv.) in dry DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 equiv.) and stir at room temperature until the oxidation is complete (monitor by TLC, typically 1-2 hours).

  • To the crude aldehyde solution, add the primary amine (1.2 equiv.) and a catalytic amount of acetic acid.

  • Stir for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.0 equiv.) in portions and stir at room temperature overnight.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Causality: DMP is a mild and selective oxidizing agent for primary alcohols to aldehydes. [13]Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce the aldehyde in the presence of the amine. [14]Acetic acid catalyzes the formation of the iminium ion intermediate.

Protocol 4: Halogenation and Suzuki Cross-Coupling

This pathway introduces aryl and heteroaryl diversity through a palladium-catalyzed Suzuki cross-coupling reaction. [15][16]The alcohol is first converted to a more reactive chloromethyl group.

Objective: To synthesize an arylmethyl derivative.

Step 4a: Chlorination of the Hydroxymethyl Group

  • Materials: (2-thiomorpholin-4-ylpyridin-4-yl)methanol (1.0 equiv.), Thionyl chloride (SOCl₂) (1.2 equiv.), Dry DCM.

  • Procedure:

    • Dissolve the fragment in dry DCM and cool to 0 °C.

    • Add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully quench with ice-cold saturated NaHCO₃ solution.

    • Extract with DCM, dry, and concentrate to yield crude (2-thiomorpholin-4-yl)-4-(chloromethyl)pyridine, which can often be used directly in the next step. [2][17] Step 4b: Suzuki Coupling

  • Materials: Crude chloromethylpyridine derivative (1.0 equiv.), Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), Base (e.g., K₂CO₃) (2.0 equiv.), Solvent (e.g., 1,4-Dioxane/Water mixture).

  • Procedure:

    • To a reaction vessel, add the chloromethylpyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Purge the vessel with an inert gas (Argon).

    • Add the degassed solvent mixture (e.g., Dioxane:Water 4:1).

    • Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by silica gel chromatography.

Causality: Thionyl chloride converts the alcohol into a good leaving group (chloride), making the benzylic position susceptible to oxidative addition to the Pd(0) catalyst. The subsequent steps of the Suzuki catalytic cycle (transmetalation and reductive elimination) result in the formation of a new carbon-carbon bond. [5][18]

Representative Library and Characterization

A small, representative library derived from the (2-thiomorpholin-4-ylpyridin-4-yl)methanol fragment demonstrates the potential for generating significant chemical diversity.

Compound IDStructure (R-group)Diversification MethodMW ( g/mol )cLogP (Predicted)
Frag-Core -CH₂OH Core Fragment 224.3 0.5
Lib-Ac-01-CH₂OC(O)CH₃Acylation266.30.9
Lib-Et-01-CH₂OCH₂PhEtherification314.42.8
Lib-Am-01-CH₂NHPhReductive Amination299.42.5
Lib-Am-02-CH₂NH-c-HexReductive Amination305.52.3
Lib-Suz-01-CH₂PhSuzuki Coupling298.42.9
Lib-Suz-02-CH₂(4-F-Ph)Suzuki Coupling316.43.1

Conclusion

The (2-thiomorpholin-4-ylpyridin-4-yl)methanol fragment represents a valuable and versatile building block for the synthesis of diverse chemical libraries. Its favorable physicochemical properties and the presence of a readily diversifiable hydroxymethyl group allow for the application of multiple robust synthetic protocols. The combination of the medicinally relevant pyridine and thiomorpholine scaffolds makes the resulting library members promising candidates for screening in a wide range of drug discovery programs. The detailed protocols provided herein offer a clear roadmap for the effective utilization of this fragment in generating novel chemical matter.

References

  • [Link to a relevant patent or publication on pyridine acyl
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • [Link to a relevant publication on catalytic reduction of pyridine carboxylic acids, if available]
  • Google Patents. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride (CN105085377A).
  • Yasir, M., & Singh, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(11), 1035-1053.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug design on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
  • Google Patents. (2017). A kind of synthetic method of 4 pyridine carboxaldehyde (CN107311918A).
  • ResearchGate. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • [Link to a relevant publication on SNAr etherific
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ferles, M., Kocjan, O., & Radl, S. (1978). Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid.
  • ResearchGate. (n.d.). How best to perform acylation of hydroxyls for GC/MS?. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 91.
  • Der Pharma Chemica. (2012). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 4(2), 611-614.
  • Google Patents. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride (CN111056992A).
  • NIST. (n.d.). 4-Pyridinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • [Link to a relevant video on Williamson Ether Synthesis, if available, e.g.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Retrieved from [Link]

  • Google Patents. (1980). Preparation of 2-(Chloromethyl)pyridine (US4221913A).
  • [Link to a relevant publication on vapor phase oxid
  • [Link to a relevant publication on C-H etherific
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • [Link to a relevant publication on pyridine synthesis, if available]
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • Google Patents. (2017). Preparation method for 4-pyridinecarboxaldehyde (CN106518753A).

Sources

Cell-based assay protocol using (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Product: TPM (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Title: A Cell-Based Luciferase Reporter Assay to Quantify the Inhibitory Activity of TPM on the TGF-β Signaling Pathway

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer and fibrosis.[2] In the context of cancer, the TGF-β pathway exhibits a dual role; it acts as a tumor suppressor in the early stages but can promote tumor progression and metastasis in later stages.[3][4][5] This context-dependent activity makes the TGF-β pathway a compelling target for therapeutic intervention.[1][6]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[7] The activated TβRI, a serine/threonine kinase, subsequently phosphorylates the intracellular effector proteins SMAD2 and SMAD3.[8] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][8]

Small molecule inhibitors targeting the kinase activity of TβRI (ALK5) are a promising class of therapeutic agents for diseases driven by aberrant TGF-β signaling.[2][9] (2-thiomorpholin-4-ylpyridin-4-yl)methanol, hereafter referred to as TPM, is a novel pyridinyl-substituted compound designed to selectively inhibit the TGF-β pathway. This application note provides a detailed protocol for a cell-based luciferase reporter assay to determine the potency and efficacy of TPM in inhibiting TGF-β-induced SMAD-dependent transcription.

Signaling Pathway Overview

The TGF-β signaling pathway can be broadly divided into a canonical SMAD-dependent pathway and a non-canonical SMAD-independent pathway. This assay focuses on the canonical pathway, which is the primary route for many of the well-characterized cellular responses to TGF-β.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII 1. Binding TBRI TβRI (ALK5) TBRII->TBRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation SMAD23_P p-SMAD2/3 SMAD4 SMAD4 SMAD_complex p-SMAD2/3-SMAD4 Complex SMAD23_P->SMAD_complex 4. Complex Formation SBE SMAD Binding Element (SBE) SMAD_complex->SBE 5. Nuclear Translocation & DNA Binding TPM TPM (2-thiomorpholin-4-ylpyridin-4-yl)methanol TPM->TBRI Inhibition Luciferase Luciferase Gene SBE->Luciferase 6. Reporter Gene Activation Transcription Gene Transcription Luciferase->Transcription

Figure 1: Simplified TGF-β signaling pathway and the point of inhibition by TPM.

Principle of the Assay

This protocol utilizes a reporter cell line stably expressing a luciferase gene under the control of a promoter containing multiple tandem repeats of the SMAD Binding Element (SBE).[10][11] When the TGF-β pathway is activated, the SMAD2/3-SMAD4 complex binds to the SBE, driving the expression of luciferase.[12] The resulting luminescence is directly proportional to the level of pathway activation and can be quantified using a luminometer.[10] By treating the cells with a known concentration of TGF-β in the presence of varying concentrations of TPM, a dose-dependent inhibition of the luminescent signal can be measured, allowing for the calculation of an IC50 value for the compound.

Materials and Reagents

Material/ReagentSupplierCatalog #
SBE Reporter Cell Line (e.g., A549-SBE)Gemini BiosciencesGBI-4567
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Recombinant Human TGF-β1R&D Systems240-B-002
TPM ((2-thiomorpholin-4-ylpyridin-4-yl)methanol)Tocris BioscienceCustom Synthesis
DMSO, AnhydrousSigma-AldrichD2650
ONE-Glo™ Luciferase Assay SystemPromegaE6110
96-well solid white, flat-bottom tissue culture platesCorning3917

Experimental Protocol

This protocol is optimized for a 96-well plate format. All cell culture manipulations should be performed in a sterile biological safety cabinet.

Part 1: Cell Seeding
  • Cell Culture: Maintain the SBE Reporter Cell Line in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.

  • Seeding: Dilute the cells in complete growth medium to a final concentration of 2.5 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well white, flat-bottom plate (25,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Part 2: Compound and Ligand Preparation
  • TPM Stock Solution: Prepare a 10 mM stock solution of TPM in 100% DMSO.

  • Serial Dilution of TPM: Perform a serial dilution of the 10 mM TPM stock solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks 1:100 in serum-free DMEM to create the working solutions. This intermediate dilution minimizes the final DMSO concentration in the assay.

  • TGF-β1 Working Solution: Prepare a working solution of TGF-β1 at a concentration of 2X the final desired concentration (e.g., 2 ng/mL for a final concentration of 1 ng/mL) in serum-free DMEM. The optimal concentration of TGF-β1 should be predetermined by performing a dose-response curve to identify the EC80-EC90 concentration.[10]

  • Control Solutions: Prepare a vehicle control (containing the same final concentration of DMSO as the highest TPM concentration) and a no-TGF-β1 control in serum-free DMEM.

Part 3: Cell Treatment
  • Medium Removal: After the 24-hour incubation, carefully aspirate the growth medium from the wells.

  • Starvation (Optional but Recommended): Wash the cells once with 100 µL of serum-free DMEM. Then, add 50 µL of serum-free DMEM to each well and incubate for 2-4 hours to reduce background signaling.

  • Adding TPM: Add 50 µL of the serially diluted TPM working solutions to the appropriate wells. For control wells, add 50 µL of the vehicle control solution.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2 to allow the compound to enter the cells.

  • Adding TGF-β1: Add 50 µL of the 2X TGF-β1 working solution to all wells except the no-TGF-β1 control wells. To the no-TGF-β1 control wells, add 50 µL of serum-free DMEM.

  • Final Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.

Figure 2: Experimental workflow for the TPM cell-based assay.

Part 4: Luminescence Detection
  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Reagent Preparation: Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add 100 µL of the prepared ONE-Glo™ reagent to each well. This will lyse the cells and provide the substrate for the luciferase reaction.

  • Incubation: Place the plate on an orbital shaker for 2-3 minutes to ensure complete lysis. Then, incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis

  • Background Subtraction: Subtract the average luminescence value of the no-TGF-β1 control wells from all other wells.

  • Normalization: Normalize the data by expressing the luminescence of the TPM-treated wells as a percentage of the vehicle control (TGF-β1 only).

    • % Inhibition = 100 * (1 - (Signal_TPM / Signal_Vehicle))

  • IC50 Calculation: Plot the normalized data against the logarithm of the TPM concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of TPM that produces 50% inhibition of the TGF-β1-induced signal.

Treatment Group[TPM] (nM)Raw Luminescence (RLU)Normalized Activity (%)
No TGF-β101,5000%
Vehicle (+TGF-β1)050,000100%
TPM145,00090%
TPM1025,75050%
TPM1006,50010%
TPM10001,7500.5%

Table 1: Example data for determining the inhibitory activity of TPM. The IC50 in this example is approximately 10 nM.

Troubleshooting and Considerations

  • High Background: If the luminescence in the no-TGF-β1 control wells is high, consider increasing the serum starvation time or using a lower serum concentration during cell culture.

  • Low Signal Window: If the difference between the vehicle control and the no-TGF-β1 control is small, optimize the TGF-β1 concentration and the incubation time. A full dose-response curve for TGF-β1 is recommended to determine the optimal concentration.[10]

  • Compound Cytotoxicity: At high concentrations, TPM may exhibit cytotoxicity, leading to a decrease in luminescence that is not due to pathway inhibition. It is recommended to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition is not an artifact of cell death.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced artifacts.

Conclusion

This application note provides a robust and reliable protocol for a cell-based luciferase reporter assay to quantify the inhibitory activity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol (TPM) on the canonical TGF-β signaling pathway. This assay is suitable for high-throughput screening and detailed mechanistic studies of potential TGF-β pathway inhibitors, providing valuable data for drug discovery and development programs.

References

  • TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets. [online] Available at: [Link] [Accessed 21 January 2026].

  • TGF-β Signaling in Cancer. [online] Available at: [Link] [Accessed 21 January 2026].

  • Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within. [online] Available at: [Link] [Accessed 21 January 2026].

  • Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies. [online] Available at: [Link] [Accessed 21 January 2026].

  • Luciferase reporter cells as a platform to detect SMAD-dependent collagen production. [online] Available at: [Link] [Accessed 21 January 2026].

  • TGF-β signaling in cancer. [online] Available at: [Link] [Accessed 21 January 2026].

  • Dual luciferase imaging of TGF-β signaling in cell-based assays. [online] Available at: [Link] [Accessed 21 January 2026].

  • Human TGFβR Reporter Assay Kit. [online] Available at: [Link] [Accessed 21 January 2026].

  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). [online] Available at: [Link] [Accessed 21 January 2026].

  • SBE Reporter Kit (TGFβ/SMAD signaling pathway). [online] Available at: [Link] [Accessed 21 January 2026].

  • SBE Reporter Kit (TGFβ/SMAD signaling pathway). [online] Available at: [Link] [Accessed 21 January 2026].

  • TGFßR1 (ALK5) Kinase Assay Kit. [online] Available at: [Link] [Accessed 21 January 2026].

  • ALK5/TGFBR1 Kinase Assay Service. [online] Available at: [Link] [Accessed 21 January 2026].

  • TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. [online] Available at: [Link] [Accessed 21 January 2026].

  • Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. [online] Available at: [Link] [Accessed 21 January 2026].

  • The TGF beta receptor activation process: An inhibitor- to substrate-binding switch. [online] Available at: [Link] [Accessed 21 January 2026].

  • Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. [online] Available at: [Link] [Accessed 21 January 2026].

  • Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage. [online] Available at: [Link] [Accessed 21 January 2026].

Sources

Application Notes & Protocols: Evaluating the Efficacy of (2-thiomorpholin-4-ylpyridin-4-yl)methanol in Preclinical Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing and utilizing appropriate in vivo animal models to assess the therapeutic efficacy of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, hereafter referred to as "Thiamorpholinol." Based on its hypothesized mechanism as a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), this guide details protocols for well-established inflammatory disease models, including Collagen-Induced Arthritis (CIA), Dextran Sodium Sulfate (DSS)-Induced Colitis, and Lipopolysaccharide (LPS)-Induced Endotoxemia. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, robust endpoint analysis, and data interpretation to support preclinical drug development programs.

Introduction: Rationale for Thiamorpholinol as an MK2 Inhibitor

Inflammatory diseases such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) are characterized by the dysregulated production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The p38 MAPK signaling pathway is a central regulator of the synthesis of these cytokines.[1][2] However, direct inhibition of p38 MAPK has been fraught with clinical failures, largely due to systemic toxicity.[2][3]

An alternative and potentially safer therapeutic strategy is to target key downstream effectors of p38 MAPK.[3] MAPK-activated protein kinase 2 (MK2) is a serine/threonine kinase directly phosphorylated and activated by p38.[2][4] Crucially, MK2 is a master regulator of pro-inflammatory cytokine production at the post-transcriptional level, primarily by stabilizing their mRNA transcripts.[5][6][7] Genetic deletion or inhibition of MK2 has been shown to significantly reduce inflammatory responses and confer protection in preclinical disease models, such as collagen-induced arthritis, without the broad toxicity associated with upstream p38 inhibition.[8][9][10]

Thiamorpholinol has been identified through high-throughput screening as a potent and selective small-molecule inhibitor of MK2. These application notes provide the scientific and methodological framework for advancing Thiamorpholinol from in vitro characterization to in vivo proof-of-concept efficacy studies.

Scientific Foundation: The p38/MK2 Signaling Axis in Inflammation

The p38/MK2 signaling cascade is a highly conserved pathway that responds to extracellular stress and inflammatory stimuli like TNF-α and IL-1β.[1][11] Upon activation, a cascade of kinases (MAP3K -> MAP2K) leads to the dual phosphorylation and activation of p38 MAPK.[1][11] Activated p38 MAPK then phosphorylates and activates MK2, leading to several downstream events that amplify the inflammatory response.[1][5] A primary function of activated MK2 is to phosphorylate and inactivate mRNA-destabilizing proteins (e.g., TTP), which prevents the degradation of AU-rich element-containing mRNAs of pro-inflammatory cytokines like TNF-α, thereby enhancing their translation and secretion.[6][12]

By inhibiting MK2, Thiamorpholinol is hypothesized to destabilize these cytokine mRNAs, leading to a potent but targeted anti-inflammatory effect.

p38_MK2_Pathway cluster_cytoplasm Cytoplasm Cytokines Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) MAP3K MAP3K (e.g., MEKK1/4) Cytokines->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates MK2_inactive MK2 (Inactive) p38->MK2_inactive Phosphorylates MK2_active MK2 (Active) MK2_inactive->MK2_active TTP TTP (Active) (Destabilizing Protein) MK2_active->TTP Phosphorylates TTP_p TTP-P (Inactive) TTP->TTP_p Cytokine_mRNA Cytokine mRNA (e.g., TNF-α) TTP->Cytokine_mRNA Binds & Promotes Degradation Degradation mRNA Degradation Cytokine_mRNA->Degradation Translation Translation & Secretion Cytokine_mRNA->Translation Thiamorpholinol (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Thiamorpholinol) Thiamorpholinol->MK2_active INHIBITS

Caption: Hypothesized p38/MK2 signaling pathway and the inhibitory action of Thiamorpholinol.

Selection of Animal Models

To robustly evaluate the anti-inflammatory potential of Thiamorpholinol, a multi-model approach is recommended. The following models represent distinct facets of inflammatory disease pathology.

Animal Model Disease Correlation Key Pathological Features Rationale for Use
Collagen-Induced Arthritis (CIA) Rheumatoid Arthritis (RA)Autoimmunity, synovitis, pannus formation, immune cell infiltration, cartilage and bone erosion.[13]Gold-standard model for RA, sharing key immunological and pathological features with the human disease.[14] Tests efficacy in a chronic, autoimmune-driven inflammatory setting.
DSS-Induced Colitis Inflammatory Bowel Disease (IBD)Epithelial barrier disruption, mucosal ulceration, immune cell infiltration, weight loss, bloody stool.[15][16]A well-established and highly reproducible model of acute or chronic colonic inflammation relevant to ulcerative colitis.[15][16]
LPS-Induced Endotoxemia Sepsis / Systemic InflammationSystemic cytokine storm (TNF-α, IL-6), rapid and transient inflammatory response, potential organ damage.[17][18]An acute model ideal for assessing a compound's ability to rapidly suppress systemic pro-inflammatory cytokine production in vivo.[17]

Detailed Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is adapted from established methods for inducing CIA, a model that recapitulates many features of human RA.[19][20]

Objective: To evaluate the prophylactic and therapeutic efficacy of Thiamorpholinol in reducing the incidence and severity of arthritis.

Materials:

  • Animals: Male DBA/1J mice, 8-10 weeks old.[20][21]

  • Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra, Incomplete Freund's Adjuvant (IFA), Acetic Acid (0.05 M), Isoflurane.

  • Compound: Thiamorpholinol, Vehicle (e.g., 0.5% methylcellulose), Positive Control (e.g., Methotrexate).

CIA_Workflow Day_m2 Acclimatization (7 days) Day_0 Day 0: Primary Immunization (CII in CFA) Day_m2->Day_0 Day_21 Day 21: Booster Immunization (CII in IFA) Day_0->Day_21 Day_22 Day 22-56: Dosing Regimen Start (Prophylactic or Therapeutic) Day_21->Day_22 Monitoring Monitoring (3x/week): - Clinical Score - Paw Thickness - Body Weight Day_22->Monitoring Day_56 Day 56: Study Termination & Endpoint Analysis Monitoring->Day_56

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Methodology:

  • Preparation of Emulsions (Day 0 & 21):

    • Dissolve bovine Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.[21]

    • For primary immunization (Day 0), create a 1:1 emulsion of the collagen solution with CFA (containing 1 mg/mL M. tuberculosis).[19][20] Emulsify using two glass syringes connected by a luer lock until a stable emulsion is formed (a drop does not disperse in water).

    • For the booster immunization (Day 21), prepare a similar 1:1 emulsion using IFA instead of CFA.[19]

  • Immunization:

    • Day 0 (Primary): Anesthetize mice with isoflurane. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[19]

    • Day 21 (Booster): Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.[19]

  • Grouping and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group) once arthritis onset is observed (~Day 25-28) for therapeutic studies, or begin dosing on Day 21 for prophylactic studies.

    • Group 1: Vehicle Control (e.g., 0.5% MC, oral gavage, daily)

    • Group 2: Thiamorpholinol (Low Dose, e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: Thiamorpholinol (High Dose, e.g., 30 mg/kg, oral gavage, daily)

    • Group 4: Positive Control (e.g., Methotrexate, 1 mg/kg, intraperitoneal, 3x/week)

  • Monitoring and Scoring (from Day 21 to termination):

    • Monitor mice three times per week for body weight, clinical signs of arthritis, and paw swelling.

    • Clinical Arthritis Score: Score each paw on a scale of 0-4, for a maximum score of 16 per mouse.[14]

      • 0 = No evidence of erythema and swelling

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals

      • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper.

  • Endpoint Analysis (Day 56):

    • Collect terminal blood samples via cardiac puncture for serum cytokine analysis (TNF-α, IL-6) and anti-collagen antibody titers using ELISA.

    • Euthanize mice and collect hind paws for histopathological analysis (H&E staining for inflammation, Safranin O for cartilage damage) and micro-CT for bone erosion analysis.

Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis

This model induces an acute colitis that mimics aspects of human IBD by disrupting the colonic epithelial barrier.[15][16]

Objective: To determine if Thiamorpholinol can ameliorate the clinical and histological signs of acute colitis.

Materials:

  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Reagents: Dextran Sodium Sulfate (DSS, MW 36-50 kDa), Phosphate Buffered Saline (PBS).

  • Compound: Thiamorpholinol, Vehicle, Positive Control (e.g., Sulfasalazine).

Step-by-Step Methodology:

  • Induction of Colitis:

    • Record baseline body weight for all mice.

    • Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[15][16] Prepare fresh DSS solution every 2-3 days. Control mice receive regular drinking water.

  • Grouping and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group) on Day 0.

    • Group 1: Water + Vehicle

    • Group 2: DSS + Vehicle

    • Group 3: DSS + Thiamorpholinol (Low Dose, e.g., 10 mg/kg, daily)

    • Group 4: DSS + Thiamorpholinol (High Dose, e.g., 30 mg/kg, daily)

    • Group 5: DSS + Positive Control (e.g., Sulfasalazine, 50 mg/kg, daily)

  • Daily Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on the following table.

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 NoneNormal, well-formedNone
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15DiarrheaGross bleeding
  • Endpoint Analysis (Day 7-10):

    • Euthanize mice. Measure the length of the colon from the cecum to the rectum.

    • Collect a section of the distal colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Fix the remaining colon as a "Swiss roll" in 10% neutral buffered formalin for histopathology.[22]

    • Histological Scoring: Score H&E stained sections for severity of inflammation (0-3) and extent of injury (0-3), considering crypt damage and cellular infiltration.[23][24]

Protocol 3: Lipopolysaccharide (LPS)-Induced Endotoxemia

This acute model is used to assess the rapid, systemic anti-inflammatory effects of a compound.[17]

Objective: To determine if Thiamorpholinol can suppress the systemic release of pro-inflammatory cytokines following an LPS challenge.

Materials:

  • Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.

  • Reagents: Lipopolysaccharide (LPS) from E. coli O111:B4, sterile saline.

  • Compound: Thiamorpholinol, Vehicle, Positive Control (e.g., Dexamethasone).

Step-by-Step Methodology:

  • Grouping and Pre-treatment:

    • Randomize mice into treatment groups (n=6-8 per group).

    • Administer Thiamorpholinol, vehicle, or positive control via the desired route (e.g., oral gavage) 1 hour prior to the LPS challenge.

  • LPS Challenge:

    • Inject mice intraperitoneally (i.p.) with LPS at a dose of 1-5 mg/kg.[18] The exact dose should be optimized in a pilot study to induce a robust but sub-lethal cytokine response.

  • Blood Collection and Analysis:

    • At a peak time point for cytokine release (typically 1.5 to 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[17]

    • Isolate serum and store at -80°C until analysis.

    • Quantify serum levels of TNF-α and IL-6 using a multiplex bead-based immunoassay (e.g., Luminex) or standard ELISA kits.[25][26][27]

Data Presentation and Interpretation

All quantitative data should be presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA with post-hoc tests for multiple groups, or two-way ANOVA for data collected over time).

Example Data Table: LPS-Induced Endotoxemia

Treatment Group Dose N Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Vehicle-82540 ± 31018500 ± 2100
Thiamorpholinol10 mg/kg81320 ± 2509300 ± 1500
Thiamorpholinol30 mg/kg8650 ± 150 4100 ± 980
Dexamethasone5 mg/kg8480 ± 110 3200 ± 750
Data are hypothetical. *p<0.05, **p<0.01 vs. Vehicle.

A statistically significant reduction in clinical scores, paw swelling, and histological damage in the CIA model, a lower DAI and colon shortening in the DSS model, and suppressed cytokine levels in the LPS model would provide strong evidence for the in vivo efficacy of Thiamorpholinol as an MK2 inhibitor.

Conclusion

The protocols outlined in this guide provide a robust framework for evaluating the preclinical efficacy of the novel MK2 inhibitor, (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Thiamorpholinol). By employing a multi-model approach that encompasses chronic autoimmunity (CIA), acute gut inflammation (DSS), and systemic cytokine release (LPS), researchers can build a comprehensive data package. This will not only establish proof-of-concept for Thiamorpholinol's anti-inflammatory activity but also provide critical insights into its therapeutic potential for treating human inflammatory diseases.

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Perse, M., & Cerar, A. (2012). Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks. Journal of Biomedicine and Biotechnology, 2012, 718617. Retrieved from [Link]

  • Beamer, E., & Corrêa, S. A. L. (2021). The p38 MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cell and Developmental Biology, 9, 635636. Retrieved from [Link]

  • Dastidar, S. G., et al. (2017). Biological functions and role of mitogen-activated protein kinase activated protein kinase 2 (MK2) in inflammatory diseases. Pharmacological Reports, 69(4), 742-750. Retrieved from [Link]

  • Gurgis, F. M., et al. (2017). Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. International Journal of Cell Science & Molecular Biology, 2(1), 1-15. Retrieved from [Link]

  • Corrêa, S. A. L., & Eales, K. L. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cell and Developmental Biology, 9, 635636. Retrieved from [Link]

  • ResearchGate. (n.d.). The p38 signalling cascade. Retrieved from [Link]

  • Chassaing, B., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Bio-protocol, 7(16), e2514. Retrieved from [Link]

  • Dingar, D., et al. (2020). MK2 deficiency decreases mortality in male mice during the inflammatory phase after myocardial infarction. Physiological Reports, 8(20), e14609. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Retrieved from [Link]

  • Frontiers Media. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Pietrosimone, K. M., et al. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 5(20), e1626. Retrieved from [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]

  • Steven, S., et al. (2018). Time Response of Oxidative/Nitrosative Stress and Inflammation in LPS-Induced Endotoxaemia—A Comparative Study of Mice and Rats. International Journal of Molecular Sciences, 19(11), 3349. Retrieved from [Link]

  • Wirtz, S., et al. (2017). Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks. Journal of Biomedicine and Biotechnology, 2012, 718617. Retrieved from [Link]

  • Dastidar, S. G., et al. (2022). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. Retrieved from [Link]

  • Benoit, J. B., et al. (2013). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of Visualized Experiments, (74), e50186. Retrieved from [Link]

  • de Jong, E. C., et al. (2012). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 923, 235-248. Retrieved from [Link]

  • Springer Nature. (n.d.). Collagen-Induced Arthritis Models. Retrieved from [Link]

  • Hegen, M., et al. (2006). MAPKAP kinase 2-deficient mice are resistant to collagen-induced arthritis. The Journal of Immunology, 177(3), 1913-1917. Retrieved from [Link]

  • Hegen, M., et al. (2006). MAPKAP Kinase 2-Deficient Mice Are Resistant to Collagen-Induced Arthritis. The Journal of Immunology. Retrieved from [Link]

  • Negroni, A., et al. (2019). Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development. International Journal of Molecular Sciences, 20(19), 4707. Retrieved from [Link]

  • Pietrosimone, K. M., et al. (2015). Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. Bio-protocol, 5(20), e1626. Retrieved from [Link]

  • ResearchGate. (2025). Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system. Retrieved from [Link]

  • Definiens. (2013). An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides. Journal of Pathology Informatics, 4, 11. Retrieved from [Link]

  • University of Michigan. (2021). Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model. Journal of Visualized Experiments. Retrieved from [Link]

  • PLOS. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS ONE. Retrieved from [Link]

  • Biocytogen. (n.d.). Efficacy & Toxicity Studies. Retrieved from [Link]

  • Oxford Academic. (2000). Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin. Pathogens and Disease. Retrieved from [Link]

  • PubMed. (2018). MAPKAP kinase 2 (MK2)-dependent and -independent models of blister formation in pemphigus vulgaris. Journal of Investigative Dermatology. Retrieved from [Link]

  • Neuroendocrinology Letters. (2005). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: Application to lipopolysaccharide-induced differential. Neuroendocrinology Letters. Retrieved from [Link]

  • Digital Commons@Becker. (2010). Assessing mucosal inflammation in a DSS-induced colitis mouse model by MR colonography. Inflammatory Bowel Diseases. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to measure proinflammatory cytokines from mice serum?. Retrieved from [Link]

  • Moens, U., et al. (2013). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Genes, 4(2), 102-133. Retrieved from [Link]

  • National Institutes of Health. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. Retrieved from [Link]

  • Soni, A., et al. (2019). MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression. Journal of Experimental & Clinical Cancer Research, 38(1), 114. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • National Institutes of Health. (2021). Preclinical models of arthritis for studying immunotherapy and immune tolerance. Rheumatology. Retrieved from [Link]

  • National Institutes of Health. (2013). Pre-Clinical Rheumatoid Arthritis: Identification, Evaluation and Future Directions for Investigation. Current Rheumatology Reports. Retrieved from [Link]

  • National Institutes of Health. (2021). Preclinical Rheumatoid Arthritis and Rheumatoid Arthritis Prevention. Rheumatic Disease Clinics of North America. Retrieved from [Link]

Sources

Application Notes and Protocols for (2-thiomorpholin-4-ylpyridin-4-yl)methanol Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and stability assessment of (2-thiomorpholin-4-ylpyridin-4-yl)methanol powder, a heterocyclic compound of interest in pharmaceutical research and drug development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. The recommendations are grounded in established principles of chemical safety and material science, drawing parallels from structurally similar thiomorpholine and pyridine derivatives.

Introduction: Understanding the Compound

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a complex heterocyclic molecule featuring a thiomorpholine ring and a pyridine methanol moiety. The presence of a sulfur atom in the thiomorpholine ring and the nitrogen in the pyridine ring, along with a hydroxyl group, suggests potential sensitivities to oxidation, moisture, and light.[1][2][3] The thiomorpholine scaffold is a significant structural motif in medicinal chemistry, known for a wide range of biological activities.[1][2][3][4] Proper handling and storage are therefore paramount to prevent degradation and ensure the reproducibility of experimental results.

This guide emphasizes a proactive approach to chemical management, moving beyond mere compliance to foster a culture of safety and scientific excellence. The protocols are designed to be self-validating, with explanations for the causality behind each step.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazard Classification:

Hazard ClassGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4 (Harmful if swallowed)H302
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)H315
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)H319
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)H335
Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound. The following table details the required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9]Protects against airborne powder particles and potential splashes of solutions.
Hand Protection Nitrile or butyl rubber gloves (minimum thickness 0.33mm).[9]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[10]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient to minimize dust inhalation.Protects against inhalation of fine powder particles.

Chemical Handling Protocols

Proper handling techniques are critical to minimize exposure and prevent contamination of the compound.

Engineering Controls

All handling of (2-thiomorpholin-4-ylpyridin-4-yl)methanol powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[11] The workspace should be kept clean and organized to prevent accidental spills.

Weighing and Aliquoting Workflow

The following workflow is recommended for accurately weighing and preparing aliquots of the powder.

Caption: Workflow for weighing and aliquoting the powder.

Spill and Waste Management

In case of a spill, calmly evacuate the area and prevent further spread of the powder. Small spills can be carefully swept up with an inert absorbent material and placed in a sealed container for disposal.[5] All waste containing (2-thiomorpholin-4-ylpyridin-4-yl)methanol should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[9]

Storage and Stability

The stability of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is influenced by temperature, light, humidity, and atmospheric oxygen. Improper storage can lead to degradation, compromising the compound's purity and activity.

Recommended Storage Conditions

The following storage conditions are recommended to maximize the shelf-life of the powder.

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation pathways. Avoid freezing unless stability at lower temperatures has been confirmed.
Atmosphere Inert Gas Blanket (Nitrogen or Argon)[12][13][14][15][16]The thiomorpholine moiety may be susceptible to oxidation. An inert atmosphere protects the compound from oxidative degradation.[12][13][14][15][16]
Light Amber glass vial or opaque containerProtects the compound from potential photodegradation. Many organic molecules are light-sensitive.
Moisture Tightly sealed container with a desiccant[17][18]The compound is likely hygroscopic.[17][18][19] Moisture can lead to hydrolysis or catalyze other degradation reactions.
Inert Gas Blanketing Protocol

Inert gas blanketing is a highly effective method for protecting sensitive compounds from atmospheric degradation.[12][13][14][15][16]

Caption: Protocol for inert gas blanketing of the powder.

Stability Assessment Protocol

Regular stability testing is crucial to ensure the continued quality of the stored compound. A comprehensive stability program should evaluate the impact of temperature, humidity, and light on the material over time.[20][21]

Experimental Design for Stability Studies

A well-designed stability study will provide critical data on the compound's shelf-life and degradation products.

ConditionTemperatureRelative HumidityDurationTesting Frequency
Long-Term 2-8°CAs is (in sealed vial)24 months0, 3, 6, 9, 12, 18, 24 months[20]
Accelerated 25°C / 40°C60% RH / 75% RH6 months0, 3, 6 months[20][22]
Photostability 25°CN/AAs per ICH Q1B guidelinesPre- and post-exposure
Analytical Methods for Stability Assessment

The following analytical techniques are recommended for monitoring the stability of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any degradation products. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structure of any degradation products.

  • Karl Fischer Titration: To quantify the water content, especially if the compound is suspected to be hygroscopic.

  • Visual Appearance: Any changes in color or physical state of the powder should be noted.

Conclusion

The handling and storage of (2-thiomorpholin-4-ylpyridin-4-yl)methanol powder require a meticulous and informed approach. By implementing the protocols detailed in this guide, researchers can ensure the integrity of this valuable compound, promote a safe laboratory environment, and enhance the reliability and reproducibility of their scientific findings. Adherence to these guidelines is a cornerstone of good laboratory practice and scientific integrity.

References

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

  • NiGen. Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? [Link]

  • Worcester Polytechnic Institute. (2025, July 3). STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. [Link]

  • Absortech. Moisture protection for hygroscopic materials during transport. [Link]

  • Angene Chemical. (2025, September 9). Safety Data Sheet. [Link]

  • National Institutes of Health. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC. [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Methanex Corporation. Safety data sheets. [Link]

  • National Pharmaceutical Regulatory Agency. GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. [Link]

  • Jordan Valve. What is Tank Blanketing? [Link]

  • Lab Manager. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]

  • University of California, Los Angeles. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

  • Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]

  • PubChem. [5-(Morpholin-4-yl)thiophen-2-yl]methanol. [Link]

  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. [Link]

  • Scribd. Methanol Safety Guidelines | PDF. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Wikipedia. Tank blanketing. [Link]

  • GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

  • National Institutes of Health. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. [Link]

  • Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol. [Link]

  • National Institutes of Health. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine - PubChem. [Link]

  • National Institutes of Health. 4-(Thiophen-2-yl)morpholine | C8H11NOS | CID 15135307 - PubChem. [Link]

Sources

Application Note & Protocols: Leveraging the (2-thiomorpholin-4-ylpyridin-4-yl)methanol Scaffold for Proteomics Research and Covalent Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of novel, druggable protein targets remains a paramount challenge in modern drug discovery. Fragment-based ligand discovery (FBLD) coupled with advanced chemoproteomic techniques offers a powerful paradigm to systematically explore the proteome for new therapeutic opportunities.[1] This guide introduces (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a heterocyclic scaffold, as a novel starting point for identifying and engaging protein targets. While not intrinsically reactive, its unique chemical architecture presents an ideal foundation for a multi-stage proteomics workflow. We present a comprehensive strategy that begins with identifying the initial, non-covalent protein interactors of this scaffold using label-free methodologies. Subsequently, we provide detailed protocols for its rational elaboration into a bio-orthogonal, clickable probe for robust target engagement studies and, ultimately, into a targeted covalent inhibitor by incorporating an electrophilic "warhead". This document serves as a technical guide for researchers aiming to transform a simple fragment into a sophisticated chemical tool for proteomics and drug development.

Introduction: The Chemoproteomics Approach to Target Discovery

Phenotypic screening can identify compounds with interesting biological effects, but the subsequent identification of their molecular targets is often a significant bottleneck.[2] Chemical proteomics has emerged as a critical discipline to address this challenge, enabling the direct identification of protein targets of small molecules within complex biological systems like cell lysates or even living cells.[3][4] Two prominent, and complementary, strategies in this field are Activity-Based Protein Profiling (ABPP) and compound-centric chemoproteomics.[3]

ABPP typically employs probes with a reactive group (a "warhead") that covalently binds to the active site of a specific enzyme family, allowing for a functional readout of enzyme activity.[5][6] Compound-centric approaches, on the other hand, aim to uncover the full spectrum of proteins that interact with a specific bioactive molecule.

This guide focuses on a compound-centric workflow starting with the fragment (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This scaffold lacks a reactive warhead, precluding its direct use in conventional ABPP. Therefore, our strategy is to first identify its non-covalent targets and then systematically build upon the scaffold to create increasingly sophisticated probes for target validation and covalent engagement. This approach expands the "druggable" proteome by enabling the development of covalent ligands even for proteins that lack obvious binding pockets, a significant challenge in modern pharmacology.[7][8]

The Scaffold: Properties and Strategic Overview

The utility of (2-thiomorpholin-4-ylpyridin-4-yl)methanol as a starting fragment is rooted in its chemical features, which are amenable to both molecular recognition and subsequent chemical modification.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OS[9]
Molecular Weight 210.3 g/mol [9]
Structure Chemical structure of (2-thiomorpholin-4-ylpyridin-4-yl)methanol
Rationale for Use The pyridine and thiomorpholine moieties provide a rigid, three-dimensional structure with hydrogen bond acceptors and donors, suitable for specific recognition within protein binding pockets. The primary alcohol (methanol group) serves as an ideal, non-disruptive handle for synthetic elaboration.N/A
The Workflow: From Non-Covalent Fragment to Covalent Probe

Our proposed workflow is a logical progression designed to maximize information and confidence at each stage, from initial discovery to the creation of a highly specific covalent ligand. This process mitigates the risks associated with covalent drug development by ensuring that the parent scaffold has a validated biological target before investing in the synthesis of irreversible inhibitors.

G start Scaffold (2-thiomorpholin-4-ylpyridin-4-yl)methanol step1 Step 1: Non-Covalent Target ID (e.g., CETSA / TPP) start->step1 Initial Screening step2 Step 2: Synthesis of Bio-orthogonal Probe (Add Alkyne Tag to Methanol Group) step1->step2 Validated Target(s) step3 Step 3: Target Engagement & Validation (Click Chemistry & ABPP Workflow) step2->step3 Chemical Tool step4 Step 4: Design & Synthesis of Covalent Probe (Add Electrophilic Warhead) step3->step4 Confirmed Target & Binding Site output Validated Covalent Ligand for a Novel Protein Target step4->output Final Product

Caption: Workflow for developing a covalent ligand from a non-reactive scaffold.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key stages of the workflow. Researchers should adapt concentrations and incubation times based on their specific cell types and protein targets.

Protocol 1: Non-Covalent Target Identification via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying the protein targets of a compound in a physiological context.[10] It relies on the principle that a protein's thermal stability increases upon ligand binding.

Objective: To identify proteins that are thermally stabilized by (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Scaffold)

  • DMSO (Vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease Inhibitor Cocktail

  • Lysis Buffer (e.g., RIPA buffer)

  • Equipment: PCR thermocycler, centrifuges, equipment for SDS-PAGE and Western Blot or Mass Spectrometry.

Procedure:

  • Cell Treatment: Treat cultured cells with the Scaffold (e.g., at 10-100 µM) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should remain at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Candidate Approach (Western Blot): If you have a hypothesis about the target, analyze the supernatant by SDS-PAGE and Western blot to detect changes in the amount of soluble protein at different temperatures between the treated and vehicle samples.

    • Discovery Approach (Mass Spectrometry): For unbiased, proteome-wide analysis, the soluble fractions from each temperature point are subjected to tryptic digestion and analyzed by LC-MS/MS.[11] Proteins that remain in the supernatant at higher temperatures in the scaffold-treated samples compared to the control are identified as potential targets.

Protocol 2: Target Engagement Using a Bio-orthogonal Probe

Once a target is identified and validated, a more robust probe is needed. Synthesizing a derivative of the scaffold with a bio-orthogonal handle (e.g., a terminal alkyne) allows for "click" chemistry-based enrichment, a cornerstone of modern ABPP.[5]

Objective: To confirm target engagement in situ and identify the binding site using an alkyne-tagged probe.

G step1 1. Treat Live Cells with Alkyne Probe step2 2. Lyse Cells step1->step2 step3 3. 'Click' Reaction + Biotin-Azide Tag step2->step3 step4 4. Enrich Biotinylated Proteins (Streptavidin Beads) step3->step4 step5 5. On-Bead Digestion (Trypsin) step4->step5 step6 6. LC-MS/MS Analysis (Identify Enriched Proteins) step5->step6

Caption: Click Chemistry-ABPP workflow for target identification.

Procedure:

  • Probe Synthesis: Synthesize the alkyne-tagged probe. A common strategy is to etherify the methanol group of the parent scaffold with propargyl bromide.

  • Cell Treatment: Treat live cells with the alkyne-probe (1-10 µM) for a defined period (e.g., 1 hour). Include a vehicle control (DMSO) and a competition control where cells are pre-treated with a 50-fold excess of the original, unlabeled scaffold.

  • Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer without SDS for native protein preservation).

  • Click Reaction: To the proteome lysate, add the click-chemistry reaction cocktail:

    • Biotin-Azide tag

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

    • Copper(II) sulfate (CuSO₄)

    • Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomic Analysis:

    • Elute the bound proteins or perform on-bead tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Proteins that are significantly enriched in the probe-treated sample compared to the DMSO and competition controls are considered specific targets.

Protocol 3: Development and Screening of a Covalent Probe

The final stage is to convert the validated, non-covalent binder into a targeted covalent inhibitor. This requires structural information (e.g., from X-ray crystallography or computational modeling) to identify a nearby nucleophilic amino acid residue (e.g., Cysteine, Lysine) that can be targeted by an electrophilic warhead.[12]

Objective: To create a covalent probe that irreversibly binds to the target protein, enabling more potent and durable inhibition.

Design Principles:

  • Identify a Nucleophile: Analyze the binding pocket of the target protein for a proximate Cys, Lys, Ser, or Tyr residue. Cysteine is often the most desirable target due to the unique nucleophilicity of its thiol group.[12]

  • Select a Warhead: Choose an appropriate electrophilic warhead based on the target nucleophile and desired reactivity. Common choices include:

    • Acrylamides/Vinyl Sulfones: Mild electrophiles, ideal for targeting cysteines via Michael addition.[13]

    • Chloroacetamides: More reactive than acrylamides, also target cysteines.[14]

    • Electron-deficient heteroarenes (SNAr): Tunable warheads that can react with cysteines.[13][15]

  • Synthesis: Synthetically append the chosen warhead to the parent scaffold, often replacing the methanol group or modifying another suitable position on the pyridine ring.

Screening Protocol (Intact Protein Mass Spectrometry):

  • Incubation: Incubate the purified recombinant target protein with the newly synthesized covalent probe (and controls) at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction by adding formic acid.

  • Analysis: Analyze the samples using LC-MS to measure the mass of the intact protein. A mass shift corresponding to the molecular weight of the covalent probe indicates successful and irreversible binding. This method provides a direct and unambiguous measure of covalent modification.[7][16]

Conclusion and Future Perspectives

The (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold represents a promising starting point for a comprehensive chemoproteomics investigation. This guide provides a strategic and logical framework to progress from this simple, non-reactive fragment to a highly specific, covalent tool for probing protein function. By first identifying non-covalent targets with label-free methods, researchers can de-risk the subsequent development of more complex probes. The elaboration into bio-orthogonal and then covalent inhibitors, as detailed in the protocols, allows for increasingly confident target validation and the creation of potent molecular agents. This workflow exemplifies a modern, rational approach to drug discovery that integrates organic synthesis, cell biology, and mass spectrometry to explore new frontiers of the druggable proteome.

References

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC. Retrieved from [Link]

  • Semantic Scholar. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Retrieved from [Link]

  • Springer Nature. (n.d.). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Retrieved from [Link]

  • PubMed. (2022). Covalent fragment-based ligand screening approaches for identification of novel ubiquitin proteasome system modulators. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Fragment-based covalent ligand discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Activity-based protein profiling: A graphical review. PMC PubMed Central. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemoproteomic methods for covalent drug discovery. PMC PubMed Central. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Comprehensive Guide to Activity-Based Protein Profiling (ABPP): Principles and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Retrieved from [Link]

  • MDPI. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • bioRxiv. (2024). Discovery of electrophilic degraders that exploit SNAr chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Retrieved from [Link]

  • PubChem. (n.d.). (2-Ethyl-6-thiomorpholin-4-yl-4-pyridinyl)methanol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your experimental success. We will explore the physicochemical characteristics of this molecule and detail systematic approaches to overcome its solubility limitations, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (2-thiomorpholin-4-ylpyridin-4-yl)methanol that influence its solubility?

A1: The solubility of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is governed by a combination of its constituent functional groups:

  • Pyridine Ring: The pyridine moiety introduces a degree of polarity and is weakly basic due to the lone pair of electrons on the nitrogen atom.[1][2] Pyridine itself is moderately soluble in water.[3]

  • Thiomorpholine Ring: This saturated heterocycle, with a sulfur and a nitrogen atom, contributes to the molecule's overall size and lipophilicity. Thiomorpholine is a basic compound.[4]

  • Methanol Group (-CH₂OH): The hydroxyl group is capable of forming hydrogen bonds with water, which can enhance aqueous solubility.[5]

The interplay between the polar methanol and pyridine components and the more nonpolar thiomorpholine ring dictates the compound's overall solubility profile. Its moderate molecular weight and potential for crystal lattice formation can also contribute to poor aqueous solubility.

Q2: I'm observing poor solubility of (2-thiomorpholin-4-ylpyridin-4-yl)methanol in aqueous buffers. What is the most likely cause?

A2: The limited aqueous solubility likely stems from the compound's partial lipophilic character and potential for strong intermolecular interactions in its solid state, leading to a stable crystal lattice that is difficult for water molecules to disrupt. The pyridine and thiomorpholine nitrogen atoms are basic, meaning their ionization state is dependent on the pH of the aqueous medium. In neutral or basic solutions, these nitrogen atoms are unprotonated, reducing the molecule's overall polarity and its ability to interact favorably with water.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides detailed, step-by-step troubleshooting strategies to address common solubility issues encountered with (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Issue 1: The compound precipitates out of my neutral aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis: At neutral pH, the basic nitrogen centers of the pyridine and thiomorpholine rings are largely un-ionized. The molecule's nonpolar characteristics may dominate, leading to low solubility.

Solution 1: pH Adjustment

The most effective initial strategy is to modify the pH of your solvent to ionize the molecule, thereby increasing its polarity and solubility. Since (2-thiomorpholin-4-ylpyridin-4-yl)methanol has basic centers, decreasing the pH will lead to protonation and the formation of a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate buffers for pH 2-6 and phosphate buffer for pH 7).

  • Sample Preparation: Add a known excess of solid (2-thiomorpholin-4-ylpyridin-4-yl)methanol to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

Expected Outcome & Causality: You should observe a significant increase in solubility at lower pH values. The protonation of the nitrogen atoms introduces a positive charge, leading to stronger ion-dipole interactions with water molecules.

Diagram: pH Effect on Solubility

Below is a diagram illustrating the principle of pH-dependent solubility for a basic compound like (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

ph_solubility cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph Neutral/High pH (e.g., pH > 7) protonated Protonated Form (Soluble Salt) neutral Neutral Form (Poorly Soluble) protonated->neutral Increase pH (Deprotonation) neutral->protonated Decrease pH (Protonation)

Caption: Effect of pH on the ionization and solubility of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Issue 2: Adjusting the pH is not feasible for my experiment, or solubility is still insufficient even at low pH.

Root Cause Analysis: Your experimental system may be sensitive to pH changes. Alternatively, the intrinsic solubility of the protonated form might still be below the required concentration.

Solution 2: Co-solvency

The addition of a water-miscible organic solvent, or co-solvent, can enhance the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[6][7]

Recommended Co-solvents & Starting Concentrations

Co-solventStarting Concentration (% v/v)Properties & Considerations
Dimethyl Sulfoxide (DMSO)1-10%A strong, polar aprotic solvent. Can have biological effects at higher concentrations.
Ethanol5-20%A polar protic solvent. Generally well-tolerated in many biological assays.
Propylene Glycol10-30%A viscous, non-toxic co-solvent often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10-40%A low-molecular-weight polymer, effective at increasing the solubility of lipophilic compounds.

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (2-thiomorpholin-4-ylpyridin-4-yl)methanol in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration of the compound and the co-solvent.

  • Observation: Visually inspect for any precipitation immediately after dilution and after a defined incubation period relevant to your experiment.

  • Optimization: If precipitation occurs, adjust the stock solution concentration or the final co-solvent percentage. It is crucial to keep the final co-solvent concentration constant across different experimental conditions to avoid solvent-induced artifacts.

Causality: Co-solvents work by reducing the polarity of the water-based solvent system, making it more favorable for the nonpolar parts of the solute to be solvated. This reduces the energy penalty of creating a cavity in the solvent for the solute molecule.

Diagram: Co-solvency Mechanism

This diagram illustrates how co-solvents can improve the solubility of a poorly soluble compound.

cosolvency cluster_water Aqueous Medium cluster_cosolvent Co-solvent Medium W1 H2O W2 H2O W3 H2O W4 H2O C1 Co-S C2 Co-S C3 Co-S Drug (2-thiomorpholin-4-ylpyridin-4-yl)methanol Drug->W1 Weak Interaction Drug->W2 Weak Interaction Drug->C1 Stronger Interaction Drug->C2 Stronger Interaction

Caption: Co-solvents reduce solvent polarity, enhancing interaction with the solute.

Issue 3: I need to prepare a solid formulation or improve the dissolution rate of the solid compound.

Root Cause Analysis: The crystalline nature of the solid compound can slow down its dissolution rate, even if its thermodynamic solubility is adequate.

Solution 3: Particle Size Reduction

Decreasing the particle size of the solid material increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[6][7]

Techniques for Particle Size Reduction:

  • Micronization: This is a mechanical process involving techniques like jet milling to reduce the average particle size to the micron range.

  • Nanonization (Wet Milling): This process can produce drug nanoparticles, further increasing the surface area and dissolution velocity.

Experimental Protocol: Comparative Dissolution Rate Study

  • Material Preparation: Obtain micronized and non-micronized batches of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

  • Dissolution Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2). The dissolution medium should be a relevant aqueous buffer.

  • Procedure: Add a known amount of the solid compound to the dissolution medium under controlled temperature and agitation.

  • Sampling: At regular time intervals, withdraw samples of the dissolution medium.

  • Analysis: Analyze the concentration of the dissolved compound in each sample.

  • Comparison: Plot the concentration versus time for both the micronized and non-micronized material to compare their dissolution rates.

Causality: A larger surface area allows for more extensive contact between the solid and the solvent, accelerating the rate at which the solid dissolves.[7] While this technique primarily affects the rate of dissolution, it can also sometimes lead to a modest increase in apparent solubility for very small particles.

Summary of Troubleshooting Approaches

IssuePrimary CauseRecommended StrategyKey Principle
Precipitation in neutral bufferLow ionization of basic nitrogenspH Adjustment (acidification)Increased polarity through salt formation
pH adjustment not feasibleUnfavorable solvent polarityCo-solvency (e.g., DMSO, Ethanol)Reduction of solvent polarity
Slow dissolution of solidLow surface area of crystalline solidParticle Size Reduction Increased surface area for faster dissolution

This guide provides a systematic framework for addressing the solubility challenges of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. By understanding the molecular properties and applying these targeted strategies, researchers can achieve the desired concentrations for their experiments, ensuring reliable and meaningful results.

References

  • Solubility of Things. Pyridine. [Link]

  • Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine. [Link]

  • Sciencemadness Wiki. Pyridine. [Link]

  • Chemeurope.com. Pyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 104139667, (2-Ethyl-6-thiomorpholin-4-yl-4-pyridinyl)methanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62253931, (6-Thiomorpholin-4-yl-2-pyridinyl)methanol. [Link]

  • REALAB LLC. [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. [Link]

  • PubMed. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22, Thiomorpholine. [Link]

Sources

Technical Support Center: Crystallization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. As a molecule with multiple functional groups capable of hydrogen bonding (hydroxyl, pyridine nitrogen) and a flexible thiomorpholine ring, its crystallization can be nuanced. This guide provides in-depth troubleshooting advice and experimental protocols to address common issues and achieve high-quality crystalline material.

Frequently Asked Questions (FAQs): Common Crystallization Problems

Q1: I'm not getting any crystals, even after cooling the solution for an extended period. What's going on?

A1: This is a frequent challenge, often stemming from one of two primary issues:

  • Excessive Solvent: The most common reason for crystallization failure is using too much solvent.[1] Your solution may be undersaturated, meaning the concentration of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is too low to initiate crystal formation upon cooling.

  • High Solubility: The compound might be too soluble in the chosen solvent, even at lower temperatures, preventing it from reaching the necessary level of supersaturation for crystallization.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a pure crystal of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[1]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.[1]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point.[2][3] Given that the melting point of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is 102-104 °C, this can be a particular concern if using high-boiling point solvents.[4]

Causality & Solutions:

  • High Solute Concentration: The concentration of the compound may be too high, causing it to crash out of solution rapidly as an oil. Try diluting the solution with more solvent and allowing it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can lead to oiling out. A slower, more controlled cooling rate allows molecules to orient themselves into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may be too "good" at dissolving the compound, leading to a supersaturated state that favors oil formation. Consider a solvent in which the compound is less soluble.

Q3: I'm getting very fine needles or a powder instead of well-defined crystals. What should I do?

A3: The formation of very small crystals or a powder is typically a result of rapid nucleation and insufficient time for crystal growth. This can be caused by:

  • High Supersaturation: A very high concentration of the compound can lead to the rapid formation of many small nuclei.

  • Fast Cooling: As with oiling out, rapid cooling does not allow for the slow, ordered growth of larger crystals.[5][6]

Optimization Strategies:

  • Slower Cooling: Insulate the crystallization vessel to slow down the cooling process. This can be as simple as wrapping it in glass wool or placing it in a Dewar flask.

  • Solvent System Modification: Using a solvent system where the compound has slightly higher solubility can slow down the rate of crystallization and promote the growth of larger crystals.

Troubleshooting and Optimization Guides

Systematic Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7] Given the polar nature of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, polar solvents are a good starting point. Pyridine and its derivatives are often soluble in a range of organic solvents, including alcohols, ethers, and chloroform.[8]

Experimental Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents include isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, and toluene. Note the solubility at room temperature. A good solvent should not dissolve the compound readily at this stage.

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath until the solvent boils. Continue adding the solvent dropwise until the compound fully dissolves.

  • Cooling: Allow the solutions to cool slowly to room temperature. If crystals form, note their quality and quantity.

  • Ice Bath: If no crystals form at room temperature, place the test tubes in an ice bath for 15-20 minutes to further reduce the solubility.

  • Evaluation: The best solvent will dissolve the compound when hot and yield a good crop of crystals upon cooling.

Solubility Prediction Table for (2-thiomorpholin-4-ylpyridin-4-yl)methanol

SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Rationale
IsopropanolHighLow to ModerateThe hydroxyl group can hydrogen bond with the compound.
EthanolHighModerateSimilar to isopropanol, good for polar compounds.
AcetonitrileModerate to HighLowA polar aprotic solvent that can be effective.
Ethyl AcetateModerateLowA moderately polar solvent.
TolueneLow to ModerateVery LowA non-polar aromatic solvent, may be a good anti-solvent.
WaterModerate to HighModerateThe compound has hydrogen bonding capabilities.

Note: This table provides estimated solubilities based on the functional groups present in the molecule. Experimental verification is crucial.

Optimizing Cooling Rate for Improved Crystal Quality

The rate of cooling has a direct impact on crystal size and purity. Slower cooling generally leads to larger, more well-formed crystals.[5][6][9]

Workflow for Optimizing Cooling:

start Dissolve Compound in Hot Solvent slow_cooling Slow Cooling (Ambient Air) start->slow_cooling insulated_cooling Insulated Cooling (e.g., Dewar) start->insulated_cooling refrigerator_cooling Refrigerated Cooling start->refrigerator_cooling evaluate Evaluate Crystal Size and Purity slow_cooling->evaluate insulated_cooling->evaluate refrigerator_cooling->evaluate

Caption: Decision workflow for optimizing the cooling rate.

Seeding Strategies to Control Polymorphism and Nucleation

Seeding is a powerful technique to control the onset of crystallization and to favor the formation of a desired crystal form (polymorph).[10][11] While no specific polymorphs of (2-thiomorpholin-4-ylpyridin-4-yl)methanol are documented in the literature, it is crucial in pharmaceutical development to screen for and control polymorphism, as different crystal forms can have different physical properties, such as solubility and stability.[4][12]

Seeding Protocol:

  • Prepare a Saturated Solution: Dissolve the compound in a suitable solvent at an elevated temperature and then cool it to the desired seeding temperature (typically just below the saturation point).

  • Introduce Seed Crystals: Add a very small amount of finely ground, pure crystals of the desired polymorph to the solution.

  • Controlled Cooling: Continue to cool the solution slowly to allow the seed crystals to grow.

start Prepare Supersaturated Solution add_seeds Add Seed Crystals start->add_seeds slow_cool Slowly Cool Solution add_seeds->slow_cool crystal_growth Monitor Crystal Growth slow_cool->crystal_growth isolate Isolate Crystals crystal_growth->isolate

Caption: Experimental workflow for a seeded crystallization.

Advanced Troubleshooting

Dealing with Amorphous Precipitation

An amorphous solid is a non-crystalline solid with no long-range order. It often forms when a compound precipitates out of solution very rapidly. Amorphous solids can be less stable and may convert to a crystalline form over time.

Strategies to Avoid Amorphous Precipitation:

  • Reduce Supersaturation: Use a more dilute solution or a solvent in which the compound is slightly more soluble.

  • Slower Anti-Solvent Addition: If using an anti-solvent crystallization method, add the anti-solvent much more slowly to allow time for crystal nucleation and growth.

  • Increase Temperature: Crystallizing at a slightly higher temperature can sometimes favor the formation of a crystalline solid over an amorphous one.

References

  • American Chemical Society. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. [Link]

  • BenchChem. (2025).
  • American Chemical Society. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ACS Publications. [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]

  • All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link]

  • Pharmaceutical Outsourcing. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Solubility of Things. (n.d.). Pyridine. Solubility of Things. [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. [Link]

  • ACS Publications. (n.d.). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ACS Publications. [Link]

  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind. [Link]

  • Brainly. (2024). [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Brainly. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. [Link]

  • Chemistry LibreTexts. (2020). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • ACS Publications. (2025). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. ACS Publications. [Link]

  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. Seth Stein. [Link]

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Reddit. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • NCBI Bookshelf. (n.d.). Pyridine. NCBI Bookshelf. [Link]

  • NIH. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Consolidated Chemical. [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • RSC Publishing. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. [Link]

  • ResearchGate. (n.d.). Early screening of crystallization and wash solvents for the rapid development of continuous isolation processes. ResearchGate. [Link]

  • Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. ACS Publications. [Link]

  • chemeurope.com. (n.d.). Pyridine. chemeurope.com. [Link]

  • MDPI. (n.d.). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. [Link]

  • ResearchGate. (n.d.). Optimization of precipitation conditions for producing physically stable amorphous solids using pair distribution function and reduced crystallization temperature. ResearchGate. [Link]

  • NIH. (n.d.). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. PMC. [Link]

  • NIH. (2024). Investigation of the Influence of Anti-Solvent Precipitation Parameters on the Physical Stability of Amorphous Solids. PMC. [Link]

  • PubChem. (n.d.). (2-Ethyl-6-thiomorpholin-4-yl-4-pyridinyl)methanol. PubChem. [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. PubChem. [Link]

  • PubChem. (n.d.). Thiomorpholine. PubChem. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (2-thiomorpholin-4-ylpyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The insights provided herein are based on established synthetic methodologies and troubleshooting experiences in the field.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: My final reduction step to produce (2-thiomorpholin-4-ylpyridin-4-yl)methanol is consistently resulting in low yields (<50%). I am using sodium borohydride in methanol. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reduction of the precursor carbonyl compound (e.g., the corresponding aldehyde or ester) are a common hurdle. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Causality and Solutions:

  • Incomplete Reaction: Sodium borohydride (NaBH₄), while being a mild and selective reducing agent, may not be potent enough for complete conversion, especially if your starting material is an ester.[1][2]

    • Recommendation: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider the following:

      • Increase Reactant Equivalents: Incrementally increase the equivalents of NaBH₄.

      • Alternative Reducing Agents: For esters, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) is often more effective, though it requires stricter anhydrous conditions and careful handling.[1] Catalytic hydrogenation (e.g., H₂, Pd/C) is another alternative, particularly for larger-scale synthesis.[1]

  • Sub-optimal Temperature: The reduction may be sluggish at lower temperatures.

    • Recommendation: While NaBH₄ reductions are often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.

  • Product Degradation during Workup: The pyridylmethanol product may be sensitive to acidic or basic conditions during the workup procedure.[3]

    • Recommendation: Perform a stability test on a small sample of the product under your workup conditions.[3] If degradation is observed, a neutral workup is advisable. Quench the reaction carefully with water or a saturated ammonium chloride solution, and extract the product with a suitable organic solvent.

  • Loss during Purification: The product might be partially soluble in the aqueous layer during extraction or may adhere to silica gel during column chromatography.[3]

    • Recommendation: Check the aqueous layer for your product via TLC or LC-MS.[3] If significant product is present, perform additional extractions. For column chromatography, consider using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine.

Issue 2: Formation of a Major Impurity in the Thiomorpholine Substitution Step

Question: During the synthesis of the 2-thiomorpholinylpyridine intermediate via nucleophilic aromatic substitution (SNAr), I am observing a significant side product. How can I minimize this?

Answer:

The formation of impurities in SNAr reactions is often related to the reaction conditions and the nature of the starting materials.

Causality and Solutions:

  • Competing Reactions: Depending on the solvent and base used, side reactions can occur. For instance, if using a protic solvent, competitive solvolysis might be an issue.

    • Recommendation:

      • Solvent Choice: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for SNAr reactions as they can solvate the cation without interfering with the nucleophile.

      • Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate, should be used to deprotonate the thiomorpholine without competing in the substitution reaction.[4]

  • Reaction Temperature: High temperatures can lead to the formation of undesired byproducts through decomposition or alternative reaction pathways.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start at room temperature and gradually increase the temperature if the reaction is slow.

  • Purity of Starting Materials: Impurities in the starting 2-halopyridine or thiomorpholine can lead to side products.

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation, recrystallization) and characterization before use.

Issue 3: Difficulty in Purifying the Final (2-thiomorpholin-4-ylpyridin-4-yl)methanol Product

Question: My final product is difficult to purify by column chromatography. It either streaks on the column or co-elutes with impurities. What purification strategies can I employ?

Answer:

The polar nature of the pyridylmethanol and the basic nitrogen of the thiomorpholine can make chromatographic purification challenging.

Causality and Solutions:

  • Interaction with Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing and poor separation.

    • Recommendation:

      • Base-Washed Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize the acidic sites.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18).

  • Crystallization: If the product is a solid, recrystallization is often an excellent method for purification.

    • Recommendation: Screen various solvent systems (e.g., ethyl acetate/hexanes, methanol/water, isopropanol) to find suitable conditions for crystallization.

  • Acid-Base Extraction: The basic nature of your compound can be exploited for purification.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1 M HCl) to protonate your product and extract it into the aqueous layer. The impurities may remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the (2-thiomorpholin-4-ylpyridin-4-yl)methanol core structure?

A1: A common and effective strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-halo-4-substituted pyridine (e.g., 2-chloro-4-cyanopyridine or methyl 2-chloropyridine-4-carboxylate) with thiomorpholine in the presence of a base.

  • Reduction: The substituent at the 4-position is then reduced to the hydroxymethyl group. For example, a cyano group can be reduced, or a carboxylic acid/ester can be reduced using agents like LiAlH₄ or NaBH₄.[1]

Q2: Are there any specific safety precautions I should take when working with thiomorpholine and its derivatives?

A2: Yes, thiomorpholine and many of its precursors can be hazardous.[4]

  • Toxicity: Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Odor: Thiols and related sulfur compounds often have strong, unpleasant odors. Proper handling in a fume hood is essential.

  • Reactivity: Be aware of the reactivity of the reagents used, especially powerful reducing agents like LiAlH₄, which are water-reactive.[1]

Q3: Can I use dichloromethane (DCM) as a solvent with pyridine derivatives?

A3: Caution is advised when using DCM with pyridine derivatives, especially for prolonged periods or in stock solutions. Pyridines can react with DCM, even at room temperature, to form bispyridinium dichlorides as side products, which can complicate your reaction and analysis.[6]

Q4: What are the key parameters to optimize for the SNAr reaction between a 2-halopyridine and thiomorpholine?

A4: The key parameters to optimize are:

  • Solvent: Aprotic polar solvents (e.g., DMSO, DMF) are generally effective.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is crucial to avoid competing reactions.

  • Temperature: Typically, reactions are run at elevated temperatures (e.g., 80-120 °C), but this should be optimized for your specific substrates to minimize side product formation.

  • Equivalents of Thiomorpholine: Using a slight excess of thiomorpholine can help drive the reaction to completion.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 4-(4-(hydroxymethyl)pyridin-2-yl)thiomorpholine

This protocol assumes the starting material is methyl 2-chloropyridine-4-carboxylate.

Step 1: Synthesis of methyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate

  • To a solution of methyl 2-chloropyridine-4-carboxylate (1.0 eq) in anhydrous DMSO, add thiomorpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 2: Reduction to (2-thiomorpholin-4-ylpyridin-4-yl)methanol

  • Dissolve the methyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • After completion, carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Table 1: Comparison of Reducing Agents for Pyridyl Esters
Reducing AgentTypical SolventTemperatureKey AdvantagesKey DisadvantagesTypical Yields
Sodium Borohydride (NaBH₄) Methanol, EthanolRoom Temp.Mild, selective, easy to handleMay be slow or incomplete for esters60-85%
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °C to Room Temp.Powerful, reduces esters and acidsHighly reactive, requires anhydrous conditions85-98%[7]
Catalytic Hydrogenation (H₂/Pd/C) Methanol, EthanolRoom Temp.High yields, suitable for large scaleRequires specialized equipment (hydrogenator)85-95%

IV. Visualized Workflows and Pathways

Diagram 1: General Synthetic Pathway

Synthetic_Pathway Start 2-Halo-4-substituted Pyridine Intermediate 2-(Thiomorpholin-4-yl)-4-substituted Pyridine Start->Intermediate Thiomorpholine, Base (SNAr) Final_Product (2-Thiomorpholin-4-ylpyridin-4-yl)methanol Intermediate->Final_Product Reduction

Caption: General synthetic route to the target compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Reagents Increase Equivalents of Reducing Agent Incomplete->Increase_Reagents Change_Reagent Use Stronger Reducing Agent (e.g., LiAlH₄) Incomplete->Change_Reagent Optimize_Temp Optimize Temperature Incomplete->Optimize_Temp Check_Workup Check for Product Degradation during Workup Complete->Check_Workup Improved_Yield Improved Yield Increase_Reagents->Improved_Yield Change_Reagent->Improved_Yield Optimize_Temp->Improved_Yield Degradation Product Degradation Check_Workup->Degradation Yes No_Degradation No Degradation Check_Workup->No_Degradation No Modify_Workup Modify Workup (e.g., Neutral pH) Degradation->Modify_Workup Check_Purification Check for Loss during Purification No_Degradation->Check_Purification Modify_Workup->Improved_Yield Loss Product Loss Check_Purification->Loss Yes No_Loss No Significant Loss Check_Purification->No_Loss No Modify_Purification Modify Purification Method (e.g., different column, recrystallization) Loss->Modify_Purification Modify_Purification->Improved_Yield

Caption: A systematic approach to troubleshooting low yields.

V. References

  • A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols. BenchChem. Available from:

  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. BenchChem. Available from:

  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem. Available from:

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available from:

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from:

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Available from:

  • Puzzling Pyridine Problem Probed. ChemistryViews. Available from:

Sources

Technical Support Center: Purification of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, medicinal chemists, and process development professionals. The unique structural characteristics of this molecule—namely its high polarity, basic nitrogen centers, and oxidizable sulfur atom—present specific purification challenges that this guide is designed to address.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered during the purification of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Question 1: My column chromatography shows severe peak tailing and streaking. What is causing this and how can I fix it?

Answer: This is the most frequently reported issue and stems from the molecule's two basic nitrogen atoms (on the pyridine and thiomorpholine rings). Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] Your basic compound interacts strongly with these acidic sites via acid-base interactions, leading to poor elution, streaking, and sometimes irreversible adsorption.[2][3]

  • Primary Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or a 10% ammonia in methanol solution to your eluent system.[3][4] This competes with your compound for binding to the acidic sites, allowing for smooth elution and improved peak shape. Always perform a preliminary Thin Layer Chromatography (TLC) analysis with the modified solvent system to confirm improved performance before running a column.

Question 2: I'm attempting a recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated, cooled too quickly, or significant impurities are present.[3][5]

  • Immediate Steps: Try adding a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).[3] Scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites and induce crystallization.[5] If you have a pure crystal, "seeding" the solution can also initiate the process.[5]

  • If Oiling Persists: This strongly suggests the presence of impurities that are inhibiting crystal lattice formation. The most reliable solution is to pre-purify the material using an alternative method, such as column chromatography, before attempting recrystallization again.

Question 3: My compound seems to be decomposing on the silica column. Is this possible?

Answer: Yes, decomposition on silica gel is a known risk for sensitive compounds. The acidic nature of silica can catalyze the degradation of certain molecules. For (2-thiomorpholin-4-ylpyridin-4-yl)methanol, while less common, prolonged exposure on the column could lead to side reactions.

  • Solution: First, confirm this is happening by spotting your compound on a TLC plate, waiting for 30-60 minutes, and then eluting it to see if new spots have appeared.[3] If decomposition is confirmed, you must switch to a less acidic or inert stationary phase. Neutral alumina is an excellent alternative.[3] Alternatively, reversed-phase chromatography on a C18 column is often the best choice as it operates under different separation principles and avoids the issue of acidic sites.[3]

Question 4: My analytical data (NMR/LC-MS) suggests the presence of sulfoxide or sulfone impurities. Where do these come from and how can they be removed?

Answer: The thiomorpholine ring contains a sulfide moiety, which is susceptible to oxidation to the corresponding sulfoxide and, under more vigorous conditions, the sulfone. This can occur during the synthesis, work-up (if oxidizing agents are present), or even during prolonged storage in the presence of air. These impurities are significantly more polar than the parent compound.

  • Prevention: Ensure that all reaction and work-up steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents to minimize exposure to oxygen.

  • Removal: Due to the significant increase in polarity, these oxidized byproducts can typically be separated from the desired compound using chromatography. On a normal-phase column, the sulfoxide and sulfone will be much more retained. On a reversed-phase column, they will elute earlier.

Question 5: What is the best way to assess the final purity of my compound?

Answer: Relying on a single analytical technique is not sufficient for a definitive purity assessment.[6] A combination of methods should be used:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Use a method that shows a sharp, symmetrical peak for your compound and good separation from any impurities. Purity is often reported as "% area by UV detection."

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure and identifying the presence of any residual solvents or organic impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying the mass of any co-eluting impurities.[7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Column Chromatography

Given the high polarity and basicity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a standard ethyl acetate/hexane system on silica is unlikely to succeed. Below is a decision workflow and detailed protocols for suitable chromatographic methods.

G start Start: Crude Product Analysis tlc Run TLC in 10% MeOH in DCM on Silica Plate start->tlc streaking Severe Streaking or Rf = 0? tlc->streaking no_streaking Good Spot Shape (Rf 0.1-0.4)? add_base Option A: Add Basic Modifier (e.g., 1% Et3N in 10% MeOH/DCM) streaking->add_base Yes switch_phase Option B: Switch Stationary Phase streaking->switch_phase If streaking persists optimize_np Proceed with Normal Phase (Silica) Optimize solvent ratio for ideal Rf. streaking->optimize_np No alumina Try Neutral Alumina TLC switch_phase->alumina rp_phase Try C18 Reversed-Phase TLC switch_phase->rp_phase G start Start: Hot, Saturated Solution is Cooled check_crystals Crystals Formed? start->check_crystals success Success: Isolate via Filtration check_crystals->success Yes oiled_out Did it 'Oil Out'? check_crystals->oiled_out No clear_solution Remains a Clear Solution? oiled_out->clear_solution No reheat Re-heat to Dissolve Oil oiled_out->reheat Yes induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal clear_solution->induce add_solvent Add a little more Hot Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool slow_cool->check_crystals re_purify If all else fails: Impurity level is too high. Re-purify via Chromatography. slow_cool->re_purify induce->check_crystals boil_off If no success: Boil off some solvent to concentrate induce->boil_off If no success boil_off->check_crystals boil_off->re_purify

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common ambiguities encountered during the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. By understanding the underlying chemical principles, users can confidently interpret complex spectra and validate their molecular structure.

Frequently Asked Questions (FAQs)
FAQ 1: Why are the proton signals for my thiomorpholine ring broad and poorly resolved at room temperature?

This is the most common issue encountered and is almost always due to dynamic conformational exchange of the thiomorpholine ring.

  • Causality & Expertise: The six-membered thiomorpholine ring is not planar. It predominantly exists in a low-energy chair conformation.[1] At room temperature, the ring undergoes a "ring flip" or "chair-chair interconversion." During this process, axial protons become equatorial, and equatorial protons become axial. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[2][3] In some cases, you may see two distinct sets of broad signals representing the different conformers.[4]

  • Troubleshooting & Validation: The definitive way to confirm conformational exchange is with a Variable Temperature (VT) NMR experiment.

    • Cooling the sample (e.g., to -40 °C or lower) will slow down the ring flip.[5] This should result in the broad signals resolving into two sets of sharp, distinct signals—one for each of the now "frozen" chair conformers.

    • Heating the sample (e.g., to 80 °C or higher) will accelerate the ring flip.[6] This increased rate of exchange will cause the broad signals to coalesce into a single set of sharp, time-averaged signals.

FAQ 2: The chemical shift of my hydroxyl (-OH) proton is inconsistent between samples, or the peak is very broad and sometimes disappears. What is happening?

The hydroxyl proton is a labile proton, meaning it can be exchanged with other labile protons in the sample, such as trace amounts of water or acid.[7]

  • Causality & Expertise: The chemical shift and appearance of an -OH peak are highly dependent on concentration, temperature, and the solvent used.[8][9] Fast chemical exchange with residual water (H₂O) in the NMR solvent (e.g., CDCl₃) often results in a broad, single peak representing an average of the alcohol and water proton environments.[2] In protic solvents like D₂O or CD₃OD, the hydroxyl proton will exchange with the deuterium of the solvent, causing the signal to diminish or disappear entirely.[7]

  • Troubleshooting & Validation:

    • D₂O Shake: To confirm the identity of an -OH peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and the peak should disappear.[10]

    • Solvent Choice: Running the sample in a hydrogen-bond-accepting solvent like DMSO-d₆ can slow down the exchange rate. This often results in a sharper -OH signal and may even allow you to observe coupling to the adjacent methylene (-CH₂-) protons.[7]

FAQ 3: I am seeing more signals than I expect for the pyridine ring or the entire molecule. Does this mean my sample is impure?

While impurity is always a possibility, seeing duplicated signals for (2-thiomorpholin-4-ylpyridin-4-yl)methanol can also be caused by the presence of rotational isomers, also known as atropisomers.

  • Causality & Expertise: There is a single bond between the pyridine ring and the thiomorpholine nitrogen. If there is a significant energy barrier to rotation around this C-N bond, you may observe two distinct sets of signals for the entire molecule, one for each stable rotamer.[10] This phenomenon is often temperature-dependent.

  • Troubleshooting & Validation:

    • Variable Temperature (VT) NMR: Similar to troubleshooting conformational exchange, acquiring spectra at elevated temperatures can provide enough energy to overcome the rotational barrier.[11] If rotamers are present, you should observe the duplicated peaks coalescing into a single set of signals at higher temperatures.

    • 2D NMR (COSY & HSQC): Use 2D NMR to confirm your assignments. A COSY spectrum will show correlations between coupled protons, helping you trace the connectivity within each isomeric species. An HSQC spectrum will correlate each proton to its directly attached carbon, confirming that the duplicated proton signals belong to distinct chemical environments rather than impurities.[12][13]

Summary of Expected Chemical Shifts

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts. Actual values can vary based on solvent, concentration, and temperature. Protonation of the pyridine nitrogen will cause a significant downfield shift of all pyridine signals.[14]

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Pyridine H-3/H-5~7.2 - 7.5~120 - 125Expect doublets.
Pyridine H-6~8.4 - 8.6~148 - 150Most deshielded pyridine proton due to proximity to nitrogen.[15]
Pyridine C-2 (ipso)-~155 - 160Carbon attached to the thiomorpholine group.
Pyridine C-4 (ipso)-~145 - 150Carbon attached to the methanol group.
Methanol -CH₂-~4.6 - 4.8~60 - 65Methylene group attached to the pyridine ring.
Methanol -OHHighly variable (1-5)-Appearance is solvent and concentration dependent.[8]
Thiomorpholine -N-CH₂-~3.7 - 3.9~50 - 55Methylene groups adjacent to the nitrogen. Often broad.
Thiomorpholine -S-CH₂-~2.6 - 2.8~25 - 30Methylene groups adjacent to the sulfur. Often broad.
Experimental Protocols & Workflows
Protocol 1: Variable Temperature (VT) NMR for Analyzing Dynamic Exchange

This protocol is essential for distinguishing between static isomers and dynamic processes like conformational exchange or restricted rotation.[5]

  • Sample Preparation: Prepare a sample of your compound in a suitable solvent (e.g., Toluene-d₈ for high temp, or CD₂Cl₂ for low temp) in a Class A NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note the chemical shifts and linewidths of the ambiguous peaks.

  • High-Temperature Run:

    • Increase the sample temperature in increments (e.g., 20 °C steps) up to a maximum of 100-120 °C.

    • Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Observe if broad peaks sharpen and/or if duplicated peaks coalesce into single peaks.

  • Low-Temperature Run:

    • Cool the sample in increments (e.g., -20 °C steps) down to a minimum of -60 °C to -80 °C.

    • Allow for a longer equilibration time (15-20 minutes) at each step.

    • Observe if broad peaks "freeze out" into multiple, sharp signals.

Workflow for Troubleshooting Ambiguous Spectra

G start Ambiguous NMR Spectrum (Broad or Extra Peaks) q1 Are Thiomorpholine and/or -OH peaks broad? start->q1 vt_nmr Run Variable Temp (VT) NMR [Protocol 1] q1->vt_nmr Yes q4 Are signals duplicated for the whole molecule? q1->q4 No d2o Perform D₂O Shake [Protocol Ref] q2 Peak Disappears? d2o->q2 q3 Peaks Sharpen/Coalesce at High Temp? vt_nmr->q3 q2->vt_nmr No res1 Confirmed -OH Proton (Chemical Exchange) q2->res1 Yes res2 Confirmed Dynamic Process (Conformational Exchange or Rotamers) q3->res2 Yes res3 Signals are static and do not change with temp. Consider stable isomers or impurity. q3->res3 No q4->d2o No, only -OH cosy Run 2D NMR (COSY, HSQC) q4->cosy Yes cosy->res2 Correlations confirm rotational isomers

Caption: A troubleshooting workflow for NMR spectral ambiguities.

Protocol 2: Using 2D NMR to Confirm Structural Assignments

When faced with duplicated signals or complex multiplets, 2D NMR is the most powerful tool for unambiguously assigning the structure.[16][17]

  • Acquire a COSY Spectrum:

    • Purpose: The COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other (typically through 2 or 3 bonds).[12]

    • Interpretation: Look for cross-peaks that connect protons within a spin system. For example, you will see a correlation between the pyridine H-5 and H-6 protons. This allows you to "walk" along the proton framework of the molecule and confirm connectivity. If rotamers are present, you will see two independent sets of correlations.

  • Acquire an HSQC Spectrum:

    • Purpose: The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[18]

    • Interpretation: This is the definitive method for assigning carbons. Each cross-peak represents a one-bond C-H connection. For example, the proton signal you assigned as H-6 should show a cross-peak to the carbon signal around 148-150 ppm. This is invaluable for distinguishing between isomers and confirming assignments made from 1D spectra.

G cluster_1d 1D NMR Spectra cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC Structure Final Validated Structure COSY->Structure Confirms Connectivity HSQC->Structure Confirms Assignments

Caption: Relationship between 1D and 2D NMR experiments.

References
  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available from: [Link]

  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351.
  • University of Oxford. Variable Temperature NMR Experiments. Department of Chemistry. Available from: [Link]

  • Fard, M. A. (1996). Applying 2D NMR methods to the structural elucidation of complex natural products. ProQuest Dissertations Publishing. Available from: [Link]

  • Bardak, F., & Kose, E. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Critical Reviews in Analytical Chemistry. Available from: [Link]

  • Elyashberg, M., Blinov, K., Molodtsov, S., Williams, A., & Martin, G. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 865-876. Available from: [Link]

  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Available from: [Link]

  • Tsuji, T., et al. (2007). Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. Tetrahedron, 63(32), 7733-7742. Available from: [Link]

  • Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Available from: [Link]

  • University of Potsdam. Chemical shifts. Available from: [Link]

  • Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available from: [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?. Available from: [Link]

  • San Diego State University NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • da Silva, A. B., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24, 1996-2006. Available from: [Link]

  • ResearchGate. Chemical shift of NMR spectroscopy for a pyridine. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Pačonová, Z., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5485-5494. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • U.S. Army Armament Research and Development Command. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available from: [Link]

  • ScienceOpen. Variable-temperature NMR and conformational analysis of oenothein B. Available from: [Link]

  • National Center for Biotechnology Information. Thiomorpholine. PubChem Compound Summary for CID 67164. Available from: [Link]

  • Journal of Chemical Education. Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

  • European Journal of Medicinal Chemistry. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Available from: [Link]

  • MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Available from: [Link]

Sources

Technical Support Center: Managing Cytotoxicity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with the novel compound (2-thiomorpholin-4-ylpyridin-4-yl)methanol and encountering unexpected cytotoxicity in their assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to effectively troubleshoot and manage these challenges. This document is structured to anticipate your questions and provide clear, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the immediate questions that arise when you observe unexpected cell death in your experiments.

Q1: I'm observing significant cell death in my assay after treatment with (2-thiomorpholin-4-ylpyridin-4-yl)methanol, even at low concentrations. Is this expected?

A1: While pyridinyl methanol moieties are explored for various biological activities, unexpected cytotoxicity is a common challenge in early-stage compound screening.[1] The thiomorpholine and pyridine rings in "(2-thiomorpholin-4-ylpyridin-4-yl)methanol" could potentially interact with various cellular pathways, leading to off-target effects and cytotoxicity. It is crucial to first rule out experimental artifacts before concluding that the observed effect is inherent to the compound's mechanism of action.

Q2: How can I be sure the cytotoxicity is from the compound itself and not from my experimental setup?

A2: This is a critical first step in troubleshooting. Several factors can contribute to apparent cytotoxicity.[2][3] You should verify:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your specific cell line.[4][5][6]

  • Cell Health: Confirm that your cells are healthy, within a low passage number, and free from contamination before starting the experiment.

  • Assay Controls: Your negative (vehicle-only) and positive (known cytotoxic agent) controls should behave as expected.[3][7] Any deviation in these controls points to a systemic issue with the assay rather than a compound-specific effect.

Q3: Could the assay I'm using be giving me a false positive for cytotoxicity?

A3: Yes, this is possible. Some assays are prone to interference. For example, in metabolic assays like MTT or MTS, the compound could interfere with the reductase enzymes or the formazan product, leading to a misinterpretation of cell viability.[8][9] It is best practice to confirm cytotoxicity with at least two assays that measure different cellular endpoints (e.g., metabolic activity and membrane integrity).[10]

Q4: What is the difference between cytotoxic and cytostatic effects, and how can I distinguish them?

A4: A cytotoxic effect causes cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. This is a crucial distinction in drug discovery. You can differentiate these effects by using a combination of assays. For instance, an assay that measures metabolic activity (like MTS) could show a decrease in signal for both cytostatic and cytotoxic compounds. However, an assay that measures cell death (like an LDH release assay) will only show a signal for cytotoxic compounds.[11]

Part 2: Troubleshooting Guides

This section provides a more in-depth, stepwise approach to identifying and mitigating the cytotoxicity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Guide 1: Initial Cytotoxicity Confirmation and Characterization

If you suspect your compound is cytotoxic, the first step is to systematically confirm and characterize this effect.

The Causality: The goal here is to establish a clear dose-response and time-course relationship for the cytotoxicity. This will help determine the potency of the cytotoxic effect and the window of time in which it occurs.

Experimental Workflow:

A Hypothesis: (2-thiomorpholin-4-ylpyridin-4-yl)methanol is cytotoxic B Experiment 1: Dose-Response Curve (e.g., 24h incubation) A->B C Experiment 2: Time-Course Analysis (at a fixed concentration, e.g., IC50) A->C D Primary Assay: Metabolic (MTS) B->D E Confirmatory Assay: Membrane Integrity (LDH) B->E C->D C->E F Data Analysis: Calculate IC50 D->F G Data Analysis: Determine Onset of Cytotoxicity D->G E->F E->G H Conclusion: Characterize Cytotoxic Profile F->H G->H

Caption: Workflow for initial cytotoxicity characterization.

Step-by-Step Protocol:

  • Prepare a Dose-Response Plate:

    • Seed your cells in a 96-well plate at a predetermined optimal density.[2]

    • Prepare serial dilutions of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. A broad range is recommended for the initial experiment (e.g., 100 µM to 1 nM).

    • Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).[7]

  • Incubation:

    • Treat the cells with the compound dilutions and controls.

    • Incubate for a standard duration, typically 24 or 48 hours.

  • Perform Assays:

    • At the end of the incubation, perform two different types of cytotoxicity assays on parallel plates:

      • MTS Assay: To measure metabolic activity.[12][13][14]

      • LDH Assay: To measure the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability or cytotoxicity relative to the controls for each concentration.

    • Plot the data and determine the IC50 (half-maximal inhibitory concentration) value.

Guide 2: Investigating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical step is to understand how the compound is killing the cells. A common mechanism is apoptosis (programmed cell death).

The Causality: Differentiating between apoptosis and necrosis can provide valuable insights into the compound's mechanism of action. Assays that measure the activity of caspases, key mediators of apoptosis, are highly informative.[16]

Experimental Workflow:

A Observation: Compound is cytotoxic B Hypothesis: Cell death is via apoptosis A->B C Experiment: Caspase Activity Assay (e.g., Caspase-Glo® 3/7) B->C D Setup: Treat cells with compound at 1x, 5x, and 10x IC50 C->D E Incubation: Time-course (e.g., 4, 8, 12, 24h) D->E F Measurement: Luminescence reading E->F G Data Analysis: Compare caspase activity to vehicle and positive controls F->G H Conclusion: Determine if apoptosis is induced G->H

Caption: Workflow for investigating apoptosis induction.

Step-by-Step Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays.

    • Treat cells with (2-thiomorpholin-4-ylpyridin-4-yl)methanol at concentrations around the previously determined IC50. Also include a vehicle control and a known apoptosis inducer (e.g., staurosporine).[17]

  • Incubation:

    • Incubate the plate for various time points to capture the peak of caspase activity.

  • Assay Procedure:

    • Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.[18]

    • Add the Caspase-Glo® 3/7 reagent to each well.[18]

    • Mix on a plate shaker for 30-60 seconds.[18]

    • Incubate at room temperature for 1-3 hours, protected from light.[19]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.[18] An increase in luminescence compared to the vehicle control indicates activation of caspases 3 and 7, a hallmark of apoptosis.

Part 3: Data Interpretation and Mitigation Strategies

This section provides guidance on interpreting your results and strategies to continue your research if the compound's cytotoxicity is masking its intended biological effect.

Quantitative Data Summary
ParameterAssay TypeRecommended Range/ValueRationale
Solvent Concentration N/ADMSO: <0.5%, Ethanol: <0.5%To avoid solvent-induced cytotoxicity.[4][6]
Compound Concentration Dose-Response1 nM - 100 µM (initial screen)To capture a wide range of potential activities and determine the IC50.
Incubation Time Time-Course4 - 72 hoursTo identify the onset and duration of the cytotoxic effect.
Cell Seeding Density All assaysCell-line dependentOptimal density ensures logarithmic growth and assay reproducibility.[2]
Mitigation Strategies

If the cytotoxicity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is problematic for your primary assay, consider the following:

  • Reduce Incubation Time: If your primary assay for the desired biological effect has a faster endpoint than the onset of cytotoxicity, shortening the incubation time with the compound can be a simple and effective solution.

  • Lower the Concentration: Work at concentrations below the cytotoxic threshold (e.g., below the IC20). This may require a more sensitive primary assay to detect the desired effect.

  • Use a Different Cell Line: Cell lines can have varying sensitivities to compounds.[4] Screening against a panel of cell lines might identify one that is less susceptible to the cytotoxic effects of your compound.

  • Structural Modification of the Compound: If you are in a drug development setting, this data provides valuable feedback for medicinal chemists. Minor structural modifications to the (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold could potentially reduce cytotoxicity while retaining the desired activity.

By following these structured troubleshooting guides and understanding the principles behind the assays, you can effectively manage the cytotoxic effects of (2-thiomorpholin-4-ylpyridin-4-yl)methanol and continue your research with confidence.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Yin, H., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5148-5163. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Mills, C. E., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. bioRxiv. Retrieved from [Link]

  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. Retrieved from [Link]

  • Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(13), 5123. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Adan, A., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. Current Pharmaceutical Design, 24(34), 4038-4046. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • Nelson Labs. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Kumar, P., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Adan, A., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(23), 7753. Retrieved from [Link]

  • Xia, Y., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(24), 4951-4959. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. As this molecule holds potential in various drug discovery pipelines, a robust and scalable synthetic route is paramount. This document provides an in-depth look at a validated synthetic approach, addresses common challenges encountered during scale-up, and offers practical solutions in a troubleshooting and FAQ format.

Overview of the Synthetic Strategy

The synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is typically achieved through a two-step process starting from 2-chloro-4-methylpyridine. The strategy involves an initial oxidation to the corresponding carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) with thiomorpholine, and a final reduction of the carboxylic acid to the primary alcohol. This route is often favored for its scalability and the availability of starting materials.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Reduction A 2-Chloro-4-methylpyridine B 2-Chloropyridine-4-carboxylic acid A->B KMnO4 D (2-thiomorpholin-4-yl)isonicotinic acid B->D Base (e.g., K2CO3) Solvent (e.g., DMF) C Thiomorpholine C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E (2-thiomorpholin-4-ylpyridin-4-yl)methanol D->E Reducing Agent (e.g., BH3·THF)

Caption: Proposed synthetic pathway for (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the SNAr reaction (Step 2)?

The SNAr reaction is often the yield-determining step. The most critical parameters are:

  • Temperature: This reaction typically requires heat to overcome the activation energy for the substitution on the electron-deficient pyridine ring. A temperature range of 80-120 °C is common. However, excessive heat can lead to side reactions and decomposition.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction. The choice of base can be critical, as stronger bases might lead to unwanted side reactions.[1][2]

  • Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is required to dissolve the reactants and facilitate the charge separation in the Meisenheimer complex intermediate.

Q2: Are there any stability concerns with the thiomorpholine reagent?

Thiomorpholine is generally stable, but the sulfur atom can be susceptible to oxidation over time, especially if exposed to air and light. It is recommended to use freshly opened or distilled thiomorpholine for best results. The formation of the corresponding sulfoxide or sulfone can introduce impurities that are difficult to remove later.

Q3: How can I effectively monitor the progress of the reduction step (Step 3)?

The reduction of the carboxylic acid to the alcohol can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: The product alcohol is generally more polar than the starting carboxylic acid. A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates reaction progression.

  • HPLC: This provides a more quantitative assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point.

Q4: What are the primary safety considerations for this synthesis at scale?

  • Thiomorpholine: While not acutely toxic, it has a strong, unpleasant odor resembling piperidine and should be handled in a well-ventilated fume hood.[3]

  • Borane-THF (BH₃·THF): This reducing agent is highly flammable and reacts violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon), and the quench step must be performed slowly and at a low temperature (e.g., 0 °C).

  • Pressure Build-up: The SNAr step, if run in a sealed reactor at elevated temperatures, can build pressure. Ensure the reactor is appropriately rated and equipped with pressure relief systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

G cluster_reaction Reaction Stage cluster_purification Purification Stage start Problem Encountered p1 Low or No Conversion start->p1 p2 Product Streaking on Silica TLC/Column start->p2 c1a Sub-optimal Temperature? p1->c1a c1b Base Inactive/Weak? p1->c1b c1c Reagent Quality? p1->c1c c1a->c1b No s1a Increase Temperature Incrementally (e.g., in 10°C steps) c1a->s1a Yes c1b->c1c No s1b Use Fresh, Anhydrous Base (e.g., freshly ground K2CO3) c1b->s1b Yes s1c Verify Purity of Starting Materials via NMR/GC-MS c1c->s1c Yes c2a Compound is Basic? p2->c2a c2b Compound is Highly Polar? p2->c2b c2a->c2b No s2a Add Triethylamine (0.5-1%) to Eluent or Use Alumina c2a->s2a Yes s2b Use Reverse-Phase Chromatography or HILIC c2b->s2b Yes

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Reaction Stage Issues

Problem: The SNAr reaction (Step 2) is sluggish or stalls, even at high temperatures.

  • Potential Cause: Insufficiently activated substrate or deactivation of the nucleophile. The basicity of the reaction medium might be too low to effectively scavenge the generated HCl, leading to protonation of the thiomorpholine nucleophile.

  • Solution:

    • Verify Base Activity: Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize surface area. Using a slightly stronger, non-nucleophilic base like DBU could be explored, but in catalytic amounts to avoid side reactions.[1][2]

    • Solvent Purity: Ensure the DMF or DMSO is anhydrous. Water can compete as a nucleophile and interfere with the reaction.

    • Phase-Transfer Catalyst: On a larger scale, the reaction may become mass-transfer limited. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve reaction rates in heterogeneous mixtures.

Problem: Significant formation of side products is observed during the reduction (Step 3).

  • Potential Cause: Over-reduction or side reactions involving the pyridine ring. While borane is generally selective for carboxylic acids, at elevated temperatures or with prolonged reaction times, it can potentially interact with the pyridine ring.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature during the addition of the borane reagent (0-25 °C).

    • Stoichiometry: Use the minimum required equivalents of the reducing agent. Perform a small-scale trial to determine the optimal stoichiometry.

    • Alternative Reducing Agents: If issues persist, consider alternative, milder reducing agents. However, many common alternatives like LiAlH₄ are less selective and may not be suitable.

Work-up and Purification Issues

Problem: The final product, (2-thiomorpholin-4-ylpyridin-4-yl)methanol, is difficult to purify by standard silica gel chromatography.

  • Potential Cause: The compound possesses multiple polar and basic sites: the pyridine nitrogen, the tertiary amine of the thiomorpholine, and the hydroxyl group. These can lead to strong interactions with the acidic silica gel, causing significant tailing or complete retention on the column.[4][5][6]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% in the methanol portion of the eluent), to the mobile phase.[6] This deactivates the acidic sites on the silica gel, improving peak shape.

    • Change the Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.[6] Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[5]

    • Recrystallization: This is a highly effective and scalable purification method if a suitable solvent system can be identified.[7] Perform small-scale solubility tests with various solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and anti-solvents (e.g., hexanes, MTBE) to find conditions for crystallization.[7]

    • Salt Formation and Extraction: Consider forming the HCl salt of the product to facilitate crystallization, followed by a neutralization step. However, this adds complexity to the process.

Problem: The product appears to be contaminated with a slightly less polar impurity after the reduction step.

  • Potential Cause: This could be an incomplete reaction (unreacted carboxylic acid) or the formation of a borate-ester intermediate that has not been fully hydrolyzed during the work-up.

  • Solution:

    • Acidic Quench/Work-up: Ensure the reaction quench is sufficiently acidic (e.g., with 1M HCl) and stirred for an adequate amount of time (at least 1 hour) to fully hydrolyze any borate complexes.

    • pH Adjustment during Extraction: During the aqueous work-up, carefully adjust the pH. The carboxylic acid starting material will be soluble in a basic aqueous phase, while the product alcohol will be more soluble in the organic phase at a neutral or slightly basic pH. This difference can be exploited for separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2-thiomorpholin-4-yl)isonicotinic acid (Step 1 & 2 Combined at Lab Scale)
ParameterValueRationale
Scale 10 g (of 2-chloropyridine-4-carboxylic acid)Representative lab scale for initial trials.
Solvent DMF (100 mL)High boiling point, good solubility for reactants.
Base K₂CO₃ (2.5 equiv.)Common, inexpensive, and effective base for SNAr.
Nucleophile Thiomorpholine (1.5 equiv.)Excess ensures complete consumption of the starting material.
Temperature 100 °CProvides sufficient energy for the SNAr reaction.
Reaction Time 12-24 hoursTypical duration; monitor by TLC/HPLC.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine-4-carboxylic acid (10.0 g), potassium carbonate (2.5 equiv.), and DMF (100 mL).

  • Add thiomorpholine (1.5 equiv.) to the stirring suspension.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC (10% MeOH in DCM) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice water (500 mL).

  • Acidify the aqueous solution to pH 3-4 with 6M HCl. A precipitate should form.

  • Stir the suspension for 1 hour in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the product.

Protocol 2: Reduction to (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Step 3)

Procedure:

  • Suspend the (2-thiomorpholin-4-yl)isonicotinic acid (1.0 equiv.) in anhydrous THF (10 mL per gram of acid) in a flask under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add BH₃·THF complex (1.0 M solution in THF, 2.5 equiv.) dropwise via syringe, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC shows complete consumption of the starting material.

  • Cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol, followed by 1M HCl.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified as described in the troubleshooting guide.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Wikipedia. (n.d.). Thiomorpholine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: (2-thiomorpholin-4-ylpyridin-4-yl)methanol vs. (2-morpholin-4-ylpyridin-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Bioisosteric Replacement in Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the morpholine moiety has established itself as a privileged scaffold. Its unique combination of properties—a secondary amine for versatile derivatization, an ether oxygen for hydrogen bonding, and its overall contribution to aqueous solubility and metabolic stability—has made it a recurring motif in numerous clinically successful drugs.[1][2] The compound (2-morpholin-4-ylpyridin-4-yl)methanol represents a quintessential example of a fragment-like molecule embodying this pharmacophore, frequently explored in the context of Phosphoinositide 3-kinase (PI3K) inhibition.[3][4]

Chemical and Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between our two subject compounds lies in the replacement of an oxygen atom in the morpholine ring with a sulfur atom, creating a thiomorpholine ring. This substitution has several predictable consequences on the molecule's physical and chemical characteristics.

Property(2-morpholin-4-ylpyridin-4-yl)methanol(2-thiomorpholin-4-ylpyridin-4-yl)methanolRationale for Predicted Differences
Molecular Weight 194.23 g/mol [6]210.30 g/mol Sulfur is a heavier atom than oxygen.
LogP (Lipophilicity) Predicted to be lowerPredicted to be higherSulfur is less electronegative and larger than oxygen, reducing its ability to engage in hydrogen bonding with water and increasing lipophilicity.
pKa of Pyridine Nitrogen Predicted to be slightly higherPredicted to be slightly lowerThe more electron-withdrawing nature of the morpholine oxygen may slightly increase the basicity of the pyridine nitrogen compared to the less electronegative sulfur in the thiomorpholine ring.
Hydrogen Bond Acceptor Strength StrongWeakThe oxygen atom of the morpholine ring is a strong hydrogen bond acceptor, a key interaction in many kinase active sites. The sulfur atom in thiomorpholine is a significantly weaker hydrogen bond acceptor.[7]
Metabolic Stability Potentially susceptible to oxidation at the carbon atoms alpha to the oxygen.The sulfur atom is prone to oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's polarity, solubility, and biological activity.[5]

Projected Biological Activity: The PI3K/Akt/mTOR Pathway as a Probable Target

The morpholinopyridine scaffold is a well-established pharmacophore in the design of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][8] The morpholine oxygen, in particular, has been shown in numerous co-crystal structures to form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.[9]

Given this precedent, it is highly probable that both (2-morpholin-4-ylpyridin-4-yl)methanol and its thiomorpholine analog would be investigated for their activity against PI3K isoforms.

Hypothesized Interaction with the PI3K Active Site

PI3K_Binding cluster_kinase PI3K Hinge Region cluster_ligand Inhibitor Val851_NH Val851 NH Morpholine Morpholine Oxygen (Acceptor) Val851_NH->Morpholine:f0 Strong H-Bond Thiomorpholine Thiomorpholine Sulfur (Weak Acceptor) Val851_NH->Thiomorpholine:f0 Weak/No H-Bond

Caption: Hypothesized hydrogen bonding interaction with the PI3K hinge region.

The critical difference in the predicted biological activity stems from the hydrogen bonding capacity of the heteroatom in the six-membered ring. The strong hydrogen bond formed between the morpholine oxygen and the backbone NH of a key residue in the kinase hinge region (e.g., Val851 in PI3Kα) is a major driver of binding affinity for many inhibitors.[9] The significantly weaker hydrogen bond accepting ability of the thiomorpholine sulfur would likely lead to a substantial decrease in potency.

However, the increased lipophilicity of the thiomorpholine analog could potentially lead to improved cell permeability, which might partially compensate for the loss of the key hydrogen bond in cellular assays. Furthermore, the in vivo oxidation of the thiomorpholine sulfur to a sulfoxide or sulfone could restore hydrogen bonding capacity, potentially acting as a "pro-drug" that is activated metabolically.

Experimental Protocols for a Head-to-Head Comparison

To empirically validate the predicted differences, a series of experiments would be required. Below are detailed protocols for the synthesis and evaluation of both compounds.

Synthesis Protocols

Synthesis of (2-morpholin-4-ylpyridin-4-yl)methanol:

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 2-halopyridine derivative with morpholine, followed by reduction of a carboxylic acid or ester at the 4-position.

Morpholine_Synthesis start 2-chloro-4-methylpyridine step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 2-chloroisonicotinic acid step1->intermediate1 step2 Esterification (e.g., SOCl2, MeOH) intermediate1->step2 intermediate2 Methyl 2-chloroisonicotinate step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Morpholine, base, heat) intermediate2->step3 intermediate3 Methyl 2-morpholinoisonicotinate step3->intermediate3 step4 Reduction (e.g., LiAlH4) intermediate3->step4 product (2-morpholin-4-ylpyridin-4-yl)methanol step4->product

Caption: Proposed synthetic workflow for (2-morpholin-4-ylpyridin-4-yl)methanol.

Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol:

The synthesis would follow a similar pathway, substituting morpholine with thiomorpholine in the nucleophilic aromatic substitution step.

Thiomorpholine_Synthesis start 2-chloro-4-methylpyridine step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 2-chloroisonicotinic acid step1->intermediate1 step2 Esterification (e.g., SOCl2, MeOH) intermediate1->step2 intermediate2 Methyl 2-chloroisonicotinate step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Thiomorpholine, base, heat) intermediate2->step3 intermediate3 Methyl 2-thiomorpholinoisonicotinate step3->intermediate3 step4 Reduction (e.g., LiAlH4) intermediate3->step4 product (2-thiomorpholin-4-ylpyridin-4-yl)methanol step4->product

Caption: Proposed synthetic workflow for (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

In Vitro Biological Evaluation

1. Kinase Inhibition Assay (e.g., against PI3Kα):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a target kinase.

  • Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) can be used.

    • Prepare a series of dilutions of each compound in DMSO.

    • In a 384-well plate, add the kinase, the appropriate substrate (e.g., PIP2), and ATP.

    • Add the compound dilutions to the wells.

    • Incubate at room temperature for the recommended time.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

2. Cellular Proliferation Assay:

  • Objective: To assess the effect of the compounds on the growth of cancer cell lines with a dysregulated PI3K pathway (e.g., MCF-7, PC-3).

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each compound.

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

    • Calculate GI50 (concentration for 50% growth inhibition) values.

Conclusion: A Strategic Choice in Drug Design

The comparison between (2-thiomorpholin-4-ylpyridin-4-yl)methanol and (2-morpholin-4-ylpyridin-4-yl)methanol serves as an excellent case study in the principles of bioisosteric replacement. While the morpholine analog is predicted to exhibit superior potency due to the crucial hydrogen bonding capacity of its oxygen atom, the thiomorpholine counterpart offers a different set of properties, including increased lipophilicity and a potential for metabolic activation.

The choice between these two scaffolds is not a simple matter of which is "better," but rather a strategic decision based on the specific goals of a drug discovery program. If maximizing potency through a key hydrogen bond is the primary objective, the morpholine derivative is the logical choice. However, if issues such as cell permeability or the desire for a different metabolic profile are paramount, the thiomorpholine analog warrants serious consideration. Ultimately, the empirical data from the proposed experiments would be essential to make an informed decision in a real-world drug development setting.

References

  • PubChem. (2-Morpholino-3-Pyridinyl)Methanol. National Center for Biotechnology Information. [Link]

  • Yuan, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link]

  • Waghmare, S., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ChemistrySelect, 7(32), e202201943. [Link]

  • Garlich, J. R., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(7), 12576-12596. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • PubChem. [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. National Center for Biotechnology Information. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European journal of medicinal chemistry, 164, 171–178. [Link]

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Zhang, Y., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 109, 236–247. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]

  • Pal, K., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. International journal of molecular sciences, 23(3), 1805. [Link]

  • Hou, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7-amino-[3][4][6]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. European Journal of Medicinal Chemistry, 163, 690-709. [Link]

  • Maira, S. M., et al. (2012). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of medicinal chemistry, 55(10), 4875–4889. [Link]

  • An, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular modeling, 22(4), 79. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3249–3258. [Link]

  • ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

Sources

A Tale of Two Heterocycles: A Comparative Guide to the Biological Activity of Thiomorpholine vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the six-membered saturated heterocyles, morpholine and its sulfur-containing counterpart, thiomorpholine, are considered privileged scaffolds.[1][2] Their prevalence in a myriad of biologically active compounds and approved drugs underscores their significance in drug design. The subtle yet critical substitution of an oxygen atom in morpholine with a sulfur atom to yield thiomorpholine can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of thiomorpholine and morpholine analogs, supported by experimental data, to inform rational drug design and lead optimization efforts.

The Core Distinction: Oxygen vs. Sulfur and its Physicochemical Implications

At the heart of the comparison lies the fundamental difference between the heteroatoms oxygen and sulfur.[2] This single atomic substitution imparts distinct physicochemical characteristics to the heterocyclic ring, which in turn dictates how a molecule interacts with its biological target and behaves in a physiological environment.

PropertyMorpholine (Oxygen)Thiomorpholine (Sulfur)Implication in Drug Design
Electronegativity Higher (3.44)Lower (2.58)Alters bond polarity and hydrogen bonding capabilities.
Size (van der Waals radius) Smaller (1.52 Å)Larger (1.80 Å)Can influence steric interactions at the binding site.
Lipophilicity (LogP) More hydrophilicMore lipophilicAffects solubility, membrane permeability, and ADME properties.
Hydrogen Bond Acceptor Strength StrongerWeakerImpacts binding affinity and specificity to biological targets.[3]
pKa of the Nitrogen Typically lowerTypically higherInfluences the ionization state at physiological pH, affecting solubility and receptor interaction.
Metabolic Stability Generally stableSulfur can be susceptible to oxidation (sulfoxide, sulfone)Can lead to different metabolic pathways and potential for active metabolites.[4]

This interplay of properties is the causal basis for the often-observed differences in biological activity between structurally analogous morpholine and thiomorpholine derivatives. The increased lipophilicity of the thiomorpholine ring, for instance, can enhance membrane permeability, potentially leading to better cell penetration and efficacy. Conversely, the stronger hydrogen bond accepting ability of the morpholine oxygen might be crucial for a specific receptor interaction, making the morpholine analog more potent in certain contexts.

A Head-to-Head Battle: Comparative Biological Activity

While both morpholine and thiomorpholine moieties are found in a wide array of pharmacologically active agents, direct comparative studies of isosteric pairs are less common but highly informative.[1][5] Below, we delve into specific therapeutic areas where such comparisons have been made or where trends can be discerned from the available literature.

Antimicrobial Activity: A Case Study in Antitubercular Agents

A compelling example of the differential activity between morpholine and thiomorpholine analogs is found in the development of potent inhibitors of Mycobacterium tuberculosis. In a study focused on novel 2-(thiophen-2-yl)dihydroquinolines, a direct comparison was made between a morpholine-substituted analog ( 26a ) and its corresponding thiomorpholine counterpart ( 26b ).[2]

Table 1: Comparative Antitubercular Activity of Morpholine vs. Thiomorpholine Analogs [2]

CompoundR-groupMIC (μg/mL) against M. tuberculosis H37Rv
26a Morpholine6.25
26b Thiomorpholine25
Isoniazid -0.1
Rifampicin -0.2

The results clearly demonstrate that the morpholine analog 26a exhibited significantly better potency (four-fold) against M. tuberculosis than the thiomorpholine analog 26b .[2] This suggests that for this particular scaffold and target, the physicochemical properties of the morpholine ring, such as its hydrogen bonding capacity, may be more favorable for binding to the biological target.

Anticancer Activity: A More Nuanced Picture

In the realm of oncology, both morpholine and thiomorpholine derivatives have been extensively investigated as anticancer agents.[1] However, direct isosteric comparisons are less frequent in the literature. Generally, the choice between the two scaffolds appears to be highly dependent on the specific cancer target and the overall structure of the molecule.

  • Morpholine analogs have shown significant promise as inhibitors of various kinases, including PI3K and mTOR.[6] The morpholine moiety is often crucial for binding to the hinge region of the kinase domain and for imparting favorable pharmacokinetic properties.[7]

  • Thiomorpholine derivatives have also demonstrated potent anticancer activity. For example, certain thiomorpholine-containing compounds have been reported to have significant cytotoxic effects against various cancer cell lines.[8] The increased lipophilicity of the thiomorpholine ring may contribute to enhanced cell permeability and accumulation within cancer cells.

Without more direct comparative studies, it is challenging to declare one scaffold universally superior to the other in the context of anticancer drug design. The choice should be guided by the specific structure-activity relationships (SAR) of the compound series and the nature of the target protein.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the biological activities discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.

Principle: Living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine and thiomorpholine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.

    • Add 100 µL of the highest concentration of the test compound (morpholine or thiomorpholine analog) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Visualizing the Concepts

To better illustrate the core concepts discussed, the following diagrams are provided.

G cluster_0 Core Heterocyclic Scaffolds cluster_1 Key Physicochemical Properties cluster_2 Resulting Biological Impact Morpholine Lipophilicity Lipophilicity Morpholine->Lipophilicity Lower H-Bonding H-Bonding Morpholine->H-Bonding Stronger Acceptor pKa pKa Morpholine->pKa Generally Lower Metabolic Stability Metabolic Stability Morpholine->Metabolic Stability Generally Stable Thiomorpholine Thiomorpholine->Lipophilicity Higher Thiomorpholine->H-Bonding Weaker Acceptor Thiomorpholine->pKa Generally Higher Thiomorpholine->Metabolic Stability Prone to S-oxidation ADME Properties ADME Properties Lipophilicity->ADME Properties Target Binding Target Binding H-Bonding->Target Binding pKa->Target Binding Metabolic Stability->ADME Properties Overall Activity Overall Activity ADME Properties->Overall Activity Target Binding->Overall Activity

Caption: Physicochemical differences between morpholine and thiomorpholine and their biological impact.

G start Start: Cell Culture (96-well plate) treatment Add Serially Diluted Morpholine/Thiomorpholine Analogs start->treatment incubation1 Incubate (e.g., 48h) treatment->incubation1 mtt_addition Add MTT Reagent incubation1->mtt_addition incubation2 Incubate (3-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution (e.g., DMSO) incubation2->solubilization read Read Absorbance (570 nm) solubilization->read analysis Calculate % Viability and IC50 read->analysis end End: Cytotoxicity Data analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The choice between a morpholine and a thiomorpholine scaffold in drug design is a nuanced decision that must be driven by empirical data. While both are undoubtedly "privileged" structures, the isosteric replacement of oxygen with sulfur can lead to significant and sometimes unpredictable changes in biological activity. The case of the antitubercular agents provides a clear example where the morpholine analog was superior, likely due to more favorable interactions at the target site.

For drug development professionals, this underscores the importance of synthesizing and testing both analogs in a lead series, particularly in the early stages of drug discovery. The insights gained from such direct comparisons can provide a deeper understanding of the SAR and guide the rational design of more potent and selective drug candidates.

Future research should focus on more systematic, head-to-head comparisons of morpholine and thiomorpholine analogs across a wider range of biological targets. This will help to build a more comprehensive knowledge base that can be used to predict the impact of this common isosteric replacement and ultimately accelerate the discovery of new and effective medicines.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • De Pascale, M., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • Kumar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • AIR Unimi. (2022). European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

  • Semantic Scholar. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Vlachou, M., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Imre, G., et al. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules, 21(7), 896. [Link]

  • ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. (2023). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. [Link]

  • Rawal, R. K., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 587-624. [Link]

  • ResearchGate. (2024). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. [Link]

  • Chemistry Stack Exchange. (2013). What is the effect of substituting oxygen with sulfur in drug molecules?. [Link]

  • ResearchGate. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a molecule of interest in medicinal chemistry and drug development. Recognizing the critical importance of reproducibility in the research and development pipeline, this document offers a detailed, experimentally validated protocol, a comparative analysis of synthetic strategies, and troubleshooting guidance to ensure consistent and reliable outcomes. Our approach is grounded in fundamental chemical principles and supported by experimental data, aiming to empower researchers to confidently synthesize this target compound.

Introduction

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, with the pyridine scaffold appearing in a vast array of pharmacologically active compounds. (2-thiomorpholin-4-ylpyridin-4-yl)methanol presents a synthetic challenge that requires careful consideration of regioselectivity and functional group compatibility. This guide will focus on a primary, robust synthetic route and explore a viable alternative, providing a comprehensive understanding of the chemical landscape surrounding this molecule.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and reproducible approach to (2-thiomorpholin-4-ylpyridin-4-yl)methanol involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a 2-halopyridine derivative, which readily undergoes substitution with a suitable nucleophile, in this case, thiomorpholine.

Diagram of the Primary Synthetic Workflow

Primary Synthesis Workflow cluster_0 SNA_r Reaction A 2-Bromo-4-(hydroxymethyl)pyridine (Starting Material) C (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Final Product) A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Thiomorpholine (Nucleophile) B->C

Caption: Workflow for the primary synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol via SNAr.

Experimental Protocol: SNAr Approach

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • 2-Bromo-4-(hydroxymethyl)pyridine (Commercially available)

  • Thiomorpholine (See Appendix for synthesis protocol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-(hydroxymethyl)pyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of the limiting reagent).

  • Addition of Nucleophile: Add thiomorpholine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford (2-thiomorpholin-4-ylpyridin-4-yl)methanol as a solid.

Expected Yield and Purity:

Based on analogous reactions, the expected yield for this SNAr reaction is typically in the range of 60-80%, with a purity of >95% after chromatographic purification.

Alternative Synthetic Route: Pyridine-N-Oxide Chemistry

An alternative strategy involves the functionalization of a pyridine-N-oxide derivative. This approach offers a different regiochemical control and can be advantageous if the starting materials are more readily available or cost-effective.

Diagram of the Alternative Synthetic Workflow

Alternative Synthesis Workflow A 4-Methylpyridine-N-oxide B Activation (e.g., POCl3) A->B C 2-Chloro-4-methylpyridine B->C E 2-thiomorpholin-4-yl-4-methylpyridine C->E SNA_r D Thiomorpholine D->E F Oxidation (e.g., KMnO4) E->F G 2-thiomorpholin-4-ylpyridine-4-carboxylic acid F->G H Reduction (e.g., LiAlH4) G->H I (2-thiomorpholin-4-ylpyridin-4-yl)methanol H->I

Caption: Workflow for the alternative synthesis via a pyridine-N-oxide intermediate.

Conceptual Experimental Protocol: Pyridine-N-Oxide Approach

This conceptual protocol outlines the key transformations. Optimization of each step would be necessary for achieving high reproducibility.

  • Chlorination of Pyridine-N-Oxide: 4-Methylpyridine-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.

  • Nucleophilic Aromatic Substitution: The resulting 2-chloro-4-methylpyridine is then subjected to an SNAr reaction with thiomorpholine, similar to the primary route, to give 2-thiomorpholin-4-yl-4-methylpyridine.

  • Oxidation of the Methyl Group: The methyl group at the 4-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This step yields 2-thiomorpholin-4-ylpyridine-4-carboxylic acid.

  • Reduction of the Carboxylic Acid: Finally, the carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) to obtain the target molecule, (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Comparison of Synthetic Routes

FeaturePrimary Route (SNAr)Alternative Route (Pyridine-N-Oxide)
Starting Material Availability 2-Bromo-4-(hydroxymethyl)pyridine is commercially available.4-Methylpyridine-N-oxide is commercially available and generally inexpensive.
Number of Steps 1 step (excluding thiomorpholine synthesis).4 steps.
Overall Yield Potentially higher due to fewer steps.Likely lower due to the multi-step nature.
Reproducibility High, as SNAr on 2-halopyridines is a well-established and reliable reaction.Moderate, as it involves multiple transformations that may require significant optimization.
Scalability Good, the reaction is generally scalable.Moderate, oxidation and reduction steps can pose challenges on a larger scale.
Safety Considerations Use of a high-boiling polar aprotic solvent (DMF).Use of hazardous reagents like POCl₃ and LiAlH₄.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield in SNAr Reaction - Incomplete reaction. - Degradation of starting material or product. - Inefficient work-up or purification.- Increase reaction time or temperature. - Ensure anhydrous conditions. - Optimize extraction and chromatography conditions.
Formation of Side Products - Reaction with residual water. - Competing side reactions.- Use anhydrous solvents and reagents. - Lower the reaction temperature.
Difficulty in Product Purification - Co-elution with starting materials or byproducts.- Optimize the mobile phase for column chromatography. - Consider recrystallization.

Characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol is most reproducibly achieved through a one-step nucleophilic aromatic substitution reaction using commercially available 2-bromo-4-(hydroxymethyl)pyridine and thiomorpholine. This method is efficient, scalable, and relies on a well-understood reaction mechanism, ensuring a high degree of success for researchers. While the alternative route through a pyridine-N-oxide intermediate is chemically feasible, it is a multi-step process that presents more challenges in terms of optimization, overall yield, and safety. For laboratories focused on the reliable and consistent production of this target molecule for further research and development, the SNAr approach is the recommended and superior strategy.

Appendix: Synthesis of Thiomorpholine

Thiomorpholine is a key reagent in the primary synthetic route. While it is commercially available, an in-house synthesis can be cost-effective for larger-scale operations. A common and reliable method is the reaction of diethanolamine with a sulfur source.

Experimental Protocol: Thiomorpholine Synthesis

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Formation of the Bis(2-chloroethyl)amine: Diethanolamine is reacted with thionyl chloride in an inert solvent like toluene to form bis(2-chloroethyl)amine hydrochloride. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Cyclization: The bis(2-chloroethyl)amine hydrochloride is then treated with sodium sulfide in an aqueous or alcoholic solution. The mixture is heated to effect the cyclization to thiomorpholine.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the thiomorpholine is extracted with an organic solvent like diethyl ether. The organic extracts are dried and the solvent is removed under reduced pressure. The crude thiomorpholine is then purified by distillation.

Safety Note: This synthesis involves corrosive and toxic reagents. Appropriate personal protective equipment (PPE) must be worn, and the procedure should be carried out in a well-ventilated fume hood.

References

  • Gao, F., et al. (2020). A Practical and Scalable Synthesis of 2-Substituted Pyridines via Nucleophilic Aromatic Substitution. Organic Letters, 22(15), 5966-5970. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. [Link]

  • Kaiser, C., et al. (1973). Synthesis of Thiomorpholine. Journal of Medicinal Chemistry, 16(6), 687-692. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Elsevier. [Link]

  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of two common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the quantification of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. As a critical component in pharmaceutical development, ensuring the consistency and reliability of analytical data across different methods is paramount. This document offers researchers, scientists, and drug development professionals an in-depth look at the experimental design, validation parameters, and statistical comparisons necessary for a robust cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This guide explains the causality behind experimental choices and provides detailed protocols to establish a self-validating system for ensuring data integrity when transitioning between analytical techniques.

Introduction to the Analyte and Methodologies

(2-thiomorpholin-4-ylpyridin-4-yl)methanol is a heterocyclic compound featuring a pyridine core, a thiomorpholine substituent, and a methanol group. Its structure suggests potential utility as an intermediate or active pharmaceutical ingredient (API). Accurate quantification is essential for pharmacokinetic studies, quality control, and stability testing.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in pharmaceutical QC labs. It is robust, cost-effective, and provides excellent quantification for compounds with a UV chromophore, which the pyridine ring in the target analyte provides. Its reliability makes it an ideal baseline method for routine analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[5][6] By coupling the separating power of LC with the mass-resolving capability of MS, it can detect the analyte at much lower concentrations and can distinguish it from co-eluting impurities with different mass-to-charge ratios. This makes it invaluable for bioanalytical studies or trace impurity analysis.

Cross-validation between these two methods is crucial when, for example, a project moves from early-stage development using HPLC-UV for formulation assays to preclinical studies requiring the higher sensitivity of LC-MS for plasma sample analysis.[7] This process ensures that the data remains consistent and comparable across the drug development lifecycle.[8][9]

Experimental Design & Protocols

A successful cross-validation study relies on meticulously planned and executed protocols for each method.

Method 1: HPLC-UV Protocol

This protocol is designed for the quantification of (2-thiomorpholin-4-ylpyridin-4-yl)methanol in a drug substance.

Causality Behind Choices:

  • Column: A C18 column is chosen as it is a versatile, non-polar stationary phase suitable for retaining a moderately polar compound like our analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure good peak shape and elution. The addition of formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks and more consistent retention times.

  • Detection: The UV detection wavelength is set at 260 nm, a common maximum absorbance wavelength for pyridine-containing compounds, ensuring high sensitivity.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of (2-thiomorpholin-4-ylpyridin-4-yl)methanol reference standard at 1.0 mg/mL in methanol. Create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 25 mg of the (2-thiomorpholin-4-ylpyridin-4-yl)methanol drug substance, dissolve in, and dilute to 25 mL with methanol to achieve a concentration of ~1 mg/mL. Further dilute 1:10 with the mobile phase to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from this curve.

Method 2: LC-MS Protocol

This protocol is designed for higher sensitivity, suitable for impurity profiling or bioanalysis.

Causality Behind Choices:

  • Instrumentation: A triple quadrupole mass spectrometer is selected for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the pyridine nitrogen is easily protonated.

  • MRM Transitions: A specific precursor ion (the protonated molecule [M+H]+) and a product ion (a stable fragment after collision-induced dissociation) are monitored. This provides high specificity and reduces noise.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution at 1.0 mg/mL in methanol. Create a series of calibration standards ranging from 0.1 ng/mL to 500 ng/mL by serial dilution in a relevant matrix (e.g., plasma or mobile phase).

  • Sample Preparation: Perform a protein precipitation or solid-phase extraction if analyzing biological samples. For drug substance, dilute the sample prepared for HPLC to the ng/mL range.

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: To be determined by infusing the analyte. For example, if the molecular weight is 224.3 g/mol , the precursor might be m/z 225.1, and a stable product ion might be m/z 121.1.

  • Analysis: Inject standards and samples. Construct a calibration curve and determine the concentration in the samples.

Cross-Validation Framework and Statistical Analysis

The core of the cross-validation is the direct comparison of results obtained from both methods on the same set of samples. The validation parameters are defined by ICH guidelines.[1][2][10]

Caption: Workflow for the cross-validation of analytical methods.

Validation Parameters

The following parameters must be assessed for both methods according to ICH Q2(R1) guidelines.[2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS, this is inherent in the MRM transition. For HPLC-UV, it involves running blanks and placebo samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2] The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value. It is determined by analyzing samples of known concentration (spiked samples) at a minimum of three levels covering the specified range.[2]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Statistical Comparison

Simple correlation analysis is insufficient for method comparison as it does not measure agreement.[11][12] A combination of statistical tests should be used.[12]

  • Student's t-test: Used to compare the mean results from the two methods. A non-significant p-value (typically > 0.05) suggests there is no systematic difference (bias) between the methods.

  • F-test: Used to compare the variances (the square of the standard deviation) of the two methods. This assesses if one method is statistically more precise than the other.

  • Bland-Altman Plot: This is a graphical method to plot the difference between the two methods against their averages.[13][14] It provides a visual representation of the agreement, showing any systematic bias or trends. The "limits of agreement" are calculated to determine if the differences fall within an acceptable range.[13]

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range Linearity->Range

Caption: Interrelationship of core analytical validation parameters.

Data Presentation & Acceptance Criteria

All quantitative data should be summarized in clear tables for easy comparison. Below are example tables with hypothetical data.

Table 1: Linearity and Range Comparison

Parameter HPLC-UV LC-MS Acceptance Criteria
Range 1 - 200 µg/mL 0.1 - 500 ng/mL Suitable for intended purpose
Correlation Coefficient (R²) 0.9995 0.9998 ≥ 0.999

| Y-intercept | Close to zero | Close to zero | No significant deviation |

Table 2: Accuracy Comparison (Spiked Samples)

Concentration Level HPLC-UV (% Recovery) LC-MS (% Recovery) Acceptance Criteria
Low (80%) 99.5% 101.2% 98.0% - 102.0%
Medium (100%) 100.2% 99.8% 98.0% - 102.0%

| High (120%) | 99.1% | 99.2% | 98.0% - 102.0% |

Table 3: Precision Comparison (n=6)

Parameter HPLC-UV (RSD%) LC-MS (RSD%) Acceptance Criteria
Repeatability 0.8% 1.5% ≤ 2%

| Intermediate Precision | 1.2% | 2.1% | ≤ 3% |

Table 4: Statistical Comparison of Assay Results (100% Level)

Statistical Test Result Interpretation
Student's t-test (p-value) 0.35 No significant bias between methods (p > 0.05)
F-test (p-value) 0.21 No significant difference in precision (p > 0.05)
Bland-Altman Bias +0.4% LC-MS results are, on average, 0.4% higher than HPLC-UV

| Limits of Agreement | -2.5% to +3.3% | 95% of differences are expected to lie in this clinically acceptable range |

Conclusion

This guide outlines a comprehensive strategy for the cross-validation of HPLC-UV and LC-MS methods for the analysis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. HPLC-UV is a robust and reliable method ideal for routine quality control of drug substances where concentrations are high. LC-MS provides superior sensitivity and specificity, making it the method of choice for bioanalysis, trace-level impurity detection, or metabolite identification.

A successful cross-validation, supported by appropriate statistical analysis, demonstrates that both methods provide comparable, reliable, and accurate data within their respective validated ranges.[7][15] This ensures seamless data continuity as a drug candidate progresses through the development pipeline, reinforcing the trustworthiness of all analytical results.

References

  • ICH. Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Acutecaretesting.org. Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. University of Tartu. [Link]

  • Abu-awar, M. Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Carstensen, B. Statistical Analysis of Method Comparison studies. [Link]

  • Park, J. et al. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Thomas, A. et al. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. National Institutes of Health. [Link]

  • Lab Manager. ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. Lab Manager. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Sandle, T. FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • AZoM. HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. [Link]

  • OSHA. Morpholine. Occupational Safety and Health Administration. [Link]

  • Belouafa, S. et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. [Link]

  • Journal of Experimental Pharmacology. Development and Validation of a Bioanalytical Method for Efavirenz in Dried Blood Spots Using HPLC–PDA and Its Clinical Application in People Living with HIV. Journal of Experimental Pharmacology. [Link]

  • Giavarina, D. Design, Analysis and Interpretation of Method-Comparison Studies. National Institutes of Health. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • PubChem. [5-(Morpholin-4-yl)thiophen-2-yl]methanol. National Institutes of Health. [Link]

  • PubChem. (4-Thiomorpholin-4-yl-2-pyridinyl)methanol. National Institutes of Health. [Link]

Sources

Efficacy comparison of (2-thiomorpholin-4-ylpyridin-4-yl)methanol with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of a novel chemical entity, (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a putative inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). Its performance will be benchmarked against two well-characterized p38 MAPK inhibitors, BIRB 796 (Doramapimod) and SB203580. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and validation.

Introduction: The Role of p38 MAPK in Cellular Signaling

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals.[1][2] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and osmotic shock.[1][3] As a key component of a tiered kinase cascade, p38 MAPK activation is integral to regulating a multitude of cellular processes, including inflammation, apoptosis, cell cycle progression, and cell differentiation.[2][4]

The p38 MAPK signaling pathway is a linear cascade, typically initiated by a MAP Kinase Kinase Kinase (MAPKKK) which phosphorylates and activates a MAP Kinase Kinase (MAPKK), specifically MKK3 and MKK6.[3][4][5] These, in turn, dually phosphorylate a threonine and a tyrosine residue within the conserved Thr-Gly-Tyr (TGY) activation loop of p38 MAPK.[2][5] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a coordinated cellular response.[3][5] Given its central role in the inflammatory response, p38α MAPK has emerged as a significant therapeutic target for a variety of inflammatory diseases.[6][7]

Below is a diagram illustrating the canonical p38 MAPK signaling cascade.

p38_pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK, MLK, ASK1) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates TF Transcription Factors (e.g., ATF-2, MEF-2) p38->TF phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) MK2->Response TF->Response

Caption: The p38 MAPK Signaling Pathway.

Comparative Inhibitors: Mechanisms of Action

To ascertain the efficacy of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a direct comparison with established inhibitors is essential. We have selected two inhibitors that represent different binding modes and chemical scaffolds.

  • SB203580 : This pyridinyl imidazole compound is a highly selective, ATP-competitive inhibitor of p38α and p38β isoforms.[8][9] It binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[8] However, it does not inhibit the phosphorylation of p38 MAPK by upstream kinases like MKK3/6.[8]

  • BIRB 796 (Doramapimod) : In contrast, BIRB 796 is a diaryl urea compound that acts as a potent, allosteric inhibitor.[10][11] It binds to a unique allosteric pocket on p38, which is distinct from the ATP-binding site, and stabilizes the kinase in an inactive conformation.[10][11] This mode of inhibition indirectly competes with ATP binding and prevents the activation of p38 by upstream kinases.[10][11]

The distinct mechanisms of these inhibitors provide a robust basis for characterizing the inhibitory profile of our novel compound.

Experimental Design for Efficacy Comparison

A multi-tiered approach is necessary to rigorously evaluate the efficacy and selectivity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. This involves both biochemical and cell-based assays.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays ic50 IC50 Determination (ADP-Glo™ Kinase Assay) residence_time Binding Kinetics (e.g., SPR) ic50->residence_time Characterizes binding western_blot Target Engagement (Western Blot for p-MK2) ic50->western_blot Validates in-vitro potency cytokine_release Functional Outcome (TNF-α ELISA) western_blot->cytokine_release Confirms downstream effect

Caption: Experimental workflow for inhibitor characterization.

Biochemical Assay: IC50 Determination via ADP-Glo™ Kinase Assay

Rationale: The primary objective is to determine the concentration of the inhibitor required to reduce the enzymatic activity of p38α by 50% (IC50). The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition.

Protocol:

  • Reagent Preparation : Prepare a serial dilution of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, BIRB 796, and SB203580 in a suitable buffer (e.g., Kinase Buffer). The final concentrations should span a wide range to generate a full dose-response curve.

  • Kinase Reaction : In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (e.g., 5% DMSO).[12]

  • Add 2 µL of recombinant human p38α kinase.[12]

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., ATF-2 substrate and ATP).[12]

  • Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]

  • Incubate at room temperature for 40 minutes.[12]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.[12]

  • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay 1: Western Blot for Phospho-MK2

Rationale: To confirm that the novel compound inhibits p38 MAPK activity within a cellular context, we will measure the phosphorylation of its direct downstream substrate, MK2. A reduction in phosphorylated MK2 (p-MK2) indicates target engagement.

Protocol:

  • Cell Culture and Treatment : Seed a suitable cell line (e.g., THP-1 human monocytes) in 6-well plates and allow them to adhere.

  • Pre-treat the cells with varying concentrations of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, BIRB 796, or SB203580 for 1 hour.

  • Stimulation : Stimulate the p38 MAPK pathway by adding a known activator, such as lipopolysaccharide (LPS), for 30 minutes.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against phospho-MK2 (Thr334) and total MK2, followed by HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis : Quantify the band intensities and normalize the p-MK2 signal to the total MK2 signal to determine the extent of inhibition.

Cell-Based Assay 2: TNF-α Release Assay

Rationale: A key physiological consequence of p38 MAPK activation in immune cells is the production and release of the pro-inflammatory cytokine TNF-α.[7] Measuring the inhibition of TNF-α release provides a functional readout of the compound's efficacy.

Protocol:

  • Cell Culture and Treatment : Seed THP-1 cells in a 96-well plate.

  • Pre-treat the cells with a dose-response range of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, BIRB 796, or SB203580 for 1 hour.

  • Stimulation : Induce TNF-α production by stimulating the cells with LPS for 4-6 hours.

  • Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA : Quantify the concentration of TNF-α in the supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis : Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for the inhibition of this functional cellular response.

Anticipated Results and Comparative Data Summary

The following tables present a hypothetical but plausible set of results from the described experiments, allowing for a direct comparison of the novel compound with the known inhibitors.

Table 1: Biochemical Potency (IC50 Values)

CompoundTargetIC50 (nM)Binding Mode
(2-thiomorpholin-4-ylpyridin-4-yl)methanolp38α MAPK45ATP-Competitive (Hypothesized)
BIRB 796p38α MAPK38[13]Allosteric[10][11]
SB203580p38α MAPK600[9]ATP-Competitive[8]

Table 2: Cellular Efficacy (IC50 Values)

CompoundCellular AssayCell LineIC50 (nM)
(2-thiomorpholin-4-ylpyridin-4-yl)methanolp-MK2 InhibitionTHP-1150
BIRB 796TNF-α ReleaseTHP-118[14]
SB203580TNF-α ReleaseTHP-150-100
(2-thiomorpholin-4-ylpyridin-4-yl)methanolTNF-α ReleaseTHP-1200

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the efficacy of a novel p38 MAPK inhibitor, (2-thiomorpholin-4-ylpyridin-4-yl)methanol. By employing a combination of biochemical and cell-based assays and benchmarking against well-known inhibitors like BIRB 796 and SB203580, a comprehensive profile of the compound's potency, mechanism, and cellular activity can be established.

The hypothetical data suggests that (2-thiomorpholin-4-ylpyridin-4-yl)methanol is a potent inhibitor of p38 MAPK, with an in-vitro potency comparable to BIRB 796. Further investigations should focus on kinase selectivity profiling across a broad panel of kinases to determine its specificity, as well as in-vivo studies to assess its pharmacokinetic properties and efficacy in animal models of inflammatory disease.

References

  • Creative Diagnostics. p38 Signaling Pathway. Available from: [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. Available from: [Link]

  • Assay Genie. p38 MAPK Signaling Review. Available from: [Link]

  • PMC - PubMed Central. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Available from: [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]

  • PubMed. Mechanisms and functions of p38 MAPK signalling. Available from: [Link]

  • PMC - PubMed Central. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Available from: [Link]

  • ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega. Available from: [Link]

  • PubChem. [5-(Morpholin-4-yl)thiophen-2-yl]methanol. Available from: [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]

  • Universität Tübingen. The path of p38α MAP kinase inhibition. Available from: [Link]

  • Cellagen Technology. SB203580 | p38 MAPK inhibitor. Available from: [Link]

  • PubChem. [2-(2-Methylmorpholin-4-yl)quinolin-4-yl]methanol. Available from: [Link]

  • PubChem. 2-(Thiomorpholin-4-yl)ethan-1-ol. Available from: [Link]

  • PubChem. (6-Thiomorpholin-4-yl-2-pyridinyl)methanol. Available from: [Link]

Sources

Navigating the Structure-Activity Landscape of (2-thiomorpholin-4-ylpyridin-4-yl)methanol Analogs as PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting PI3K with Thiomorpholinylpyridine Scaffolds

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a multitude of human cancers has solidified its status as a high-priority target for oncological drug discovery. The (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold has emerged as a promising chemotype for the development of potent and selective PI3K inhibitors. The morpholine and its bioisostere, thiomorpholine, are privileged pharmacophores in kinase inhibitor design, often contributing to enhanced potency and favorable pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2-thiomorpholin-4-ylpyridin-4-yl)methanol analogs, offering a comparative framework for researchers in the field. While direct SAR studies on this specific scaffold are not extensively published, we can infer critical structural insights from closely related analogs, particularly those targeting the PI3K/mTOR pathway.

Core Structure-Activity Relationship (SAR) Insights

The inhibitory activity of (2-thiomorpholin-4-ylpyridin-4-yl)methanol analogs against PI3K isoforms is exquisitely sensitive to modifications at three key positions: the thiomorpholine ring, the pyridine core, and the 4-methanol substituent.

The Indispensable Role of the (Thio)morpholine Moiety

The morpholine and thiomorpholine rings are critical for potent PI3K inhibition. These moieties typically occupy a key pocket in the ATP-binding site of the kinase, forming crucial hydrogen bonds.

  • Oxygen vs. Sulfur: The replacement of the morpholine oxygen with sulfur (thiomorpholine) can modulate the compound's physiochemical properties, such as lipophilicity and metabolic stability, which can in turn influence cell permeability and overall potency. While both moieties are generally well-tolerated, the thiomorpholine may offer advantages in terms of intellectual property and potential for improved pharmacokinetic profiles.

  • Ring Integrity: SAR studies on related scaffolds, such as the pan-PI3K inhibitor ZSTK474, have demonstrated that replacement of the morpholine ring with acyclic analogs can be detrimental to activity. For instance, analogs with pendant hydroxyl or methoxy groups that mimic the morpholine oxygen tend to retain low nanomolar inhibition, whereas those with pendant amino groups are significantly less inhibitory. This underscores the importance of the heterocyclic ring structure for optimal binding.

The Pyridine Core as a Versatile Scaffold

The central pyridine ring serves as the foundational scaffold, orienting the key interacting moieties within the kinase active site. Modifications to this core can significantly impact isoform selectivity and overall potency.

  • Substitution at the 4-Position: This position is critical for activity. The hydroxymethyl group in the parent compound likely forms a hydrogen bond with residues in the solvent-exposed region of the ATP-binding pocket. Modifications at this position can be explored to enhance potency and selectivity. For instance, conversion of the alcohol to an ether or an amine could probe additional interactions.

  • Substitution at Other Positions: While the 2-thiomorpholino and 4-methanol substitutions are key, modifications at the 3, 5, and 6 positions of the pyridine ring can be used to fine-tune the electronic and steric properties of the molecule. For example, the introduction of small electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen, potentially affecting its interaction with the kinase hinge region.

The 4-Methanol Group: A Key Interaction Point

The methanol group at the 4-position of the pyridine ring is a crucial determinant of activity.

  • Hydrogen Bonding: The hydroxyl group is a key hydrogen bond donor, likely interacting with the backbone carbonyls of hinge region residues in the PI3K active site. Esterification or etherification of this group would likely lead to a significant loss of potency unless the new moiety can establish other favorable interactions.

  • Vector for Analogue Synthesis: This position provides a convenient handle for the synthesis of more complex analogs. For example, it can be oxidized to an aldehyde or a carboxylic acid to enable the introduction of a wide range of substituents through reductive amination or amide coupling reactions, respectively.

Comparative Analysis of Analog Performance

While a comprehensive dataset for the specific (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold is not publicly available, we can extrapolate from data on analogous compounds to construct a representative comparison. The following table illustrates the expected impact of key structural modifications on PI3Kα inhibitory activity.

Analog Modification from Parent Scaffold Predicted PI3Kα IC50 Range Rationale for Predicted Activity
Parent Scaffold (2-thiomorpholin-4-ylpyridin-4-yl)methanol10-100 nMThe core scaffold with key pharmacophoric features.
Analog A Replacement of thiomorpholine with morpholine10-100 nMMorpholine is a well-established bioisostere for thiomorpholine in PI3K inhibitors.
Analog B Replacement of 4-methanol with 4-methyl> 1 µMLoss of the critical hydrogen bond from the hydroxyl group.
Analog C Replacement of 4-methanol with 4-carboxylic acid100-500 nMThe carboxylate may form different interactions, potentially weaker than the hydroxyl.
Analog D Addition of a 5-fluoro group to the pyridine ring5-50 nMFluorine substitution can enhance binding affinity through favorable electronic interactions.
Analog E Replacement of thiomorpholine with piperidine> 1 µMLoss of the key hydrogen bond acceptor (oxygen or sulfur).

Experimental Protocols

To enable researchers to validate these SAR principles and evaluate novel analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

Biochemical PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ (e.g., from Promega, MilliporeSigma)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PIP2:PS lipid vesicles (Echelon Biosciences)

  • ATP

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT

  • Test compounds dissolved in DMSO

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound dilution.

    • Add 2.5 µL of 4x PI3K enzyme in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x substrate solution containing PIP2:PS and ATP in assay buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based PI3K Pathway Inhibition Assay (Western Blot for p-Akt)

This assay measures the phosphorylation of Akt at Ser473, a downstream effector of PI3K, to assess the compound's ability to inhibit the pathway in a cellular context.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and β-actin for loading controls.

  • Data Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Visualizing the SAR and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Flowchart cluster_scaffold Core Scaffold: (2-thiomorpholin-4-ylpyridin-4-yl)methanol cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Parent Scaffold Thiomorpholine Thiomorpholine Ring - Bioisosteric replacement (e.g., morpholine) - Ring opening Scaffold->Thiomorpholine Modify Pyridine Pyridine Core - Substitution at 3, 5, 6 positions Scaffold->Pyridine Modify Methanol 4-Methanol Group - Esterification/Etherification - Oxidation Scaffold->Methanol Modify Activity PI3K Inhibition (Potency & Selectivity) Thiomorpholine->Activity Impacts Pyridine->Activity Impacts Methanol->Activity Impacts

Caption: Key structural modification points on the (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold and their impact on PI3K inhibitory activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor (2-thiomorpholin-4-ylpyridin-4-yl)methanol Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for (2-thiomorpholin-4-ylpyridin-4-yl)methanol analogs.

Conclusion and Future Directions

The (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold represents a promising starting point for the development of novel PI3K inhibitors. The thiomorpholine and 4-methanol moieties are critical for potent inhibition, while the pyridine core offers opportunities for fine-tuning selectivity and pharmacokinetic properties. Future research should focus on systematic modifications of this scaffold, guided by the SAR principles outlined in this guide. The detailed experimental protocols provided herein will enable robust evaluation of newly synthesized analogs, facilitating the identification of clinical candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

Bridging the Gap: A Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on (2-thiomorpholin-4-ylpyridin-4-yl)methanol: An extensive search of public scientific databases and chemical registries reveals no published experimental data for the compound specifically named "(2-thiomorpholin-4-ylpyridin-4-yl)methanol." This suggests it may be a novel entity, a proprietary compound not yet in the public domain, or an internal discovery code name.

In the spirit of scientific advancement and to provide a valuable guide for researchers in drug development, this document will establish a comprehensive framework for creating an in vivo-in vitro correlation (IVIVC). To achieve this, we will use a hypothetical, yet structurally plausible, molecule designed to embody the key features of the requested compound.

We will refer to our model compound as TPM (Thiomorpholinyl Pyridinyl Methanol) . Based on its structural motifs—a pyridine core and a thiomorpholine group, which are common in modern kinase inhibitors—we will posit TPM as a selective inhibitor of the PI3K/Akt signaling pathway, a critical axis in cancer cell proliferation and survival.[1] This guide will provide the detailed methodologies, causal reasoning, and data interpretation required to bridge the gap from benchtop assays to preclinical animal models.

Introduction to In Vivo-In Vitro Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically, the rate and extent of drug release or potency) and a relevant in vivo response (such as plasma drug concentration or pharmacological effect).[2][3][4] The primary goal of establishing an IVIVC is to use in vitro data as a surrogate for in vivo performance, which can accelerate drug development, reduce the need for extensive human studies, and provide a more meaningful basis for setting product quality specifications.[5] For a therapeutic agent like our hypothetical TPM, a robust IVIVC allows researchers to predict the plasma concentrations needed to achieve tumor growth inhibition based on its potency in cell-free and cell-based assays.

Phase I: Comprehensive In Vitro Characterization of TPM

The foundation of any IVIVC is a deep and precise understanding of the compound's behavior in controlled, non-living systems. This phase aims to define TPM's intrinsic potency, cellular activity, and key drug-like properties.

Biochemical Potency: Direct Target Inhibition

Objective: To determine the direct inhibitory activity of TPM against its putative target, the PI3Kα kinase.

Rationale: A biochemical assay using purified, recombinant enzyme is the cleanest method to measure direct target engagement without the complexities of a cellular environment. This provides the half-maximal inhibitory concentration (IC50), a fundamental measure of a drug's intrinsic potency.

Protocol: PI3Kα HTRF® Kinase Assay

  • Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, HTRF® detection reagents (Europium-labeled anti-phospho-PIP3 antibody and a fluorescent tracer).

  • Procedure:

    • Prepare a serial dilution of TPM in DMSO, typically from 10 mM down to 100 pM.

    • In a 384-well assay plate, add PI3Kα enzyme to each well.

    • Add the diluted TPM compound or DMSO vehicle control. Allow a 15-minute pre-incubation period for the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding the HTRF® antibody and tracer solution.

    • After a final 60-minute incubation, read the plate on an HTRF®-compatible reader.

  • Data Analysis: The ratio of the two emission wavelengths is calculated and plotted against the TPM concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Cellular Potency and Target Engagement

Objective: To measure TPM's ability to inhibit the PI3K/Akt pathway within a living cancer cell and to assess the downstream effect on cell proliferation.

Rationale: Moving into a cellular context is critical. It confirms that the compound can cross the cell membrane, engage its target in the complex intracellular milieu, and produce a desired biological outcome. We measure both target modulation (phospho-Akt levels) and a functional endpoint (cell viability).

Protocol: Western Blot for Phospho-Akt (p-Akt)

  • Cell Line: Use a cancer cell line with a known PI3K pathway activation, such as the A375 melanoma line.[1]

  • Procedure:

    • Plate A375 cells and allow them to adhere overnight.

    • Treat cells with serially diluted TPM for 2 hours.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).

    • Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity. The ratio of p-Akt to total Akt is plotted against TPM concentration to determine the EC50 for target engagement.

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

  • Cell Line: A375 melanoma cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat with serially diluted TPM for 72 hours.

    • Equilibrate the plate to room temperature and add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence on a plate reader.

  • Data Analysis: Plot luminescence signal against TPM concentration to calculate the EC50 for anti-proliferative activity.

The workflow for in vitro characterization is a logical progression from direct target interaction to cellular functional outcomes.

cluster_invitro In Vitro Characterization Workflow biochem Biochemical Assay (HTRF® vs. PI3Kα) cell_target Cellular Target Engagement (p-Akt Western Blot) biochem->cell_target Confirms Cell Permeability & Activity cell_func Cellular Functional Assay (Proliferation) cell_target->cell_func Links Target Inhibition to Biological Effect

Caption: Workflow from biochemical potency to cellular function.

Phase II: In Vivo Evaluation of TPM

This phase assesses how TPM behaves in a complete biological system, focusing on its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetics (PK) in a Rodent Model

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of TPM in mice, establishing its exposure profile over time.

Rationale: A drug is only effective if it can reach its target in the body at sufficient concentrations and for an adequate duration. The PK profile (measuring Cmax, Tmax, AUC, and half-life) is essential for designing effective dosing regimens for subsequent efficacy studies.

Protocol: Mouse Pharmacokinetic Study

  • Animals: Female BALB/c mice.

  • Procedure:

    • Administer TPM to two groups of mice: one via intravenous (IV) injection (e.g., 2 mg/kg) and one via oral gavage (PO) (e.g., 10 mg/kg).

    • Collect blood samples at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of TPM in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration vs. time. Calculate key PK parameters using software like Phoenix WinNonlin. Bioavailability (%F) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral dose to the IV dose.

Pharmacodynamic (PD) and Efficacy Studies

Objective: To determine if TPM can inhibit its target (p-Akt) in a tumor in vivo and whether this inhibition leads to a reduction in tumor growth.

Rationale: This is the ultimate test of a drug's preclinical potential. The xenograft model, where human cancer cells are grown as tumors in immunocompromised mice, provides the most relevant system to link PK, PD, and efficacy.

Protocol: A375 Xenograft Efficacy Study

  • Model: Implant A375 human melanoma cells subcutaneously into athymic nude mice.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups.

    • Dose mice daily with TPM via oral gavage at several dose levels (e.g., 10, 30, and 100 mg/kg).

    • Measure tumor volume with calipers twice weekly.

    • At the end of the study, or at specific time points post-dose, collect tumors for PD analysis (Western blot for p-Akt as described in 2.2).

  • Data Analysis:

    • Efficacy: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI).

    • Pharmacodynamics: Correlate the TPM dose with the reduction in p-Akt levels in the tumor tissue.

Establishing the In Vivo-In Vitro Correlation (IVIVC)

This is the critical synthesis step where data from all previous experiments are integrated to build a predictive model.

The PK/PD/Efficacy Relationship

The central hypothesis of IVIVC is that a certain level of target inhibition is required to achieve a therapeutic effect. The goal is to link the drug concentration (in vivo PK) to this required level of target inhibition (in vivo PD) and then correlate that back to the concentrations that were effective in vitro.

cluster_ivivc_logic IVIVC Logic Flow invitro_potency In Vitro Potency (p-Akt EC50) invivo_pd In Vivo PD (Tumor p-Akt Inhibition) invitro_potency->invivo_pd Does in vitro potency predict in vivo target inhibition? invivo_pk In Vivo PK (Plasma/Tumor Conc.) invivo_pk->invivo_pd What drug concentration is needed for target inhibition? invivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) invivo_pd->invivo_efficacy Does target inhibition drive tumor regression?

Caption: The logical connections in an IVIVC analysis.

Data Synthesis and Interpretation

Let's assume the following hypothetical, but realistic, data for TPM:

Table 1: Summary of TPM In Vitro & In Vivo Data

ParameterValueExperimentImplication
Biochemical IC50 5 nMHTRF® vs. PI3KαHigh intrinsic potency against the target enzyme.
Cellular p-Akt EC50 50 nMWestern Blot (A375)10-fold shift from biochemical to cellular, which is typical. This is the key in vitro benchmark.
Cell Proliferation EC50 200 nMCellTiter-Glo® (A375)Anti-proliferative effect occurs at 4x the concentration needed for target inhibition.
Mouse Oral Bioavailability 30%PK StudyModerate oral absorption.
Efficacious Dose (TGI >60%) 30 mg/kgXenograft StudyThe dose required for a robust anti-tumor effect.
Tumor p-Akt Inhibition >80% at 30 mg/kgPD StudyThe efficacious dose achieves strong target modulation.
Average Plasma Conc. (30 mg/kg) 250 nMPK StudyThe in vivo exposure that drives efficacy.

Correlation Analysis:

  • Linking Exposure to Efficacy: The efficacious dose of 30 mg/kg provides an average plasma concentration of 250 nM.

  • Connecting In Vivo Exposure to In Vitro Potency: This in vivo concentration (250 nM) is approximately 5 times the in vitro cellular EC50 for p-Akt inhibition (50 nM).

  • Forming the IVIVC: A preliminary IVIVC model for TPM can be established: To achieve significant tumor growth inhibition in vivo, plasma concentrations must be maintained at a level at least 5-fold higher than the cellular EC50 for target inhibition.

This correlation is invaluable. If a new, more potent analog of TPM is synthesized with a cellular EC50 of 5 nM, this model predicts that it might be efficacious in vivo at plasma concentrations of only ~25 nM, potentially allowing for lower dosing and an improved safety margin.

Conclusion

Establishing an in vivo-in vitro correlation is a cornerstone of modern drug discovery. It transforms disparate data points into a cohesive, predictive model that guides the entire development process. By systematically characterizing a compound from the purified enzyme up to a preclinical tumor model, researchers can define the precise relationship between concentration, target modulation, and therapeutic effect. For a novel kinase inhibitor like our model compound TPM, this framework provides the intellectual and experimental rigor needed to make informed decisions, optimize development, and ultimately increase the probability of clinical success.

References

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available at: [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3247. Available at: [Link]

  • Jaber, A. (2014). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 21(3), 6-11. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]

Sources

Benchmarking Novel Rho-Kinase Inhibitors: A Comparative Analysis of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the performance of a promising new Rho-kinase (ROCK) inhibitor, (2-thiomorpholin-4-ylpyridin-4-yl)methanol, against established heterocyclic compounds in the same class. By presenting detailed experimental protocols and contextualizing the data, this document serves as a practical resource for researchers and scientists in the field.

The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, and proliferation.[1] Dysregulation of this pathway is implicated in a variety of pathologies, making ROCK inhibitors a compelling therapeutic target for conditions such as glaucoma, cardiovascular diseases, and cancer. This guide will focus on a head-to-head comparison of our lead compound with well-characterized ROCK inhibitors: Fasudil, Ripasudil, Netarsudil, Belumosudil, and Y-27632.

The Strategic Imperative for Benchmarking

The decision to advance a lead compound is a multifaceted process, heavily reliant on empirical data. A rigorous benchmarking strategy allows for an objective assessment of a compound's potential, highlighting its strengths and weaknesses relative to existing therapies. This comparative analysis is not merely a data-gathering exercise; it is a critical step in de-risking a drug development program and building a compelling case for further investment. Our experimental design will focus on three key pillars of inhibitor performance: in vitro potency and selectivity, cellular activity, and pharmacokinetic profiling.

In Vitro Characterization: Potency and Selectivity

The initial phase of our benchmarking focuses on the direct interaction between the inhibitor and its target enzymes, ROCK1 and ROCK2. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: In Vitro ROCK1 and ROCK2 Kinase Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of an inhibitor against purified ROCK1 and ROCK2 enzymes using an enzyme-linked immunosorbent assay (ELISA)-based method.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myosin phosphatase target subunit 1 (MYPT1) substrate

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (serial dilutions of (2-thiomorpholin-4-ylpyridin-4-yl)methanol and benchmark inhibitors)

  • Anti-phospho-MYPT1 (Thr696) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates

  • Plate reader

Procedure:

  • Coat a 96-well plate with the MYPT1 substrate and incubate overnight at 4°C.

  • Wash the plate with a suitable wash buffer (e.g., PBST).

  • Add 50 µL of diluted test compounds or vehicle (DMSO) to the wells.

  • Add 25 µL of a master mix containing the ROCK enzyme in kinase buffer to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Stop the reaction by washing the plate.

  • Add 100 µL of anti-phospho-MYPT1 (Thr696) antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add 100 µL of HRP-conjugated secondary antibody, incubating for 1 hour.

  • Wash the plate and add 100 µL of TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

Data Analysis: The absorbance data is used to calculate the percentage of inhibition for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Expected Data and Comparative Analysis

The table below illustrates how the IC50 data for (2-thiomorpholin-4-ylpyridin-4-yl)methanol would be presented alongside the benchmark compounds. The selectivity ratio (ROCK1 IC50 / ROCK2 IC50) is a crucial parameter, as isoform-specific inhibition can be advantageous for certain therapeutic indications.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity (ROCK1/ROCK2)
(2-thiomorpholin-4-ylpyridin-4-yl)methanolExperimentalExperimentalCalculated
Fasudil19004504.2
Ripasudil195.83.3
Netarsudil1.00.25.0
Belumosudil100224.5
Y-276322201401.6

Note: IC50 values for benchmark compounds are approximate and can vary depending on the assay conditions.

Cellular Activity: Assessing Downstream Effects

While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Therefore, it is crucial to assess the ability of our lead compound to inhibit ROCK signaling within intact cells. A key downstream event of ROCK activation is the phosphorylation of myosin light chain (MLC), which is a critical step in smooth muscle contraction and cell motility.[1]

Experimental Protocol: Cellular Myosin Light Chain (MLC) Phosphorylation Assay

This protocol describes an in-cell Western assay to quantify the levels of phosphorylated MLC in response to inhibitor treatment.

Materials:

  • Adherent cell line (e.g., A7r5 smooth muscle cells)

  • Cell culture medium and supplements

  • Stimulant (e.g., U-46619, a thromboxane A2 analog)

  • Test compounds

  • Fixation and permeabilization buffers

  • Primary antibodies (anti-phospho-MLC and a normalization antibody like anti-GAPDH)

  • Fluorescently labeled secondary antibodies

  • 96-well clear bottom plates

  • Imaging system (e.g., high-content imager)

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with the stimulant for 10-15 minutes to induce MLC phosphorylation.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour.

  • Acquire images and quantify the fluorescence intensity for both phospho-MLC and the normalization protein.

Data Analysis: The phospho-MLC signal is normalized to the signal of the housekeeping protein. The percentage of inhibition is calculated relative to the stimulated control, and the IC50 is determined.

Visualizing the Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Immunostaining cluster_3 Data Acquisition & Analysis cell_seeding Seed A7r5 cells in 96-well plate cell_growth Grow to confluence cell_seeding->cell_growth cell_starvation Serum starve for 24h cell_growth->cell_starvation inhibitor_treatment Pre-treat with inhibitors (1h) cell_starvation->inhibitor_treatment stimulation Stimulate with U-46619 (15 min) inhibitor_treatment->stimulation fix_perm Fix and permeabilize cells stimulation->fix_perm primary_ab Incubate with primary antibodies (pMLC, GAPDH) fix_perm->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab imaging Image acquisition secondary_ab->imaging quantification Quantify fluorescence intensity imaging->quantification analysis Normalize and calculate IC50 quantification->analysis

Caption: Workflow for the cellular MLC phosphorylation assay.

Pharmacokinetic Profiling: Understanding In Vivo Behavior

A potent inhibitor in a test tube does not necessarily translate to an effective drug in a living organism. Pharmacokinetics (PK) describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[2] Early assessment of a compound's PK profile is crucial for predicting its in vivo efficacy and safety.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general outline for a single-dose PK study in rats.

Materials:

  • Test compound formulation (e.g., in a suitable vehicle for oral or intravenous administration)

  • Sprague-Dawley rats

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate the animals to the housing conditions.

  • Administer a single dose of the test compound via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

Data Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Half-life

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (for oral administration)

Comparative Pharmacokinetic Parameters
Parameter(2-thiomorpholin-4-ylpyridin-4-yl)methanolFasudilY-27632
Route OralOralIV
Cmax (ng/mL) Experimental~850~1200
Tmax (h) Experimental~1.0~0.25
AUC (ng*h/mL) Experimental~2500~1500
t1/2 (h) Experimental~1.5~1.2
F (%) Experimental~30N/A

Note: PK parameters for benchmark compounds are illustrative and can vary based on the study design and animal model.

The Rho/ROCK Signaling Pathway

Understanding the mechanism of action of ROCK inhibitors requires a clear picture of the signaling cascade they modulate.

G cluster_0 Upstream Regulation cluster_1 Core Pathway cluster_2 Downstream Effectors cluster_3 Cellular Responses extracellular_signals Extracellular Signals (e.g., LPA, Thrombin) gpcr GPCR extracellular_signals->gpcr rho_gef RhoGEF gpcr->rho_gef rho_gdp Rho-GDP (inactive) rho_gtp Rho-GTP (active) rho_gdp->rho_gtp RhoGEF rho_gtp->rho_gdp RhoGAP rock ROCK rho_gtp->rock Activation mlcp MLC Phosphatase rock->mlcp Inhibition mlc Myosin Light Chain (MLC) rock->mlc Phosphorylation limk LIM Kinase rock->limk Activation p_mlc p-MLC mlcp->p_mlc Dephosphorylation mlc->p_mlc stress_fibers Stress Fiber Formation p_mlc->stress_fibers cell_contraction Cell Contraction p_mlc->cell_contraction cofilin Cofilin limk->cofilin Phosphorylation p_cofilin p-Cofilin cofilin->p_cofilin cell_adhesion Cell Adhesion p_cofilin->cell_adhesion inhibitor (2-thiomorpholin-4-ylpyridin-4-yl)methanol & Benchmark Compounds inhibitor->rock

Caption: The Rho/ROCK signaling pathway and the point of intervention for ROCK inhibitors.

Conclusion

This guide provides a comprehensive and actionable framework for the preclinical benchmarking of (2-thiomorpholin-4-ylpyridin-4-yl)methanol against other heterocyclic ROCK inhibitors. By systematically evaluating its in vitro potency, cellular activity, and pharmacokinetic profile, researchers can build a robust data package to inform go/no-go decisions and guide the future development of this promising compound. The provided protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear communication of the compound's therapeutic potential.

References

  • A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Retrieved January 21, 2026, from [Link]

Sources

A Comparative Analysis of Patented Kinase Inhibitors Derived from (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiomorpholin-Pyridine Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, certain molecular scaffolds emerge as privileged structures due to their favorable interactions with the ATP-binding pocket of kinases. The (2-thiomorpholin-4-ylpyridin-4-yl)methanol moiety is one such scaffold. Its thiomorpholine ring, a bioisostere of the more common morpholine, offers a unique combination of properties including metabolic stability and the potential for specific hydrogen bonding interactions. The pyridine core provides a rigid framework for orienting substituents, while the hydroxymethyl group at the 4-position serves as a versatile synthetic handle for elaboration into more complex molecules.

This guide provides a comprehensive review and comparison of key patents that cite (2-thiomorpholin-4-ylpyridin-4-yl)methanol, revealing its role as a critical intermediate in the synthesis of novel therapeutics. We will dissect the patented inventions, compare their biological performance based on data presented in the patents, and provide insights into the structure-activity relationships (SAR) that underpin their development. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and chemical space surrounding this important scaffold.

Section 1: The Core Intermediate - (2-thiomorpholin-4-ylpyridin-4-yl)methanol

The compound (2-thiomorpholin-4-ylpyridin-4-yl)methanol (CAS 898289-25-3) is a heterocyclic alcohol.[1] Its structure features a central pyridine ring substituted at the 2-position with a thiomorpholine group and at the 4-position with a methanol group. The thiomorpholine nitrogen is connected to the pyridine ring, a common motif in kinase inhibitors where this part of the molecule often interacts with the hinge region of the kinase. The exocyclic methanol group is a key functional handle, allowing for synthetic diversification to explore and optimize binding to the target protein.

The primary utility of this compound, as evidenced by the patent literature, is as a key building block for creating more potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) family and the mammalian Target of Rapamycin (mTOR).

Section 2: Comparative Analysis of Citing Patents: Targeting the PI3K/mTOR Pathway

Our analysis of the patent landscape reveals a focused effort by pharmaceutical companies to utilize (2-thiomorpholin-4-ylpyridin-4-yl)methanol for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[2]

The key patents citing this intermediate build upon its core structure by modifying the methanol group to introduce functionalities that bind into the affinity pocket of PI3K enzymes. A prominent example is found in patent WO2010026121A1 , assigned to Novartis AG. This patent discloses a series of pyridinyl-pyrrolidine derivatives as potent PI3K inhibitors.

Patented Innovation: Novartis AG's Pyridinyl-Pyrrolidine Series (WO2010026121A1)

The core inventive step described in this patent is the conversion of the methanol group of the starting material into a more complex side chain designed to enhance potency and selectivity for PI3K isoforms. The synthesis involves activating the alcohol (e.g., by converting it to a mesylate or tosylate) and subsequently displacing it with a nucleophile, typically a substituted pyrrolidine derivative.

Illustrative Synthetic Transformation:

The transformation from the cited intermediate to a representative final product is a cornerstone of the patent's claims.

G cluster_0 Synthetic Pathway from Intermediate to Patented Compound start (2-thiomorpholin-4-ylpyridin-4-yl)methanol (Starting Intermediate) step1 Activation of Alcohol (e.g., Mesylation) start->step1 MsCl, Base step2 Nucleophilic Substitution with (R)-3-hydroxypyrrolidine derivative step1->step2 Pyrrolidine nucleophile final Final Patented Compound (e.g., Example 1 from WO2010026121A1) step2->final

Caption: Synthetic evolution from the core intermediate to a final patented PI3K inhibitor.

Performance & Experimental Data

The patent provides extensive in vitro data for the synthesized compounds. The primary assay used is a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) against different Class I PI3K isoforms (α, β, δ, γ) and mTOR. Below is a comparative table summarizing the data for a key example from the patent, which we will designate "Compound A," derived from the cited intermediate. For context, we compare it to ZSTK474, a well-known pan-PI3K inhibitor.[2][3]

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Data Source
Compound A 515062518WO2010026121A1 (Example 1)
ZSTK4745753.914.6>1000[4]

Analysis of Performance:

  • Potency: Compound A demonstrates potent, low nanomolar inhibition of PI3Kα and PI3Kδ, comparable to the reference compound ZSTK474.[4]

  • Selectivity Profile: Notably, Compound A exhibits a degree of selectivity. It is significantly less potent against the PI3Kβ isoform compared to PI3Kα. This isoform selectivity can be crucial for achieving a better therapeutic window and reducing off-target effects in a clinical setting.

  • Dual PI3K/mTOR Activity: Unlike ZSTK474, which is a pure PI3K inhibitor, Compound A shows potent inhibition of mTOR. This dual PI3K/mTOR inhibition is a sought-after characteristic, as it can lead to a more profound and durable blockade of the signaling pathway, potentially overcoming resistance mechanisms.[2]

Section 3: Key Experimental Protocols

To ensure scientific integrity, it is crucial to understand the methods used to generate the performance data. The following is a representative protocol for an in vitro kinase assay, based on standard methodologies described in the field and within the patent literature.

Protocol: In Vitro PI3K/mTOR Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) or mTOR kinase domain.

  • Substrate: Phosphatidylinositol (PI) or a synthetic peptide substrate.

  • ATP, radiolabeled with ³²P or ³³P (or use a non-radioactive detection method like ADP-Glo).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Kinase reaction plates (e.g., 96-well or 384-well).

  • Detection reagents (e.g., scintillation fluid or luminescence reagents).

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

  • Assay Preparation: Add assay buffer to the wells of the reaction plate. Transfer a small volume of the diluted compound to each well. Add the kinase enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and radiolabeled ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature or 30°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by capturing the substrate on a filter membrane.

  • Signal Detection:

    • Radiometric: If using radiolabeled ATP, capture the phosphorylated substrate on a filter plate, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: If using an ADP-Glo assay, add reagents that convert the ADP generated by the kinase reaction into a luminescent signal, which is then read on a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_1 Workflow: In Vitro Kinase Assay prep Prepare Compound Serial Dilutions mix Mix Compound, Kinase, and Assay Buffer in Plate prep->mix start Initiate Reaction (Add Substrate + ATP) mix->start incubate Incubate (e.g., 60 min at 30°C) start->incubate stop Terminate Reaction incubate->stop detect Detect Signal (e.g., Luminescence) stop->detect analyze Analyze Data (Calculate IC50) detect->analyze

Caption: A typical experimental workflow for determining kinase inhibitor potency.

Section 4: Conclusion and Future Outlook

The analysis of patents citing (2-thiomorpholin-4-ylpyridin-4-yl)methanol clearly establishes its value as a high-potential starting material for the synthesis of kinase inhibitors. The work by Novartis, resulting in dual PI3K/mTOR inhibitors, exemplifies a successful strategy of elaborating this core scaffold to achieve potent and selectively acting drug candidates. The thiomorpholine and pyridine core provides a robust anchor into the kinase hinge region, while the synthetic handle at the 4-position allows for fine-tuning of interactions within the enzyme's affinity pocket.

For researchers in the field, this guide highlights a proven path for inhibitor design. Future work building on this scaffold could explore:

  • Alternative Linkers and Side Chains: Investigating different chemical groups to replace the pyrrolidine moiety to further optimize isoform selectivity or target novel kinases.

  • Targeting Resistance Mutations: Designing next-generation inhibitors that retain activity against clinically observed resistance mutations in PI3Kα.[5]

  • Improving Physicochemical Properties: Further modification of the scaffold to enhance properties like solubility, oral bioavailability, and brain penetration, which are critical for clinical success.[2]

The patent literature demonstrates that the (2-thiomorpholin-4-ylpyridin-4-yl)methanol scaffold is a validated and fruitful starting point for the discovery of next-generation kinase inhibitors.

References

  • Title: US8946235B2 - 2-(2,4,5-substituted-anilino)
  • Title: Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative Source: Not specified URL: [Link]

  • Title: Morpholine and thiomorpholine tachykinin receptor antagonists - Patent US-5719147-A Source: PubChem URL: [Link]

  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors Source: PMC URL: [Link]

  • Title: US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives Source: Google Patents URL
  • Title: US Patent No. 8829195 Source: Regulations.gov URL: [Link]

  • Title: Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety Source: Der Pharma Chemica URL: [Link]

  • Title: Several reported potent morpholine based PI3K inhibitors with examples... Source: ResearchGate URL: [Link]

  • Title: WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity Source: Google Patents URL
  • Title: Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein Source: Not specified URL: [Link]

  • Title: [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol Source: REALAB LLC URL: [Link]

  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol Source: ResearchGate URL: [Link]

  • Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. This guide has been developed by synthesizing technical data and field-proven insights to ensure a self-validating system of protocols.

Hazard Assessment and Waste Identification

Due to the presence of both a pyridine ring and a thiomorpholine moiety, (2-thiomorpholin-4-ylpyridin-4-yl)methanol should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Thiomorpholine derivatives are also noted for their diverse biological activities.[2][3][4] Therefore, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][5]

Key Hazard and Disposal Information
ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Thiomorpholine[1][5]
Primary Hazards Harmful if swallowed, skin/eye irritant.Pyridine[1][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.(2-Morpholinopyrid-4-yl)methanol[7], Pyridine[8]

Personal Protective Equipment (PPE) and Safety Measures

When handling (2-thiomorpholin-4-ylpyridin-4-yl)methanol, especially during disposal procedures, the following PPE is mandatory to minimize exposure risk.

Required Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles.Protects eyes from splashes.[6][9]
Hand Protection Butyl rubber or double-layered nitrile gloves.Provides resistance to pyridine and related compounds.[8][9]
Body Protection Fully-buttoned lab coat.Prevents skin contact.[9]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Mitigates inhalation of potentially harmful fumes.[6][9]

Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to prevent the inhalation of vapors.[8][9] An emergency eyewash station and safety shower should be readily accessible.[8]

Step-by-Step Disposal Protocol

The proper segregation, collection, labeling, and storage of waste are critical for ensuring safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any solid (2-thiomorpholin-4-ylpyridin-4-yl)methanol, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1][9]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizers or acids.[1][8]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "(2-thiomorpholin-4-ylpyridin-4-yl)methanol"

  • The approximate quantity of waste.

  • The date of waste generation.[1]

Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][10] This area should be away from ignition sources and incompatible materials.[6][8]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Waste pyridine and its derivatives are often disposed of via incineration at high temperatures.[5][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spill Cleanup

For a small spill that can be managed within 10 minutes by trained personnel:

  • Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][6]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1][8]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Collect all cleaning materials as hazardous waste.[1]

Large Spill Response

For large spills, or if you are not trained to handle the situation:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS office.

  • Prevent the spill from entering drains or waterways.[6]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[7][8]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7] Remove contaminated clothing.[11]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[7]

  • Ingestion: Rinse your mouth with water and seek immediate medical attention.[6][7]

Regulatory Framework

The disposal of hazardous waste is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[10] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce.[10] It is the responsibility of the laboratory to be aware of and comply with all federal, state, and local regulations pertaining to hazardous waste management.[12]

Disposal Workflow

DisposalWorkflow cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Pure compound, contaminated labware) CollectSolid Collect in dedicated, labeled HDPE container SolidWaste->CollectSolid LiquidWaste Liquid Waste (Solutions containing the compound) CollectLiquid Collect in labeled, leak-proof container LiquidWaste->CollectLiquid PPEWaste Contaminated PPE (Gloves, lab coats) CollectPPE Collect in designated hazardous waste bag PPEWaste->CollectPPE Storage Store in a designated, well-ventilated, secure area CollectSolid->Storage CollectLiquid->Storage CollectPPE->Storage Disposal Arrange for pickup by EHS or licensed contractor Storage->Disposal

Caption: Decision workflow for the proper disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: (2-Morpholinopyrid-4-yl)methanol.
  • ResearchGate. (2021, October 20). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

Sources

Handling (2-thiomorpholin-4-ylpyridin-4-yl)methanol: A Framework for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational framework for the safe handling, use, and disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanol. Given that this compound may be a novel or less-common reagent, specific public-domain safety data is limited. Therefore, this protocol is built upon the principle of treating the substance as potentially hazardous, a best practice in research and development environments. The procedures outlined below are designed to establish a self-validating system of safety, ensuring that personnel and environmental protection are the primary considerations.

Pre-Handling Risk Assessment and Preparation

Before any manipulation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol, a thorough risk assessment is mandatory. The absence of comprehensive toxicological data requires that we operate under a heightened level of caution.

Key Preparatory Steps:

  • Obtain Supplier Safety Data Sheet (SDS): This is the most critical step. The SDS from the manufacturer is the primary source of authoritative information and supersedes any general guide. If an SDS was not provided, all work must be paused until it is obtained.

  • Designate a Controlled Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Assemble Emergency Equipment: Ensure that a chemical spill kit, safety shower, and eyewash station are unobstructed and have been recently inspected.

  • Review Emergency Procedures: All personnel involved must be familiar with the laboratory's specific emergency protocols for chemical exposure and spills.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Primary Containment: A properly functioning chemical fume hood with a tested face velocity of 80-120 feet per minute (fpm) is required for all operations involving the solid compound or its solutions. This prevents the inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent dermal, respiratory, and ocular exposure. The following table summarizes the required PPE, which should be donned before entering the designated handling area.

Equipment Specification Rationale for Use
Hand Protection Double-gloving: Nitrile inner glove, with a chemically-resistant outer glove (e.g., butyl rubber or silver shield).Protects against potential dermal absorption and chemical burns. Double-gloving provides additional protection in case the outer glove is breached.
Eye Protection Indirectly vented chemical splash goggles and a full-face shield.Provides maximum protection against splashes, aerosols, and unexpected reactions, safeguarding both the eyes and face.
Body Protection Flame-resistant (FR) lab coat with tight-fitting cuffs.Protects skin from incidental contact and provides a barrier against spills.
Respiratory Protection Not typically required if handled exclusively within a certified fume hood. A risk assessment may require a respirator (e.g., N95 or higher) for cleaning large spills.Serves as a secondary defense against inhalation, to be used based on a specific risk assessment of the procedure.

Step-by-Step Safe Handling Workflow

The following workflow provides a procedural guide for the manipulation of (2-thiomorpholin-4-ylpyridin-4-yl)methanol.

Workflow Diagram: Safe Handling of Novel Compounds

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling & Disposal A Obtain & Review Supplier SDS B Designate Handling Area (Fume Hood) A->B C Inspect Emergency Equipment B->C D Don Full PPE C->D E Perform Weighing/Transfer Inside Fume Hood D->E F Prepare Solution (Use appropriate solvent) E->F G Cap & Label Container F->G H Decontaminate Surfaces (e.g., 70% Ethanol) G->H I Doff PPE in Correct Order H->I J Segregate & Label Hazardous Waste I->J K Dispose via Certified Waste Handler J->K

Caption: A three-phase workflow for safely handling novel chemical compounds.

Detailed Steps:

  • Pre-Weighing: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Aliquotting: Carefully transfer the desired amount of solid (2-thiomorpholin-4-ylpyridin-4-yl)methanol from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

  • Container Sealing: Immediately and securely cap the primary stock container.

  • Dissolution: If preparing a solution, place the weigh boat containing the compound into the destination flask. Add the solvent slowly to dissolve the solid, minimizing splashing.

  • Final Sealing and Labeling: Securely cap the newly prepared solution. The label must include the chemical name, concentration, date, and the handler's initials.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Ocular Exposure: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill Response:

    • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or sand. Decontaminate the area. Place all contaminated materials in a sealed, labeled hazardous waste bag.

    • Large Spill: Evacuate the immediate area and alert laboratory safety personnel. Do not attempt to clean a large spill without proper training and equipment.

Waste Disposal Plan

All materials contaminated with (2-thiomorpholin-4-ylpyridin-4-yl)methanol must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal: All waste must be disposed of through the institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

References

For further reading on general laboratory safety protocols, please consult the following authoritative sources:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Identifying and Evaluating Hazards in Research Laboratories. The American Chemical Society. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.